Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWGMNRWCYVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883582 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-07-5 | |
| Record name | Diethyl succinylsuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl succinylo succinate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl succinylo succinate | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl succinylsuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.207 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
An In-depth Technical Guide to Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Versatile Synthetic Building Block
This compound, also widely known as diethyl succinylsuccinate, is a cyclic β-keto ester of significant importance in synthetic chemistry.[1][2][3] Its molecular architecture, featuring a symmetrical cyclohexane ring functionalized with two ketone and two ethyl ester groups, provides a rich platform for a multitude of chemical transformations.[2][4] This unique structure makes it a highly valuable precursor for constructing complex molecules, ranging from heterocyclic frameworks and novel polymers to active pharmaceutical ingredients (APIs).[2][5] Its utility lies in the strategic placement of reactive sites, which can be selectively manipulated to build intricate molecular architectures.[5] This guide will explore the fundamental chemistry and practical applications of this compound, offering a robust resource for its effective utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. This compound is a stable, solid compound at room temperature, facilitating its handling and storage.[4]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Diethyl succinosuccinate, Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate | [1][3] |
| CAS Number | 787-07-5 | [1] |
| Molecular Formula | C₁₂H₁₆O₆ | [1][2] |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Appearance | Pale-buff to cream-colored powder | [3] |
| Melting Point | 127-129 °C | |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| XLogP3-AA | 0.3 | [1] |
Spectroscopic data is critical for reaction monitoring and product confirmation. Spectral information for this compound is well-documented and publicly available through databases such as PubChem.[1] Key spectral features include characteristic C=O stretching frequencies in the IR spectrum for both the ketone and ester functionalities, and distinct proton and carbon signals in NMR spectra corresponding to the ethyl ester groups and the cyclohexane ring.
Synthesis: The Claisen Condensation Pathway
The most reliable and widely adopted method for synthesizing this compound is the base-catalyzed intramolecular Claisen condensation of diethyl succinate.[3] This procedure is renowned for its simplicity and consistently good yields, making it suitable for large-scale preparations.[3]
Mechanistic Rationale
The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of a diethyl succinate molecule to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second diethyl succinate molecule. Subsequent intramolecular cyclization via another deprotonation/nucleophilic attack sequence, followed by the elimination of an ethoxide ion, forms the six-membered ring. The driving force is the formation of a highly stabilized bis-enolate of the final product. Acidic workup is required to neutralize the base and protonate the enolate, yielding the final diketo diester.
Experimental Workflow: Synthesis Protocol
The following protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (4 g atoms) to absolute ethanol (900 mL) in a three-necked flask equipped with a reflux condenser. The causality here is the in situ formation of a strong, non-nucleophilic base necessary to deprotonate the diethyl succinate without significant saponification. Heat the mixture to reflux for 3-4 hours to ensure all sodium has reacted.[3]
-
Condensation: To the hot sodium ethoxide solution, add diethyl succinate (2 moles) in one portion. An exothermic reaction occurs, and a thick precipitate of the sodium salt of the product forms almost immediately. The mixture is then heated under reflux for 24 hours to drive the reaction to completion.[3]
-
Isolation: After the reflux period, ethanol is removed under reduced pressure. The warm residue is treated with a 2N sulfuric acid solution (~2 L) and stirred vigorously. This step protonates the enolate to form the β-keto ester and neutralizes the excess base. The solid product is then isolated by suction filtration and washed thoroughly with water to remove inorganic salts.[3]
-
Purification: The air-dried crude product is purified by recrystallization. It is dissolved in boiling ethyl acetate, and the hot solution is filtered to remove insoluble impurities. Upon cooling the filtrate, pure, cream-colored crystals of this compound are obtained with a typical yield of 64-68%.[3]
This self-validating protocol ensures high purity, as the desired product crystallizes out upon cooling while more soluble impurities remain in the mother liquor.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its multiple reactive sites. The interplay between the ketone and ester functionalities allows for a diverse range of transformations.
Caption: Core reactivity and synthetic transformations of the title compound.
-
Hydrolysis and Decarboxylation: One of the most common applications is its conversion to 1,4-cyclohexanedione. This is achieved through acidic hydrolysis, which cleaves the ester groups, followed by thermal decarboxylation of the resulting β-keto acid.[3] 1,4-Cyclohexanedione is itself a valuable intermediate for preparing various 1,4-substituted cyclohexanes.[3]
-
Heterocycle Synthesis: The 1,4-dicarbonyl relationship is a classic precursor for forming five- and six-membered heterocycles. Condensation with reagents like hydrazines, hydroxylamine, or diamines provides access to a wide array of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[2]
-
Reduction: The ketone functionalities can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding dihydroxy derivative, Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.[2] This opens up another branch of derivatives for further functionalization.
-
Enolate Chemistry: The acidic α-protons can be removed by base to form enolates, which can then be alkylated or used in other carbon-carbon bond-forming reactions, allowing for substitution on the cyclohexane ring.
Applications in Drug Development and Materials Science
The structural motifs accessible from this compound are frequently found in biologically active molecules and functional materials.
-
Pharmaceutical Synthesis: It serves as a key starting material in the synthesis of various pharmaceutical agents.[5] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[2] The ability to readily generate both carbocyclic and heterocyclic structures makes it a powerful tool for building molecular libraries for drug screening. For example, the core structure is a building block for certain anti-inflammatory and analgesic drug candidates.[5]
-
Agrochemicals: Similar to pharmaceuticals, the compound is used as an intermediate in the synthesis of novel agrochemicals, where the final products might be herbicides, pesticides, or fungicides.[2][5]
-
Materials Science: It is employed in the synthesis of specialty polymers, where its incorporation into the polymer backbone can enhance properties like thermal stability, flexibility, and durability.[5] It is also a precursor for creating pigments, dyes, and luminescent materials due to the potential for creating extended conjugated systems after further transformations.[2]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
GHS Hazard Classification: The compound is classified as an irritant.[1]
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. For handling large quantities or when generating dust, an N95 respirator is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a chemical intermediate; it is a foundational tool for synthetic innovation. Its straightforward and scalable synthesis, combined with its versatile reactivity, secures its role as a staple in the chemist's toolbox. For professionals in drug discovery and materials science, mastering the chemistry of this compound unlocks access to a vast chemical space of novel and functional molecules.
References
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PubChem Compound Summary for CID 95310, 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. [Link]
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1,4-Cyclohexanedione. Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 32, p.35 (1952). [Link]
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A Comprehensive Technical Guide to Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides an in-depth exploration of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a pivotal intermediate in organic synthesis. Known by several synonyms including diethyl succinylsuccinate and 2,5-dicarbethoxy-1,4-cyclohexanedione, this molecule's unique structure, featuring a cyclohexane ring with two ketone and two ethyl ester functionalities, makes it a versatile building block for a wide array of complex molecules.[1][2] This document will delve into its nomenclature, synthesis pathways, chemical characteristics, and significant applications, particularly within the realms of pharmaceutical and materials science research.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is This compound .[3] Its chemical structure is characterized by a six-membered carbon ring containing two ketone groups at positions 2 and 5, and two ethyl carboxylate groups at positions 1 and 4.
Key Identifiers:
The presence of multiple reactive centers—the carbonyl groups and the ester functionalities—underpins its chemical versatility and utility in synthetic chemistry.[4]
Synthesis of this compound
The primary and most established method for synthesizing this compound is the base-catalyzed self-condensation of diethyl succinate, a reaction often referred to as a Dieckmann condensation or, more broadly, a Claisen condensation.[1][5] This transformation is a cornerstone of cyclic compound synthesis.
Reaction Mechanism: The Dieckmann Condensation
The synthesis proceeds via an intramolecular Claisen condensation of two molecules of diethyl succinate. The process is initiated by a strong base, typically sodium ethoxide or metallic sodium, which deprotonates the α-carbon of one diethyl succinate molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second diethyl succinate molecule. Subsequent intramolecular cyclization and elimination of an ethoxide ion lead to the formation of the β-keto ester, which upon acidification yields the target compound.
Diagram of the Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Sodium-Mediated Condensation
This protocol is adapted from established literature procedures for the synthesis of this compound.[5][6]
Materials:
-
Diethyl succinate
-
Granulated sodium
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate (for recrystallization)
Procedure:
-
To 38 g of diethyl succinate, add a few drops of absolute ethanol.
-
Carefully add 10 g of granulated sodium to the mixture.
-
Allow the reaction mixture to stand for several days (approximately 10 days), during which a solid mass will form.[6]
-
After the reaction period, break up the solid mass.
-
Neutralize the mixture by cautiously adding dilute hydrochloric acid until it is faintly acidic.
-
Collect the insoluble solid product by filtration.
-
Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pale-buff to cream-colored crystals.[5][6]
Expected Yield: 64-68%[5] Melting Point: 126-129 °C[2][7]
Chemical Properties and Reactivity
This compound is a chemically versatile molecule due to its multiple functional groups.
-
Keto-Enol Tautomerism: The β-dicarbonyl system allows for keto-enol tautomerism, which influences its reactivity. The enol form can be readily deprotonated to form a stable enolate.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.
-
Reduction: The ketone functionalities can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: The cyclohexane ring can be oxidized under strong oxidizing conditions.[1]
-
Nucleophilic Addition: The carbonyl carbons of the ketone groups are susceptible to nucleophilic attack.
-
Condensation Reactions: The active methylene groups adjacent to the carbonyls can participate in further condensation reactions. For example, it reacts with benzylamine to form diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate.[7]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1]
Pharmaceutical and Agrochemical Synthesis
Derivatives of this compound are actively studied for their potential biological activities, including antimicrobial and anticancer properties.[1] It serves as a scaffold for the construction of more complex molecular architectures necessary for the development of novel therapeutic agents.[8]
Polymer Chemistry
This compound and its derivatives are utilized in the production of specialty polymers.[8] Its rigid cyclic structure can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength.
Synthesis of Heterocyclic Compounds
The molecule is a valuable precursor for the synthesis of various heterocyclic frameworks.[1] The dicarbonyl functionality allows for condensation reactions with dinucleophiles to construct fused ring systems.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₆ | [2] |
| Molecular Weight | 256.25 g/mol | [3] |
| Melting Point | 127-129 °C | [2][7] |
| Boiling Point | 375.7 °C at 760 mmHg | [2] |
| Density | 1.233 g/cm³ | [2] |
| Appearance | White to pale-yellow powder/crystals | [5] |
Spectroscopic Characterization:
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows characteristic fragmentation patterns that can be used for its identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.
Diagram of a General Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of the title compound.
Conclusion
This compound is a fundamentally important and highly versatile intermediate in organic synthesis. Its straightforward preparation via the Dieckmann condensation of diethyl succinate, coupled with the reactivity of its multiple functional groups, makes it an invaluable tool for chemists in both academic and industrial research. Its role as a precursor to pharmaceuticals, polymers, and complex heterocyclic systems underscores its continued significance in the advancement of chemical science.
References
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PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
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An In-depth Technical Guide on the Keto-enol Tautomerism in Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This phenomenon is a fundamental concept in organic chemistry with significant implications for the reactivity, stability, and spectroscopic properties of β-dicarbonyl compounds.[1][2] This guide will delve into the synthesis of the target compound, the intricate balance of its tautomeric equilibrium, and the spectroscopic techniques employed for its characterization. Furthermore, we will explore the factors influencing this equilibrium and the potential applications of this molecule and its derivatives in the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this pivotal chemical principle.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3][4] This interconversion involves the migration of a proton and the rearrangement of pi bonds.[4] While for most simple carbonyl compounds the keto form is overwhelmingly favored at equilibrium, the presence of certain structural features can significantly stabilize the enol form.[5][6]
Key factors that influence the position of the keto-enol equilibrium include:
-
Conjugation: Extended π-systems in the enol form lead to increased stability.[1]
-
Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond in the enol tautomer can significantly shift the equilibrium towards the enol form.[1][5][7]
-
Aromaticity: If the enol form is part of an aromatic system, it will be highly favored.[1]
-
Solvent Effects: The polarity of the solvent can influence the equilibrium. Generally, more polar solvents tend to favor the more polar tautomer.[8]
-
Temperature: Changes in temperature can shift the equilibrium position.[9]
-
Substituent Effects: Electron-withdrawing or donating groups can alter the stability of the tautomers.[9]
This compound, also known as diethyl succinylsuccinate, is a prime example of a β-ketoester where the enol form is significantly populated due to the stabilizing effects of conjugation and potential intramolecular hydrogen bonding.[10][11]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[12][13][14]
Dieckmann Condensation Protocol
This protocol describes the base-catalyzed intramolecular cyclization of diethyl succinate.
Materials:
-
Diethyl succinate
-
Sodium metal or Sodium ethoxide
-
Absolute ethanol (as solvent)
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: A solution of diethyl succinate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Base Addition: Small pieces of granulated sodium are carefully added to the solution.[15] Alternatively, a solution of sodium ethoxide in ethanol can be used. The base deprotonates the α-carbon of the ester, forming an enolate.[12][13]
-
Intramolecular Cyclization: The generated enolate then undergoes a nucleophilic attack on the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester.[12][13][14]
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours, and its progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched. The reaction mixture is then acidified with dilute hydrochloric acid.[15]
-
Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.[15]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Investigation of Tautomerism
The keto-enol equilibrium of this compound can be effectively studied using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers because the interconversion is slow on the NMR timescale.[2][8][16]
-
Keto Form: The spectrum of the keto tautomer will show a characteristic signal for the α-protons (CH) adjacent to the carbonyl groups.
-
Enol Form: The enol tautomer will exhibit a distinct signal for the vinylic proton (=CH) and a broad signal for the enolic hydroxyl proton (-OH), which is often shifted downfield due to intramolecular hydrogen bonding.[2]
By integrating the signals corresponding to the keto and enol forms, the equilibrium constant (Keq = [enol]/[keto]) can be determined.[16]
Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers
| Tautomer | Functional Group | Approximate Chemical Shift (δ, ppm) |
| Keto | α-CH | 3.0 - 4.0 |
| Enol | Vinylic =CH | 5.0 - 6.0 |
| Enol | Enolic -OH | 10.0 - 15.0 (broad) |
Infrared (IR) Spectroscopy
IR spectroscopy provides qualitative information about the presence of both tautomers.[17][18]
-
Keto Form: A strong absorption band corresponding to the C=O stretching vibration of the ketone is observed, typically in the range of 1700-1725 cm⁻¹.[4]
-
Enol Form: The enol tautomer shows a C=C stretching vibration around 1640-1660 cm⁻¹ and a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, which can be further broadened by intramolecular hydrogen bonding.[4][17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different absorption maxima.[4][19]
-
Keto Form: The keto form typically exhibits a weak n → π* transition at a longer wavelength.[20]
-
Enol Form: The enol form, with its conjugated system, shows a strong π → π* transition at a shorter wavelength.[20][21]
By measuring the absorbance at the respective λmax values, the relative concentrations of the tautomers can be estimated.[22]
Caption: Spectroscopic techniques for characterizing keto-enol tautomerism.
Factors Influencing the Keto-Enol Equilibrium
As a β-dicarbonyl compound, the keto-enol equilibrium of this compound is significantly influenced by several factors.
-
Solvent Polarity: In non-polar solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. In polar, protic solvents, this intramolecular hydrogen bond can be disrupted by intermolecular hydrogen bonding with the solvent, potentially shifting the equilibrium towards the keto form.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH) of the tautomerization. By studying the equilibrium constant at different temperatures, thermodynamic parameters such as ΔH and ΔS can be determined using the van't Hoff equation.[23]
-
Concentration: The concentration of the compound can also affect the equilibrium, with dilution sometimes favoring the enol form.[9]
-
pH: The tautomerization process can be catalyzed by both acids and bases.[6][9] In acidic conditions, protonation of the carbonyl oxygen facilitates enol formation.[6] Under basic conditions, deprotonation of the α-carbon leads to an enolate intermediate, which can then be protonated to form the enol.[6]
Applications in Drug Development and Materials Science
The unique chemical properties of this compound and its derivatives make them valuable in several scientific fields.
-
Pharmaceutical Synthesis: This compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[10][24] Derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.[10] The ability to control the keto-enol equilibrium can be crucial in designing molecules with specific biological targets, as the different tautomers may exhibit distinct pharmacological profiles.
-
Polymer Chemistry: It is used in the production of specialty polymers, where it can enhance properties like flexibility and durability.[25]
-
Agrochemicals: The core structure is utilized in the synthesis of certain agrochemicals.[10]
Conclusion
The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of its synthesis, the dynamics of its tautomeric equilibrium, and the spectroscopic methods for its characterization is essential for leveraging its potential in drug discovery, materials science, and organic synthesis. The principles outlined in this guide provide a solid foundation for researchers and scientists working with this and related β-dicarbonyl systems.
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The Dieckmann Condensation: A Technical Guide to the Formation of Diethyl Succinylosuccinate
Abstract
This technical guide provides an in-depth exploration of the mechanism and synthesis of diethyl succinylosuccinate, a valuable precursor in the synthesis of various dyes, pigments, and pharmaceutical intermediates. The formation of this cyclic β-keto ester from diethyl succinate is a classic example of the Dieckmann condensation, an intramolecular variant of the Claisen condensation. This document will elucidate the reaction mechanism, provide a detailed experimental protocol, and discuss key reaction parameters and optimization strategies. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who seek a comprehensive understanding of this important chemical transformation.
Introduction: The Significance of Diethyl Succinylosuccinate
Diethyl succinylosuccinate, systematically named diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is a cyclic organic compound featuring a six-membered ring with two ketone and two ethyl ester functional groups.[1] This unique structure makes it a versatile intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor to various dyes and pigments.[2] The formation of diethyl succinylosuccinate is achieved through the base-induced self-condensation of diethyl succinate, a reaction known as the Dieckmann condensation or Dieckmann cyclization.[3][4] This intramolecular reaction is a powerful tool for the formation of five- and six-membered rings, which are prevalent structural motifs in many natural products and biologically active molecules.[3][5]
The Reaction Mechanism: An Intramolecular Claisen Condensation
The formation of diethyl succinylosuccinate from diethyl succinate is a classic example of a Dieckmann condensation, which is mechanistically analogous to the intermolecular Claisen condensation.[3] The reaction proceeds through a series of reversible steps, with the final deprotonation of the product driving the reaction to completion. A strong base, such as sodium ethoxide, is required to initiate the reaction.
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from one of the ester moieties of diethyl succinate. This results in the formation of a resonance-stabilized enolate ion. The choice of sodium ethoxide is crucial; using the same alkoxide as the ester prevents transesterification side reactions.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular cyclization forms a five-membered ring intermediate.
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a cyclic tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step yields the cyclic β-keto ester, diethyl succinylosuccinate.
-
Deprotonation of the β-Keto Ester: The newly formed diethyl succinylosuccinate has a highly acidic proton located between the two carbonyl groups. The ethoxide ion generated in the previous step readily abstracts this proton, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the entire reaction sequence to completion.
-
Acidic Workup: In the final step, an aqueous acid (such as hydrochloric or sulfuric acid) is added to neutralize the reaction mixture and protonate the enolate, yielding the final diethyl succinylosuccinate product.[4][6]
Below is a diagram illustrating the step-by-step mechanism for the formation of diethyl succinylosuccinate.
Caption: The Dieckmann condensation mechanism for diethyl succinylosuccinate formation.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of diethyl succinylosuccinate. It is based on established methods for the Dieckmann condensation of diethyl succinate.[6][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl Succinate | 174.20 | 38 g | 0.218 | Ensure it is dry and pure. |
| Sodium | 22.99 | 10 g | 0.435 | Use granulated sodium. Handle with care. |
| Absolute Ethanol | 46.07 | A few drops | - | To initiate the reaction. |
| Dilute Hydrochloric Acid | - | As needed | - | For acidification during workup. |
| Ethanol | - | For recrystallization | - | - |
Reaction Setup and Procedure
A schematic of a typical reaction setup is provided below.
Caption: A simple setup for the Dieckmann condensation of diethyl succinate.
Step-by-Step Methodology:
-
Reaction Initiation: In a round-bottom flask equipped with a condenser and a drying tube to protect from atmospheric moisture, add 38 g of diethyl succinate. To this, add a few drops of absolute ethanol.
-
Addition of Sodium: Carefully add 10 g of granulated sodium to the diethyl succinate. The reaction is typically left to proceed at room temperature.
-
Reaction Time: The reaction mixture is set aside for an extended period, for example, ten days, to allow for the slow reaction to go to completion.[6] The mixture will solidify as the sodium salt of the product is formed.
-
Workup - Neutralization: After the reaction is complete, the solid mass is carefully broken up. The mixture is then made faintly acidic by the slow addition of dilute hydrochloric acid. This step protonates the enolate to form the final product and dissolves any unreacted sodium.
-
Isolation of the Product: The insoluble diethyl succinylosuccinate is collected by filtration.
-
Purification: The crude product is then recrystallized from ethanol to yield the purified this compound. The expected melting point of the purified product is 126°C.[6]
A more modern approach often involves using a pre-prepared solution of sodium ethoxide in ethanol or another suitable solvent, which can provide better control over the reaction. The yield for this self-condensation of diethyl succinate is typically in the range of 64-68%.[7]
Key Reaction Parameters and Optimization
Several factors can influence the outcome of the Dieckmann condensation of diethyl succinate. For researchers aiming to optimize the synthesis of diethyl succinylosuccinate, the following parameters should be considered:
-
Choice of Base: While sodium metal can be used, sodium ethoxide is a more common and often more manageable base for this reaction. It is critical that the alkoxide base matches the alcohol portion of the ester to prevent transesterification.
-
Solvent: The reaction can be run neat or in a non-polar, aprotic solvent such as toluene or benzene. The choice of solvent can affect the reaction rate and the solubility of the intermediate sodium salt.
-
Temperature: The Dieckmann condensation of diethyl succinate is often carried out at room temperature over a prolonged period. However, for analogous reactions, such as the synthesis of dimethyl succinylsuccinate, heating to temperatures around 140-145°C has been reported to drive the reaction to completion more rapidly.[8]
-
Alternative Catalysts: While traditional strong bases are effective, research into alternative catalysts has been explored. For the synthesis of the dimethyl analog, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst, reportedly leading to high yields.[9]
Conclusion
The formation of diethyl succinylosuccinate via the Dieckmann condensation of diethyl succinate is a robust and historically significant reaction in organic chemistry. A thorough understanding of its mechanism, which is a classic intramolecular Claisen condensation, is essential for its successful application. The experimental protocol, while straightforward, requires careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base. For researchers and drug development professionals, the ability to efficiently synthesize and potentially modify diethyl succinylosuccinate opens avenues for the creation of novel molecules with diverse applications.
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An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS No. 787-07-5). As a key building block in organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of data, offering in-depth interpretation grounded in the principles of chemical structure and reactivity, with a particular focus on the compound's prominent keto-enol tautomerism.
Molecular Structure and Tautomerism: The Foundation of Spectroscopic Interpretation
This compound, with the molecular formula C₁₂H₁₆O₆ and a molecular weight of 256.25 g/mol , is a cyclic β-keto ester.[1] Its structure is characterized by a cyclohexane ring bearing two ketone functionalities at the 2 and 5 positions and two ethyl ester groups at the 1 and 4 positions.
A critical aspect of this molecule's chemistry, which profoundly influences its spectroscopic signature, is its existence as a mixture of tautomers: the diketo form and the enol form. The acidic nature of the α-hydrogens, situated between the two carbonyl groups, facilitates the formation of the enol tautomer. This equilibrium is dynamic and sensitive to environmental factors such as solvent polarity and temperature. The enol form is stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding.[2][3]
Understanding this equilibrium is not merely an academic exercise; it is fundamental to interpreting the compound's spectroscopic data, as the observed spectra are a weighted average of the signals from all tautomers present.
Caption: Keto-enol tautomerism in this compound.
Synthesis and Experimental Context: The "Why" Behind the "How"
The most common and established method for the synthesis of this compound is the Dieckmann condensation of diethyl succinate.[4] This intramolecular cyclization is typically mediated by a strong base, such as sodium ethoxide.
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: Dry ethanol is treated with sodium metal to generate sodium ethoxide in situ. Anhydrous conditions are crucial to prevent hydrolysis of the ester and deactivation of the base.
-
Addition of Diethyl Succinate: Diethyl succinate is added dropwise to the sodium ethoxide solution at a controlled temperature. The choice of temperature is a balance between reaction rate and minimizing side reactions.
-
Cyclization: The reaction mixture is heated under reflux to drive the intramolecular condensation to completion.
-
Workup: The reaction is quenched by the addition of acid, followed by extraction and purification, typically by recrystallization, to yield the desired product.
The causality behind these experimental choices lies in the mechanism of the Dieckmann condensation. The strong base is required to deprotonate the α-carbon of one diethyl succinate molecule, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule (in an intermolecular step) or, in this case, the other ester group within the same molecule (intramolecularly), leading to the formation of the six-membered ring. The final product is obtained after acidification and tautomerization.
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound and provide an in-depth interpretation of the key features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is particularly informative due to the keto-enol tautomerism. The presence of both forms in solution will result in distinct sets of signals. Based on data for the analogous dimethyl ester, the following signals can be anticipated for the diethyl ester in a solvent like CDCl₃:[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |
| ~12.1 | Singlet (broad) | 1H | Enolic -OH | Enol |
| ~4.2 | Quartet | 4H | -OCH₂CH₃ | Keto & Enol |
| ~3.4 | Singlet | 2H | -CH- (ring) | Keto |
| ~2.9 | Multiplet | 4H | -CH₂- (ring) | Keto |
| ~1.3 | Triplet | 6H | -OCH₂CH₃ | Keto & Enol |
Interpretation:
-
Enolic Proton: The most downfield signal, typically around 12 ppm, is characteristic of the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. The presence of this signal is a definitive indicator of the enol tautomer.
-
Ester Protons: The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of the ethyl ester groups. These signals will be present for both tautomers.
-
Ring Protons (Keto Form): The diketo form is expected to show signals for the methine protons (-CH-) and the methylene protons (-CH₂-) of the cyclohexane ring. Due to the symmetry of the molecule, these may appear as relatively simple multiplets.
-
Ring Protons (Enol Form): In the enol form, the symmetry is broken, leading to a more complex set of signals for the ring protons. The vinylic proton of the enol is often obscured or broadened.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will also reflect the presence of both tautomers.
| Chemical Shift (δ, ppm) | Assignment | Tautomer |
| > 200 | C=O (ketone) | Keto |
| ~170-175 | C=O (ester) | Keto & Enol |
| ~170 | =C-O (enol) | Enol |
| ~100 | =C-H (enol) | Enol |
| ~60 | -OCH₂CH₃ | Keto & Enol |
| ~40-50 | -CH- (ring) | Keto |
| ~30-40 | -CH₂- (ring) | Keto |
| ~14 | -OCH₂CH₃ | Keto & Enol |
Interpretation:
-
Carbonyl Carbons: The key differentiating signals are in the carbonyl region. The diketo form will exhibit a ketone signal at a lower field (δ > 200 ppm) and an ester carbonyl signal (δ ~170-175 ppm). The enol form will have two distinct signals in the carbonyl region corresponding to the ester carbonyl and the enolic carbon attached to the hydroxyl group.
-
Olefinic Carbons: The presence of the enol tautomer is confirmed by the appearance of signals in the olefinic region (δ ~100-170 ppm).
-
Aliphatic Carbons: The remaining signals in the aliphatic region correspond to the ethyl ester carbons and the sp³-hybridized carbons of the cyclohexane ring in the keto form.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. The keto-enol equilibrium will be evident in the carbonyl stretching region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-2500 (broad) | O-H stretch | Enolic -OH |
| ~1735 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1650 | C=C stretch | Enol |
| ~1610 | C=O stretch (H-bonded) | Enol |
Interpretation:
-
O-H Stretch: A broad absorption in the region of 3400-2500 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group of the enol tautomer.
-
C=O Stretches: The carbonyl region will be complex. A sharp, strong peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group. The ketone carbonyl of the diketo form will appear around 1715 cm⁻¹. In the enol form, the carbonyl group involved in hydrogen bonding will be shifted to a lower wavenumber, typically around 1610 cm⁻¹.
-
C=C Stretch: The carbon-carbon double bond of the enol form will give rise to an absorption band around 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 256.
Key Fragmentation Pathways:
The fragmentation of this molecule is expected to be driven by the presence of the carbonyl and ester functional groups. Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements.
| m/z | Proposed Fragment |
| 256 | [M]⁺ |
| 211 | [M - OCH₂CH₃]⁺ |
| 183 | [M - COOCH₂CH₃]⁺ |
| 142 | [M - 2 x COOCH₂CH₃ + 2H]⁺ (from a retro-Diels-Alder type reaction) |
| 137 | [Fragment from cleavage of the ring] |
digraph "Mass_Fragmentation" { graph [label="Proposed Mass Fragmentation of this compound", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];M [label="[M]+ (m/z 256)"]; F1 [label="[M - OEt]+ (m/z 211)"]; F2 [label="[M - COOEt]+ (m/z 183)"]; F3 [label="[C6H6O2]+ (m/z 110)"]; F4 [label="Further Fragmentation"];
M -> F1 [label="- OEt"]; M -> F2 [label="- COOEt"]; M -> F3 [label="Ring Cleavage"]; F1 -> F4; F2 -> F4; F3 -> F4; }
Caption: Simplified proposed fragmentation pathways in the mass spectrum.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of the importance of understanding fundamental chemical principles, such as tautomerism, in the interpretation of analytical data. The ¹H NMR, ¹³C NMR, IR, and mass spectra collectively provide a detailed picture of the molecular structure and the dynamic equilibrium between the diketo and enol forms. This in-depth knowledge is indispensable for scientists utilizing this versatile compound in their synthetic endeavors, ensuring the desired reactivity and outcome of their chemical transformations.
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Navigating the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Spectrum of Diethyl 1,4-Cyclohexanedione-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. As a molecule of significant interest in organic synthesis and as a precursor to various functionalized cyclic systems, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and reaction monitoring. This document delves into the theoretical principles governing its vibrational modes, offers a detailed interpretation of its experimental spectrum, and provides a standardized protocol for acquiring high-quality FT-IR data. Particular emphasis is placed on the nuanced spectral features arising from its dual functional groups—ketone and ester—and the potential for keto-enol tautomerism, which significantly influences the vibrational landscape of this β-keto ester derivative.
Introduction: The Molecular Architecture and Spectroscopic Significance
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, also known as diethyl succinosuccinate, is a versatile organic compound characterized by a cyclohexane ring bearing two ketone and two ethyl ester functionalities.[1][2][3] Its molecular structure, a substituted β-keto ester, makes it a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and polymers.[2] The presence of multiple polar functional groups dictates its chemical reactivity and also gives rise to a rich and informative infrared spectrum.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly sensitive technique for the structural elucidation of molecules.[4] By probing the vibrational transitions of chemical bonds, an FT-IR spectrum provides a unique molecular fingerprint. For diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the FT-IR spectrum is dominated by the characteristic absorptions of its carbonyl (C=O) and carbon-oxygen (C-O) bonds within the ketone and ester groups, as well as the vibrations of its aliphatic cyclohexane framework. A critical aspect of interpreting the spectrum of this molecule is the consideration of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds, which can lead to the appearance of distinct vibrational bands corresponding to both tautomeric forms.[5][6][7]
Theoretical Vibrational Mode Analysis
The FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.
Carbonyl (C=O) Stretching Vibrations: A Tale of Two Carbonyls
The most prominent features in the spectrum are expected in the carbonyl stretching region, typically between 1600 and 1800 cm⁻¹. Due to the presence of both ketone and ester functional groups, a complex absorption pattern is anticipated.
-
Ketone C=O Stretch: For a saturated cyclic ketone, the C=O stretching vibration generally appears around 1715 cm⁻¹.[5][8]
-
Ester C=O Stretch: Saturated esters typically exhibit a strong C=O stretching absorption at a slightly higher frequency, in the range of 1735-1750 cm⁻¹.[9]
In the case of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the proximity of the electron-withdrawing ester group to the ketone may induce a slight shift in the ketone's C=O stretching frequency. It is plausible to observe a doublet or a broadened peak in the 1715-1740 cm⁻¹ range, representing the distinct yet close vibrational frequencies of the ketonic and ester carbonyls.[9]
The Influence of Keto-Enol Tautomerism
As a β-keto ester, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate can exist in equilibrium with its enol tautomer.[5][6][7] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form introduces new vibrational modes that can be observed in the FT-IR spectrum.
Caption: Keto-enol tautomerism in diethyl 1,4-cyclohexanedione-2,5-dicarboxylate.
-
Enolic O-H Stretch: The enol tautomer will exhibit a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
-
Conjugated C=C Stretch: The formation of a C=C double bond in the enol form will give rise to a stretching vibration around 1650 cm⁻¹.[5]
-
Conjugated C=O Stretch: The carbonyl group in the enol tautomer is conjugated with the C=C double bond, which lowers its stretching frequency to approximately 1650 cm⁻¹.[5] This peak may overlap with the C=C stretching band.
The presence and intensity of these enol-specific bands provide valuable information about the equilibrium position of the tautomerism under the experimental conditions.
C-O Stretching and C-H Vibrations
Beyond the carbonyl region, other important vibrational modes contribute to the overall spectrum:
-
Ester C-O Stretches: Esters display two characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is typically found in the 1150-1300 cm⁻¹ range, while the symmetric stretch appears between 1000 and 1100 cm⁻¹.[9][10]
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclohexane ring and the ethyl groups are expected in the 2850-3000 cm⁻¹ region.[8]
-
CH₂ Bending Vibrations: The scissoring vibrations of the methylene (CH₂) groups in the cyclohexane ring are anticipated around 1450 cm⁻¹.[8]
Experimental FT-IR Spectrum: Data and Interpretation
An experimental Attenuated Total Reflectance (ATR)-FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate reveals several key absorption bands. The following table summarizes the expected and observed peak assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclohexane & Ethyl) | Medium to Strong |
| ~1735 | C=O Stretch | Ester | Strong |
| ~1715 | C=O Stretch | Ketone | Strong |
| 1470 - 1440 | CH₂ Bend (Scissoring) | Cyclohexane | Medium |
| 1300 - 1150 | C-O-C Asymmetric Stretch | Ester | Strong |
| 1100 - 1000 | C-O-C Symmetric Stretch | Ester | Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound. The potential for overlapping peaks, particularly in the carbonyl region, should be considered. The absence of a significant broad absorption in the 3200-3600 cm⁻¹ region in many solid-state spectra suggests that the keto form is predominant under these conditions.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the following protocol using an ATR-FT-IR spectrometer is recommended. ATR is a convenient technique for solid powder samples, requiring minimal sample preparation.[4]
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Solubility profile of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
An In-depth Technical Guide to the Solubility Profile of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No: 787-07-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its physicochemical properties and behavior in various solvent systems. We will explore the molecular characteristics governing its solubility, present qualitative solubility data, and provide a detailed, self-validating experimental protocol for quantitative solubility determination. This guide aims to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and enabling reproducible results in a laboratory setting.
Introduction: The Synthetic Versatility and Importance of Solubility
This compound, also known as diethyl succinylsuccinate, is a cyclic diketone ester with a symmetrical molecular architecture.[1] Its structure, featuring a central cyclohexane ring with two ketone groups and two ethyl ester functionalities, makes it a valuable precursor in the synthesis of a wide array of organic compounds, including heterocyclic frameworks, luminescent materials, and intermediates for pharmaceuticals and agrochemicals.[1][2]
The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Understanding how it behaves in different solvents is critical for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.
-
Purification: Developing effective recrystallization or chromatographic purification methods.
-
Formulation: Creating stable solutions for drug delivery systems or other applications.
-
Analytical Characterization: Preparing samples for techniques like HPLC, NMR, or mass spectrometry.
This guide provides the foundational knowledge and practical methodologies to master the solubility characteristics of this important synthetic building block.
Physicochemical Properties and Molecular Structure
The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of both polar (ketones, esters) and nonpolar (cyclohexane ring, ethyl groups) regions in this compound results in a nuanced solubility profile.
Key Physicochemical Data
The following table summarizes the essential properties of the compound, which collectively influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₆ | [1][3] |
| Molecular Weight | 256.25 g/mol | [1][3] |
| Melting Point | 127-129 °C (lit.) | [3] |
| Boiling Point (Predicted) | 375.7 ± 42.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.12 | [3] |
| Appearance | Powder |
The two ketone and two ester groups contribute significantly to the molecule's polarity, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents. The predicted pKa of 9.12 suggests that the α-protons are acidic, and the compound can exist in enol or enolate forms, particularly under basic conditions, which can dramatically alter its solubility in aqueous or alcoholic media.
Molecular Structure Visualization
The 2D structure of this compound is depicted below to illustrate the arrangement of its functional groups.
Caption: 2D structure of this compound.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents. The related compound, diethyl cyclohexane-1,4-dicarboxylate, is noted for its excellent solubility in organic solvents, and while the addition of ketone groups increases polarity, good solubility in many organic solvents is still expected.[4] Its dimethyl analog is sparingly soluble in water (0.0016 g/L) but highly soluble in methanol and other organic solvents, suggesting a similar trend for the diethyl ester.[1][5]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large carbon backbone outweighs the polar functional groups' ability to form sufficient hydrogen bonds with water.[1][5] |
| Ethanol | Soluble | The ethyl groups of the solvent and solute, along with hydrogen bonding potential, facilitate dissolution. It is used for recrystallization.[6] | |
| Methanol | Soluble | Similar to ethanol, its polarity and hydrogen bonding capability can overcome the solute's crystal lattice energy.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds make it a good solvent for moderately polar compounds. |
| Acetone | Soluble | The ketone functionality is compatible with the solute's ketone groups. | |
| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. | |
| Ethyl Acetate | Soluble | The ester functionality is compatible with the solute's ester groups. Used in purification.[7] | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring provides some interaction, but the polarity mismatch limits high solubility. |
| Hexane | Insoluble | Significant polarity mismatch between the nonpolar solvent and the polar functional groups of the solute. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust, self-validating experimental protocol is required. The following method describes a standard shake-flask procedure coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This approach is chosen for its reliability and the high purity of the compound, which is often assayed by HPLC.[8]
Materials and Reagents
-
This compound (≥95% purity)[1]
-
Selected solvents (HPLC grade)
-
Deionized water
-
Volumetric flasks (Class A)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
HPLC system with UV detector
Experimental Workflow
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Step-by-Step Procedure
-
Calibration Curve Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Perform serial dilutions to create a series of at least five calibration standards.
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve (R² > 0.995).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures solid remains after equilibration is key.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired test solvent into each vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached. Visual confirmation of undissolved solid should be made.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials and let them stand for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.
-
Perform an accurate dilution of the filtrate with the mobile phase to ensure the concentration is within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC using the same method as the standards.
-
-
Data Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in units such as mg/mL or mol/L.
-
Critical Factors Influencing Solubility
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain and report the temperature at which the determination was performed.
-
pH: The compound possesses acidic protons alpha to the carbonyl groups. In basic solutions (pH > pKa), deprotonation can occur, forming a more polar and significantly more water-soluble enolate salt. Therefore, pH control is essential when measuring aqueous solubility.
-
Purity: Impurities can either increase or decrease the apparent solubility of the compound. Using a highly purified starting material is essential for accurate results.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The synthetic and recrystallization methods can influence the polymorphic form obtained.[6][7]
Conclusion
The solubility profile of this compound is characterized by good solubility in polar organic solvents like ethanol, methanol, and ethyl acetate, and poor solubility in water and nonpolar solvents like hexane. This behavior is a direct consequence of its molecular structure, which balances polar ester and ketone functionalities with a nonpolar hydrocarbon framework. For precise and reproducible work in research and drug development, the qualitative predictions presented here should be confirmed by quantitative experimental determination using a robust method like the shake-flask protocol detailed in this guide. A thorough understanding and accurate measurement of solubility are indispensable for the effective synthesis, purification, and application of this versatile chemical intermediate.
References
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- Sigma-Aldrich. (n.d.). Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate = 98.0 HPLC 6289-46-9.
- ChemBK. (2024). Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate.
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Molecular weight and formula of diethyl succinylsuccinate
<Technical Guide: Diethyl Succinylsuccinate
An Examination of Its Core Molecular Attributes, Synthesis, and Analytical Validation for Advanced Research Applications
Diethyl succinylsuccinate, also known as diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is a pivotal intermediate in organic synthesis, particularly valued in the creation of high-performance quinacridone pigments and as a precursor for various heterocyclic compounds relevant to pharmaceutical development.[1][2] This guide provides an in-depth analysis of its fundamental chemical properties, including its precise molecular weight and formula, and explores the mechanistic underpinnings of its synthesis. Furthermore, it details authoritative protocols for its analytical characterization, ensuring researchers and drug development professionals can confidently verify its identity and purity.
Core Chemical Identity & Physicochemical Properties
The unambiguous identification of a compound begins with its molecular formula and weight. These foundational data points are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification.
These values are derived from its structure: a six-membered carbon ring functionalized with two ketone groups and two ethyl ester groups. This structure dictates its chemical behavior and physical properties. A summary of its key identifiers and properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Diethyl succinosuccinate, DESS | [3] |
| CAS Number | 787-07-5 | [3][5] |
| Appearance | White solid to colorless/pale yellow liquid | [1][3] |
| Melting Point | 125–129 °C | [1][6] |
| Boiling Point | 375.7 °C at 760 mmHg | [6] |
| Density | ~1.233 g/cm³ | [6] |
Structural Elucidation and Synthesis Pathway
The structure of diethyl succinylsuccinate is key to its utility as a chemical building block. The central cyclohexanedione ring provides a rigid scaffold, while the two ethyl ester groups offer reactive sites for further chemical modification.
Caption: Conceptual diagram of diethyl succinylsuccinate's functional groups.
Mechanism of Synthesis: The Claisen Condensation
The primary industrial synthesis of diethyl succinylsuccinate is achieved through the base-catalyzed self-condensation of diethyl succinate, a classic example of a Claisen condensation.[1][7] The causality of this reaction is rooted in the acidity of the α-protons (the protons on the carbons adjacent to the ester's carbonyl group).
The process can be visualized as a multi-step workflow:
-
Deprotonation: A strong base, such as sodium ethoxide, removes an α-proton from a molecule of diethyl succinate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second diethyl succinate molecule.
-
Cyclization & Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ethoxide ion to form the six-membered ring.
-
Acidification: The reaction mixture is neutralized with acid to yield the final diethyl succinylsuccinate product.[8]
Caption: Workflow for the synthesis of diethyl succinylsuccinate via Claisen condensation.
Analytical Characterization and Quality Control
For drug development and high-purity synthesis, rigorous analytical validation is non-negotiable. The identity and purity of diethyl succinylsuccinate are typically confirmed using a combination of chromatographic and spectroscopic techniques.[9]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a self-validating system for determining the purity of a synthesized batch of diethyl succinylsuccinate. The causality behind using HPLC is its high resolution and sensitivity, allowing for the separation of the main compound from starting materials, by-products, and degradation products.[9]
Objective: To quantify the purity of diethyl succinylsuccinate as a percentage of the total peak area.
Materials & Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample: Diethyl succinylsuccinate, accurately weighed
-
Diluent: 50:50 Acetonitrile/Water mixture
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a certified reference standard of diethyl succinylsuccinate.
-
Dissolve in the diluent in a 100 mL volumetric flask to achieve a concentration of ~100 µg/mL. This step is critical for establishing a benchmark retention time and response.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to a final concentration of ~100 µg/mL. Consistency in preparation is key to accurate comparison.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (chosen based on the chromophores in the molecule)
-
Gradient Elution:
-
0-15 min: 50% B to 95% B
-
15-20 min: Hold at 95% B (to elute any late-eluting impurities)
-
20.1-25 min: Return to 50% B (column re-equilibration)
-
-
-
System Suitability:
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%. This confirms the precision and stability of the HPLC system.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This protocol is self-validating through the system suitability test. If the RSD is within the acceptable limit, it provides high confidence in the precision of the subsequent sample analysis. The use of a reference standard further grounds the identification of the main peak.
Applications in Research and Drug Development
Diethyl succinylsuccinate's utility extends beyond pigment manufacturing. Its bifunctional nature—possessing both ketone and ester groups—makes it a versatile scaffold in medicinal chemistry.[3]
-
Heterocyclic Synthesis: It serves as a precursor for synthesizing complex heterocyclic systems, which form the core of many pharmacologically active molecules.
-
Pharmaceutical Intermediates: It is a building block for certain active pharmaceutical ingredients (APIs).[10][11] For example, it has been associated with intermediates for compounds with anti-cholinesterase activity, relevant in research for conditions like Alzheimer's disease.[3]
The compound's role as a versatile intermediate ensures its continued relevance in the discovery and development of new chemical entities.[3][10]
References
-
Wikipedia. (n.d.). Diethylsuccinoylsuccinate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl succinyl succinate. Retrieved from [Link]
-
Grokipedia. (n.d.). Diethyl succinate. Retrieved from [Link]
- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
-
Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Succinate. Retrieved from [Link]
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-
Patsnap. (n.d.). Preparation method of dimethyl succinyl succinate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Succinate: A Cornerstone in Fine Chemical Manufacturing. Retrieved from [Link]
-
Loba Chemie. (n.d.). 123-25-1 CAS | DIETHYL SUCCINATE. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of Diethyl Succinate: Applications and Sourcing. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Diethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate
Introduction: A Versatile Scaffold in Chemical Synthesis
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as diethyl succinylsuccinate, is a cyclic diketo-diester with the molecular formula C₁₂H₁₆O₆.[1][2] This compound is a cornerstone intermediate in organic synthesis, valued for its dense functionality and symmetric structure.[3] For researchers in medicinal chemistry and drug development, it serves as a versatile building block for constructing complex molecular architectures, including various heterocyclic frameworks and biologically active compounds.[1][4] Its derivatives have been investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the Dieckmann condensation of diethyl succinate. It elucidates the underlying reaction mechanism, details critical safety procedures, and offers a step-by-step guide from reaction setup to product purification.
Reaction Principle: The Intramolecular Dieckmann Condensation
The synthesis is a classic example of the Dieckmann condensation , an intramolecular version of the Claisen condensation.[5][6] This reaction is exceptionally effective for forming stable five- and six-membered rings.[5][7] The process involves the base-catalyzed cyclization of a diester—in this case, diethyl succinate—to yield a cyclic β-keto ester.[8]
The mechanism proceeds through several key steps:
-
Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), deprotonates one of the α-carbons (the carbon adjacent to an ester carbonyl) of a diethyl succinate molecule, creating a nucleophilic enolate ion.[5][8]
-
Intramolecular Cyclization : The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This nucleophilic attack forms a new carbon-carbon bond, resulting in a cyclic tetrahedral intermediate.[6]
-
Reformation of Carbonyl : The intermediate collapses, expelling an ethoxide ion (⁻OEt) and forming the cyclic β-keto ester.
-
Irreversible Deprotonation : The resulting product has highly acidic protons on the α-carbons situated between the two carbonyl groups. The expelled ethoxide ion immediately deprotonates this position in an irreversible acid-base reaction. This final step is the thermodynamic driving force that shifts the equilibrium to favor the product.[7]
-
Protonation : A final acidic workup is required to neutralize the enolate and yield the final, stable this compound product.[6]
Materials, Reagents, and Safety
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Sodium, metal | 7440-23-5 | Na | 22.99 | Highly reactive with water and alcohols |
| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous (<200 proof), flammable |
| Diethyl Succinate | 123-25-1 | C₈H₁₄O₄ | 174.20 | Colorless liquid[9][10] |
| Sulfuric Acid (2N) | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, irritant |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
3-L three-necked round-bottomed flask
-
Reflux condenser with a drying tube (calcium chloride and soda lime)
-
Heating mantle
-
Mechanical or magnetic stirrer
-
Apparatus for vacuum distillation/reduced pressure evaporation
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Heated funnel for hot filtration
Critical Safety Precautions: Handling Sodium Ethoxide
Sodium ethoxide is generated in situ from sodium metal and absolute ethanol. Both the reagents and the product are hazardous and must be handled with extreme care in a chemical fume hood.
-
Sodium Metal : Highly reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps; do not touch with bare hands.
-
Sodium Ethoxide (in solution) : Corrosive, flammable, and moisture-sensitive.[11][12] It can cause severe skin and eye burns.[13]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and neoprene or nitrile rubber gloves.[14][15]
-
Handling : Prepare and use in a well-ventilated fume hood.[12] Ground all equipment to prevent static discharge, which can ignite flammable vapors.[14][15] Use spark-proof tools.[15]
-
Storage : Sodium ethoxide is extremely hygroscopic. The reaction must be conducted under anhydrous conditions, hence the use of absolute ethanol and a drying tube. Store away from heat, sparks, and open flames.[12]
-
First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][15] For eye contact, rinse cautiously with water for several minutes.[11][12] In all cases of exposure, seek immediate medical attention.[11][15]
-
Detailed Experimental Protocol
This protocol is adapted from the robust and widely cited procedure published in Organic Syntheses.[16]
Step 1: Preparation of the Sodium Ethoxide Solution
-
Set up a 3-L, three-necked, round-bottomed flask equipped with a reflux condenser (fitted with a CaCI₂/soda lime drying tube) and two stoppers.
-
Charge the flask with 900 mL of commercial absolute ethanol.
-
CAUTION : This step is highly exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources.
-
Carefully add small, clean pieces of sodium metal (92 g, 4 g-atoms) to the ethanol as rapidly as the vigorous reaction will permit.
-
Once all the sodium has been added, heat the mixture to reflux using a heating mantle for 3-4 hours to ensure complete reaction and formation of sodium ethoxide.
Step 2: The Dieckmann Condensation
-
To the hot, freshly prepared sodium ethoxide solution, add diethyl succinate (348.4 g, 2 moles) in a single portion.
-
CAUTION : An exothermic reaction will occur. A thick, pink-colored precipitate of the product's sodium salt should form almost immediately.[16]
-
Heat the resulting mixture under reflux for 24 hours. Maintain stirring if possible, although the mixture will become very thick.
Step 3: Isolation of the Crude Product
-
After 24 hours, remove the heating mantle and allow the mixture to cool slightly.
-
Remove the remaining ethanol under reduced pressure using a rotary evaporator or simple distillation setup on a steam bath.
-
To the warm, solid residue, add 2 L of a 2N sulfuric acid solution. Stir the mixture vigorously for 3-4 hours to neutralize the sodium salt and fully precipitate the product.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of deionized water to remove any inorganic salts and residual acid.
-
Allow the product to air-dry on the filter paper. The expected yield of the crude, pale-buff powder is 180-190 g.[16]
Step 4: Purification by Recrystallization
-
Transfer the air-dried crude product to a large flask and add 1.5 L of ethyl acetate.
-
Heat the mixture to boiling. The product has limited solubility, so this step serves primarily to dissolve impurities.
-
Perform a hot filtration using a heated or large fluted filter paper to remove any insoluble materials.[16]
-
Allow the hot filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the cream-colored crystals by suction filtration. The first crop should yield 160–168 g.[16]
-
Concentrate the mother liquor to approximately one-tenth of its original volume to obtain a second crop of crystals (5–7 g).[16]
-
Combine the crops and dry in a vacuum oven.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Results and Characterization
The successful synthesis will yield a crystalline solid. Proper characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Result |
| Appearance | Cream to pale-buff crystalline powder[16] |
| Final Yield | 165–175 g (64–68%)[16] |
| Melting Point | 126.5–128.5 °C[16] |
| Molecular Weight | 256.25 g/mol [2] |
For rigorous confirmation, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as the ester and ketone carbonyl stretches.
-
Mass Spectrometry : To confirm the molecular weight.
Conclusion
The Dieckmann condensation of diethyl succinate is a reliable and scalable method for producing high-purity this compound. By adhering to the detailed protocol and exercising stringent safety measures, particularly when handling sodium ethoxide, researchers can effectively synthesize this valuable intermediate. The compound's rich chemical functionality makes it an essential starting material for further elaboration in drug discovery programs and the broader field of organic synthesis.
References
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Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]
-
Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]
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Gelest. aks740 - sodium ethoxide. 95%. [Link]
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Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
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PrepChem.com. Preparation of this compound. [Link]
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Wikipedia. Dieckmann condensation. [Link]
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Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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Cambridge University Press. Dieckmann Reaction. [Link]
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MySkinRecipes. This compound. [Link]
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ResearchGate. Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... [Link]
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Organic Syntheses. 1,4-Cyclohexanedione. [Link]
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PubChem. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. [Link]
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ResearchGate. Diethyl succinate synthesis by reactive distillation | Request PDF. [Link]
-
Stenutz. This compound. [Link]
-
Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. [Link]
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Wikipedia. Diethyl succinate. [Link]
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NIST. Butanedioic acid, diethyl ester. [Link]
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Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
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Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
-
Ataman Kimya. DIETHYL SUCCINATE. [Link]
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Application Note: Synthesis of 2-Ethoxycarbonylcyclopentanone via Dieckmann Condensation of Diethyl Succinate
Abstract
This document provides a comprehensive guide to the synthesis of 2-ethoxycarbonylcyclopentanone through the base-catalyzed intramolecular cyclization of diethyl succinate. This reaction, known as the Dieckmann condensation, is a cornerstone transformation in organic synthesis for the formation of five- and six-membered rings.[1][2][3] We will delve into the underlying mechanism, provide a detailed experimental protocol with field-tested insights, outline troubleshooting strategies, and discuss the applications of the resulting β-keto ester in research and drug development.
Scientific Principles and Mechanism
The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[2][3][4] The reaction proceeds via a base-catalyzed mechanism to convert a 1,6-diester, such as diethyl succinate, into a five-membered cyclic β-keto ester.[5][6]
Causality Behind Key Mechanistic Steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of diethyl succinate. This step is crucial as it generates a highly nucleophilic enolate ion. The choice of base is critical; using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would scramble the ester groups.[1]
-
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[7] The proximity of the reacting groups in a 1,6-diester favors this intramolecular cyclization, leading to the formation of a stable five-membered ring, a process classified as a 5-exo-trig cyclization.[1][5]
-
Elimination: The resulting tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group and forming the cyclic β-keto ester.
-
Driving the Equilibrium: The reaction is reversible. To drive it to completion, a full equivalent of base is required. The product, 2-ethoxycarbonylcyclopentanone, has a highly acidic proton between the two carbonyl groups. The expelled ethoxide ion readily deprotonates this position to form a resonance-stabilized enolate. This final, essentially irreversible acid-base reaction shifts the overall equilibrium, ensuring a high yield of the desired product.[3][7] An acidic workup is then required to protonate this enolate and isolate the final neutral product.[2][7]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol
This protocol is designed to be a self-validating system. Critical checkpoints and expected observations are noted to ensure the reaction is proceeding as intended.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Notes |
| Diethyl Succinate | ≥99% | Sigma-Aldrich, Acros | 17.4 g (0.10 mol) | Should be distilled before use for best results.[8] |
| Sodium Metal (Na) | Reagent Grade | Sigma-Aldrich | 2.3 g (0.10 g-atom) | Handle with extreme care under mineral oil. |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercial | 50 mL | Must be rigorously dry. |
| Toluene, Anhydrous | ≥99.8% | Commercial | 100 mL | Must be rigorously dry. |
| Hydrochloric Acid (HCl) | 3 M Aqueous | N/A | ~50 mL | For workup. |
| Diethyl Ether | Reagent Grade | Commercial | 200 mL | For extraction. |
| Saturated NaCl solution | N/A | N/A | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate | N/A | N/A | ~10 g | For drying. |
2.2 Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
2.3 Step-by-Step Procedure
-
Preparation of Sodium Ethoxide:
-
Action: Under an inert atmosphere (N₂), add 50 mL of anhydrous ethanol to the 500 mL three-neck flask. Carefully add small, freshly cut pieces of sodium metal (2.3 g) to the ethanol.
-
Rationale: This in situ preparation generates fresh, highly reactive sodium ethoxide, which is more effective than commercially available powder. The reaction is highly exothermic and produces hydrogen gas; an inert atmosphere and controlled addition are critical for safety.
-
Observation: The sodium will dissolve with vigorous bubbling (H₂ evolution). The reaction is complete when all sodium has reacted.
-
-
Reaction Setup:
-
Action: Once the sodium ethoxide solution has cooled to room temperature, add 100 mL of anhydrous toluene. Equip the flask with the reflux condenser, dropping funnel, and a stopper. Charge the dropping funnel with diethyl succinate (17.4 g).
-
Rationale: Toluene serves as a high-boiling solvent suitable for the reaction temperature. Anhydrous conditions are paramount to prevent the base from being quenched by water.
-
-
Initiation and Reaction:
-
Action: Heat the flask gently to reflux. Add the diethyl succinate dropwise from the funnel over approximately 30-45 minutes.
-
Observation: The reaction mixture will become thick and gelatinous as the sodium salt of the product enolate precipitates.
-
Action: After the addition is complete, continue to heat the mixture under reflux for an additional 2 hours with efficient stirring.
-
Rationale: The reflux period ensures the reaction goes to completion.
-
-
Workup and Neutralization:
-
Action: Cool the reaction mixture in an ice-water bath. Cautiously add 50 mL of water to quench any unreacted sodium ethoxide.
-
Action: Slowly add 3 M HCl with stirring until the mixture is acidic (test with litmus or pH paper). All solid material should dissolve.
-
Rationale: The acidic quench protonates the product enolate to form the neutral β-keto ester and neutralizes the base.[9]
-
Action: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Action: Combine all organic layers and wash with 50 mL of saturated NaCl solution. Dry the organic phase over anhydrous magnesium sulfate.[10][11]
-
-
Purification and Characterization:
-
Action: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Action: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 102-104 °C at 11 mmHg.[9]
-
Expected Yield: 70-80%.
-
Characterization: The final product, 2-ethoxycarbonylcyclopentanone, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents. 2. Insufficient base. 3. Incomplete reaction. | 1. Ensure all solvents are rigorously anhydrous. Distill reagents if necessary. 2. Use a full equivalent of freshly prepared base. 3. Increase reflux time. |
| Formation of a Dimer | Intermolecular Claisen condensation competes with the intramolecular reaction.[12][13] | This can occur with succinates.[4] Ensure slow addition of the diester to the hot base solution to maintain high dilution conditions, favoring the intramolecular pathway. |
| Difficult Purification | Incomplete reaction or side products. | Ensure the workup is thorough. A second acid wash can sometimes help. If distillation is problematic, column chromatography may be an alternative. |
| Reaction does not start | Inactive base. | Use freshly cut sodium and high-purity anhydrous ethanol. Commercial sodium ethoxide can degrade upon storage. |
Applications in Research and Development
The product, 2-ethoxycarbonylcyclopentanone, is a highly versatile synthetic intermediate.[1] Its bifunctional nature (a ketone and an ester) allows for a wide range of subsequent transformations.
-
Synthesis of Cyclic Ketones: The ester group can be easily removed through hydrolysis and decarboxylation to yield cyclopentanone, a common solvent and synthetic precursor.[1]
-
Alkylation Reactions: The acidic α-proton can be removed to form an enolate, which can then be alkylated to introduce various substituents on the cyclopentane ring. This is a key strategy in building molecular complexity.[14]
-
Pharmaceutical and Natural Product Synthesis: The cyclopentane core is a structural motif found in numerous biologically active molecules, including prostaglandins, steroids, and alkaloids.[1][2][15] The Dieckmann condensation provides a reliable entry point for the construction of these complex targets.
References
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- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Brainly. (2023, December 13). When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular.
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- Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.
- JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
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- Wikipedia. (n.d.). Dieckmann condensation.
- Organic Syntheses. (n.d.). Succinic acid, diethyl ester.
- Organic Syntheses. (n.d.). Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis.
- Organic Syntheses. (n.d.). 4.
- Guidechem. (n.d.). What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate?.
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- Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES.
- ScienceDirect. (2021, March 16). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst.
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- National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
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Application Notes & Protocols: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in Modern Organic Synthesis
Foreword: Unlocking the Synthetic Potential of a Versatile Building Block
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as diethyl succinylsuccinate, is a symmetrically substituted cyclic diketo-diester that serves as a cornerstone intermediate in synthetic organic chemistry.[1][2] Its rigid cyclohexane framework, adorned with two ketone and two ethyl ester functionalities, provides a rich tapestry of reactive sites. This unique structural arrangement allows for a diverse array of chemical transformations, making it an invaluable precursor for constructing complex carbocyclic and heterocyclic systems.[1][3]
This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the practical applications and experimental protocols involving this powerful synthetic intermediate. We move beyond simple procedural lists to explore the underlying principles and causalities of its reactivity, empowering scientists to adapt and innovate in their own synthetic endeavors.
Section 1: Compound Profile and Physicochemical Properties
The utility of a reagent is fundamentally tied to its physical and chemical properties. This compound is a stable, crystalline solid at room temperature, which simplifies handling and storage.[4] Its multiple oxygen atoms allow for a degree of polarity, influencing its solubility and reactivity.
| Property | Value | Source(s) |
| CAS Number | 787-07-5 | [2] |
| Molecular Formula | C₁₂H₁₆O₆ | [2] |
| Molecular Weight | 256.25 g/mol | [2] |
| Appearance | White to pale-buff powder/crystals | [4][5] |
| Melting Point | 126–129 °C | [4][5] |
| Boiling Point | ~375.7 °C (Predicted) | [6] |
| Density | ~1.23 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in hot ethyl acetate; sparingly soluble in water. | [5] |
The presence of two β-keto ester systems within the molecule is the primary driver of its chemical versatility. The α-protons situated between the ketone and ester carbonyls are acidic and can be readily removed by a base, paving the way for a wide range of nucleophilic reactions. Concurrently, the ketone carbonyls are electrophilic and susceptible to attack by various nucleophiles.
Section 2: The Foundational Synthesis: A Classic Condensation
The most common and efficient route to this compound is the base-catalyzed self-condensation of diethyl succinate.[5][7] This reaction is a variation of the Dieckmann condensation, an intramolecular Claisen condensation that forms a five- or six-membered ring. In this case, two molecules of diethyl succinate react intermolecularly and then intramolecularly to build the cyclohexane ring.
The choice of base is critical. Sodium ethoxide is typically employed as it is a strong, non-nucleophilic base that minimizes side reactions like transesterification.[5] The base initiates the reaction by deprotonating the α-carbon of one diethyl succinate molecule, generating a reactive enolate.
Workflow for Synthesis of this compound
Caption: Experimental workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound[5]
This protocol is adapted from a robust procedure published in Organic Syntheses.[5]
Materials:
-
Sodium metal (9.2 g, 0.4 g-atom)
-
Absolute Ethanol (90 mL)
-
Diethyl succinate (34.8 g, 0.2 mol)
-
2N Sulfuric acid (~200 mL)
-
Ethyl acetate
Procedure:
-
Base Preparation: In a 3-necked round-bottomed flask equipped with a reflux condenser, add small pieces of sodium metal to absolute ethanol. The reaction is vigorous. Once the addition is complete, heat the mixture to reflux for 3-4 hours to ensure all sodium has reacted, forming a solution of sodium ethoxide.
-
Condensation: To the hot sodium ethoxide solution, add the diethyl succinate in one portion. An exothermic reaction will occur, and a thick, pink-colored precipitate will form almost immediately.
-
Reaction: Heat the mixture under reflux for 24 hours.
-
Isolation: After 24 hours, remove the ethanol under reduced pressure on a steam bath. Add 200 mL of 2N sulfuric acid to the warm residue and stir vigorously for 3-4 hours to break up the solid sodium salt.
-
Filtration: Collect the resulting solid by suction filtration and wash it thoroughly with water. Air-dry the pale-buff powder. The typical crude yield is 18-19 g with a melting point of 126–128 °C.
-
Purification: Add the crude solid to 150 mL of ethyl acetate and heat the mixture to boiling. Filter the solution while hot to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature, then chill in an ice bath to induce crystallization. Collect the cream-colored crystals by suction filtration. A typical yield of purified product is 16.0–16.8 g (64–68%).
Section 3: Core Applications in Organic Synthesis
The true value of this compound lies in its role as a versatile scaffold for building more complex molecular architectures.
Application 1: Synthesis of Heterocyclic Scaffolds
The 1,4-dicarbonyl arrangement is a classic precursor for the synthesis of five- and six-membered heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[8] By reacting the diketone with dinucleophiles, a variety of heterocyclic rings can be readily constructed.
A prime example is the reaction with hydrazine or its derivatives to form pyridazinedione systems. This transformation is a direct application of the Paal-Knorr synthesis principle for heterocycles.
Caption: Synthesis of a pyridazinedione heterocycle.
Protocol 2: Synthesis of Diethyl 1,4,5,6,7,8-hexahydro-1,4-dioxocinnoline-5,8-dicarboxylate
This protocol demonstrates a typical condensation reaction to form a heterocyclic system.
Materials:
-
This compound (2.56 g, 10 mmol)
-
Hydrazine hydrate (0.5 g, 10 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate dropwise to the solution with stirring.
-
Heating: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid by suction filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyridazinedione derivative.
Application 2: Aromatization to Terephthalate Derivatives
The cyclohexane ring can be dehydrogenated to form a stable aromatic system. This provides a direct route to substituted diethyl terephthalate derivatives, which are valuable monomers for polymers and precursors for other fine chemicals. This aromatization can be achieved through various methods, including chemical oxidation.
Protocol 3: Aromatization via Chemical Dehydrogenation
Materials:
-
This compound (2.56 g, 10 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.54 g, 20 mmol)
-
Dioxane (50 mL)
Procedure:
-
Reaction Setup: Dissolve this compound in dry dioxane in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add DDQ to the solution in one portion.
-
Reaction: Heat the mixture to reflux for 12-18 hours. The reaction mixture will typically darken as the reduced DDQ hydroquinone precipitates.
-
Work-up: Cool the reaction to room temperature and filter to remove the precipitated hydroquinone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford diethyl 2,5-dihydroxyterephthalate.
Application 3: Reduction to Diol Derivatives
The ketone functionalities can be selectively reduced to hydroxyl groups, yielding diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.[9] This transformation opens up another avenue of functionalization, as the resulting diol can undergo reactions typical of alcohols, such as esterification or etherification. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.[1]
Protocol 4: Reduction of Ketones to Diols[1]
Materials:
-
This compound (2.56 g, 10 mmol)
-
Methanol (50 mL)
-
Sodium borohydride (NaBH₄) (0.76 g, 20 mmol)
-
1M Hydrochloric acid
Procedure:
-
Reaction Setup: Suspend this compound in methanol in a flask and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic (~pH 5-6).
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol. The product can be further purified by recrystallization.
Section 4: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for synthetic innovation. The protocols and applications detailed herein represent a fraction of its potential. Its derivatives have been explored for their biological activities, including potential antimicrobial and anticancer properties, and as building blocks for functional materials.[1] As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of established and robust building blocks like this compound will remain a critical component of successful research and development.
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Application Note & Protocol: Selective Reduction of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Abstract
This document provides a comprehensive guide for the selective reduction of the diketone, diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, to its corresponding diol, diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate. This transformation is a crucial step in the synthesis of various complex organic molecules and pharmaceutical intermediates.[1][2] The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve high yields while preserving the ester functionalities.[3][4] We will delve into the underlying reaction mechanism, stereochemical considerations, a detailed experimental protocol, and methods for characterization of the final product.
Introduction and Strategic Considerations
This compound is a versatile building block in organic synthesis due to its multiple functional groups.[5] The selective reduction of its two ketone groups to hydroxyl groups, without affecting the two ethyl ester moieties, is a common synthetic challenge. The choice of reducing agent is paramount to the success of this transformation.
While powerful hydride donors like lithium aluminum hydride (LiAlH₄) can reduce both ketones and esters, milder reagents are required for selective ketone reduction.[6][7][8] Sodium borohydride (NaBH₄) is the reagent of choice for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[3][9] This chemoselectivity makes NaBH₄ an ideal candidate for the synthesis of diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
This guide will provide researchers, scientists, and drug development professionals with a robust and reproducible protocol for this reduction, grounded in a thorough understanding of the reaction's mechanistic and stereochemical nuances.
Reaction Mechanism and Stereoselectivity
The reduction of a ketone by sodium borohydride proceeds via a nucleophilic addition mechanism.[3][10] The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻).
Mechanism Steps:
-
Nucleophilic Attack: A hydride ion from the BH₄⁻ complex attacks the electrophilic carbon atom of one of the carbonyl groups. This leads to the formation of a tetrahedral alkoxide intermediate.[4][10]
-
Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the hydroxyl group.[7][9]
Stoichiometrically, one mole of sodium borohydride can reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[11][12] However, in practice, a slight excess of NaBH₄ is often used to ensure complete conversion.
Stereochemical Considerations:
The reduction of the cyclic diketone can result in a mixture of diastereomers (cis and trans isomers) of the diol. The stereochemical outcome is influenced by the direction of the hydride attack on the planar carbonyl groups.
-
Steric Approach Control: The hydride ion will preferentially attack from the less sterically hindered face of the carbonyl group.[13]
-
Product Development Control: The reaction will favor the formation of the more thermodynamically stable product.[13] In the case of cyclohexanols, the equatorial isomer is generally more stable than the axial isomer.
For the reduction of 1,4-cyclohexanedione derivatives, the formation of the thermodynamically more stable diequatorial diol is often favored.[13][14] However, the actual ratio of diastereomers can be influenced by reaction conditions such as temperature and solvent.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol outlines the reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| This compound | 787-07-5 | 256.25 | >98% |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | >98% |
| Methanol (anhydrous) | 67-56-1 | 32.04 | >99.8% |
| Ethyl acetate | 141-78-6 | 88.11 | ACS |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | ACS |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | ACS |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | ACS |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
Reaction Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.56 g (10.0 mmol) of this compound in 40 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.47 g (12.5 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Vigorous bubbling (hydrogen evolution) may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed.
Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a viscous oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The structure and purity of the final product, diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified solid should also be determined.
Caption: Experimental workflow diagram.
Safety and Troubleshooting
Safety Precautions:
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Methanol and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more NaBH₄ or extend the reaction time. Ensure the NaBH₄ is of good quality. |
| Low Yield | Product loss during work-up or purification. | Ensure thorough extraction and minimize transfers. Optimize the purification method. |
| Side Product Formation | Over-reduction or other side reactions. | Maintain a low reaction temperature during NaBH₄ addition. Ensure the starting material is pure. |
| Difficulty in a Purification | Product is an oil or a mixture of isomers. | Use column chromatography for separation. If isomers are difficult to separate, proceed with the mixture if acceptable. |
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Applications in Medicinal Chemistry and Drug Design: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey from a biological hypothesis to a marketed therapeutic is a testament to the intricate and interdisciplinary nature of modern science. At the heart of this endeavor lies medicinal chemistry and drug design, a field that iteratively refines molecules to elicit a desired physiological response while minimizing adverse effects. This guide, designed for professionals in the field, eschews rigid templates in favor of a narrative that mirrors the logic and flow of a drug discovery program. We will delve into the core methodologies, from initial screening to the selection of a preclinical candidate, emphasizing the causal relationships behind experimental choices and providing field-proven insights.
I. The Modern Drug Discovery Workflow: An Integrated Approach
The contemporary drug discovery process is a multi-stage, iterative cycle that begins with identifying and validating a biological target implicated in a disease and culminates in a drug candidate ready for clinical trials.[1] This journey is fraught with challenges, with attrition rates remaining high despite technological advancements.[1] Success hinges on a deeply integrated strategy that combines computational and experimental approaches to optimize a molecule's pharmacological and pharmacokinetic profiles concurrently.
Below is a representation of this integrated workflow, highlighting the key decision points and iterative loops that characterize modern drug discovery.
Caption: The integrated drug discovery workflow.
II. Hit Identification: Casting a Wide Net
The initial phase of any drug discovery program is the identification of "hits"—molecules that exhibit activity against the biological target of interest. This is a numbers game, where large libraries of compounds are screened to find starting points for medicinal chemistry efforts.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) utilizes automation and robotics to test hundreds of thousands to millions of compounds in a short period.[2] The goal is to identify compounds that modulate the activity of the target in a measurable way.
Causality Behind Experimental Choices in HTS:
The choice of assay is paramount and is dictated by the nature of the target. For enzymes, a common approach is to measure the consumption of a substrate or the formation of a product. For receptors, one might measure the displacement of a known ligand. The assay must be robust, reproducible, and miniaturizable to a 384- or 1536-well plate format to be cost-effective. A critical statistical parameter in HTS is the Z'-factor, which assesses the quality of the assay by comparing the signal window of the positive and negative controls. An assay with a Z' > 0.5 is generally considered excellent for HTS.[3]
Protocol: Generic Biochemical HTS Assay
-
Assay Development and Miniaturization: Develop a robust biochemical or cell-based assay in a lower-throughput format (e.g., 96-well plate). Optimize reagent concentrations, incubation times, and detection methods. Miniaturize the assay to a 384- or 1536-well format, ensuring performance is maintained.
-
Compound Library Preparation: Prepare the compound library in a suitable solvent, typically DMSO, at a concentration ready for dispensing.
-
Assay Plate Preparation: Using automated liquid handlers, dispense a small volume of each compound from the library into the wells of the assay plates. Include positive and negative controls on each plate.
-
Reagent Addition: Add the necessary assay reagents (e.g., enzyme, substrate, cells) to all wells of the plate.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for the biological reaction to occur.
-
Detection: Read the plates using a detector appropriate for the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Normalize the data and calculate the percent inhibition or activation for each compound. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition at a 10 µM concentration).
Quantitative Data: Typical HTS Metrics
| Parameter | Typical Value/Range | Reference |
| Library Size | 100,000 - 2,000,000+ compounds | [2] |
| Compound Concentration | 1 - 20 µM | [4] |
| Hit Rate | 0.1% - 1% | [4] |
| Z'-Factor | > 0.5 | [3] |
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target.[5] It can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
-
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which is often determined by X-ray crystallography or cryo-electron microscopy. Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a protein.[6]
-
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These approaches use the knowledge of known active ligands to identify new compounds with similar properties.
Protocol: Structure-Based Virtual Screening using Molecular Docking
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site, typically the location of a known ligand or a predicted active site.
-
Ligand Library Preparation: Obtain a library of 3D compound structures. Prepare the ligands by generating different conformations and assigning charges.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place each ligand into the defined binding site of the target protein and score the interactions.[7][8]
-
Post-Docking Analysis and Filtering: Rank the compounds based on their docking scores. Apply additional filters based on physicochemical properties (e.g., Lipinski's Rule of Five) to select a diverse set of promising candidates for experimental testing.[9]
-
Hit Validation: Experimentally test the selected compounds to confirm their activity.
III. Hit-to-Lead and Lead Optimization: The Path to a Preclinical Candidate
Once hits are identified and confirmed, the iterative process of hit-to-lead (H2L) and lead optimization (LO) begins. The goal is to transform a promising hit into a preclinical candidate (PCC) with a desirable balance of potency, selectivity, and drug-like properties.[10][11]
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry.[11] They involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This iterative process of design, synthesis, and testing allows medicinal chemists to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties.
In Silico Drug Design Methods
Computational chemistry plays a crucial role in guiding SAR studies.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12] By building a QSAR model, chemists can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Protocol: Building a QSAR Model
-
Data Set Preparation: Compile a dataset of compounds with known biological activities (e.g., IC50 values) against the target of interest. Ensure the data is of high quality and covers a range of activities and chemical structures.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.[12]
-
Model Generation: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Assess the statistical significance and predictive power of the model using various metrics (e.g., R², Q²). The model should be able to accurately predict the activity of the compounds in the test set.[12]
-
Model Application: Use the validated QSAR model to predict the activity of new, virtual compounds to guide the design of the next round of synthesis.
ADMET Screening
A significant reason for the failure of drug candidates in clinical trials is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13] Therefore, it is crucial to assess these properties early and throughout the drug discovery process.
In Vitro ADMET Assays: A battery of in vitro assays are used to predict the in vivo ADMET properties of compounds.[14]
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, combine liver microsomes (from human or other species), a buffer solution, and the test compound.
-
Initiate Reaction: Add a cofactor solution (e.g., NADPH) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Desirable ADMET and Physicochemical Property Ranges
| Property | Hit-to-Lead | Lead Optimization | Preclinical Candidate | Reference |
| Molecular Weight (Da) | < 400 | < 500 | < 500 | [9][16] |
| cLogP | < 4 | < 5 | 1 - 3 | [9][16] |
| H-Bond Donors | ≤ 4 | ≤ 5 | ≤ 5 | [9] |
| H-Bond Acceptors | ≤ 8 | ≤ 10 | ≤ 10 | [9] |
| Aqueous Solubility (µM) | > 10 | > 50 | > 100 | [15] |
| Microsomal Stability (t½, min) | > 10 | > 30 | > 30 | [15] |
| CYP Inhibition (IC50, µM) | > 1 | > 10 | > 10 | [4][17] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | > 2 | > 5 | > 10 | [15] |
IV. Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetics (PK) is the study of what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) is the study of what the drug does to the body (the biochemical and physiological effects).[14] Understanding the relationship between PK and PD is crucial for predicting the efficacy and safety of a drug in vivo.
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
V. Case Studies: From Concept to Clinic
The principles and protocols outlined above are best understood through real-world examples. The following case studies highlight the successful application of modern medicinal chemistry and drug design strategies.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets, particularly in oncology. The development of kinase inhibitors often relies heavily on structure-based drug design. For example, the development of EGFR inhibitors like gefitinib and erlotinib for non-small cell lung cancer was guided by the crystal structure of the EGFR kinase domain.[18]
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful approach that starts with identifying small, low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to create more potent lead compounds. A notable success story is Venetoclax, a BCL-2 inhibitor for treating chronic lymphocytic leukemia, which originated from an NMR-based fragment screen.[5]
Recent Advances: PROTACs and ADCs
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[19][20] This technology has opened up the possibility of targeting proteins that were previously considered "undruggable." Clinical candidates such as ARV-110 and ARV-471 are PROTACs targeting the androgen receptor and estrogen receptor, respectively.[20]
-
Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[21][22] This approach allows for the targeted delivery of chemotherapy to cancer cells, thereby reducing systemic toxicity. Recent approvals like trastuzumab deruxtecan (Enhertu®) have shown remarkable efficacy in breast cancer.[14]
Conclusion
The field of medicinal chemistry and drug design is in a constant state of evolution, driven by technological advancements and a deeper understanding of biology. The successful navigation of the complex path from a hit to a preclinical candidate requires a strategic and integrated approach that leverages both computational and experimental tools. By understanding the "why" behind the experimental choices and adhering to rigorous, self-validating protocols, researchers can increase the probability of success in the challenging but ultimately rewarding endeavor of discovering new medicines.
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PubMed Central (PMC). (2024). PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. Retrieved from [Link]
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Application Notes & Protocols: The Trifluoromethyl-Pyrazole Scaffold
A Strategic Intermediate for Agrochemical and Pharmaceutical Synthesis
Abstract
In the fields of drug discovery and agrochemical development, certain molecular frameworks, often termed "privileged structures," demonstrate a remarkable capacity to bind to multiple biological targets, serving as versatile templates for optimization.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous approved drugs and high-performance pesticides.[3][4] This guide provides an in-depth analysis of a key trifluoromethyl-substituted pyrazole intermediate, detailing its synthesis and subsequent transformation into two distinct classes of active ingredients: a succinate dehydrogenase inhibitor (SDHI) fungicide for crop protection and a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory therapy. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and examine the distinct biological mechanisms that arise from a common chemical ancestor.
The Privileged Nature of the Trifluoromethyl-Pyrazole Core
The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry due to its metabolic stability and versatile synthetic handles.[4][5] The strategic incorporation of a trifluoromethyl (-CF3) group dramatically enhances the physicochemical properties of the parent molecule.
-
Enhanced Lipophilicity: The -CF3 group significantly increases the molecule's ability to partition into lipid environments, which can improve its capacity to cross biological membranes.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a -CF3 group can block oxidative metabolism, thereby increasing the compound's biological half-life.[6][7]
-
Binding Interactions: The strong dipole moment of the -CF3 group can lead to favorable interactions with protein targets, enhancing binding affinity and potency.[8]
This combination of a stable heterocyclic core and the potent electronic effects of the -CF3 group makes trifluoromethyl-pyrazoles a highly sought-after scaffold for developing bioactive compounds.[3][8]
Synthesis of the Core Intermediate: 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione
The foundational step for accessing the target pyrazole scaffold is the creation of a 1,3-diketone intermediate. This is most efficiently achieved via a Claisen condensation reaction, a robust and scalable method for forming carbon-carbon bonds.[9][10] The protocol below describes the synthesis of the key diketone precursor from common starting materials.
Experimental Workflow: Claisen Condensation
Caption: Workflow for the synthesis of the 1,3-diketone intermediate.
Protocol 1: Synthesis of 1,3-Diketone Intermediate
Objective: To synthesize 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione.
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (200 mL) and sodium ethoxide (1.2 equivalents).
-
Causality Note: Anhydrous conditions are critical to prevent quenching of the strong base and hydrolysis of the ester. Sodium ethoxide is a suitable base for generating the enolate of the acetophenone.[11]
-
-
Enolate Formation: Add 4'-methylacetophenone (1.0 equivalent) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Acylation: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Acidification: To the resulting residue, add cold 1 M HCl until the pH is ~2-3. This protonates the diketonate salt, yielding the neutral 1,3-diketone. An oily product should separate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization if necessary.
Application in Agrochemicals: Synthesis of an SDHI Fungicide
The 1,3-diketone intermediate is a perfect precursor for synthesizing phenylpyrazole fungicides. These fungicides act by inhibiting Complex II (Succinate Dehydrogenase or SDH) in the mitochondrial respiratory chain, effectively halting cellular energy production in the target fungus.[13][14][15]
Mechanism of Action: SDHI Fungicides
Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Protocol 2: Synthesis of a Phenylpyrazole Fungicide Analogue
Objective: To synthesize a model phenylpyrazole fungicide via cyclocondensation.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (from Protocol 1)
-
2-Chlorophenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone intermediate (1.0 equivalent) in ethanol (100 mL).
-
Hydrazine Addition: Add 2-chlorophenylhydrazine hydrochloride (1.05 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents).
-
Causality Note: The acid catalyzes the condensation reaction, specifically the dehydration step that leads to the formation of the stable aromatic pyrazole ring.[16]
-
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Application in Pharmaceuticals: Synthesis of a COX-2 Inhibitor
The same 1,3-diketone intermediate is famously used in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[17][18] By blocking the COX-2 enzyme, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19][20][21]
Mechanism of Action: COX-2 Inhibition
Caption: Selective inhibition of the COX-2 pathway by a Celecoxib analogue.
Protocol 3: Synthesis of a Celecoxib Analogue
Objective: To synthesize a Celecoxib analogue by reacting the diketone with a sulfonamide-containing hydrazine.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (from Protocol 1)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol or Isopropanol
Procedure:
-
Reaction Setup: Combine the 1,3-diketone intermediate (1.0 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 equivalent) in a round-bottom flask.[22]
-
Solvent Addition: Add ethanol as the solvent.
-
Reaction: Heat the mixture to reflux. The cyclization and dehydration occur to form the pyrazole ring. The reaction typically proceeds to completion within 8-12 hours.[23]
-
Causality Note: Unlike the agrochemical synthesis, this reaction is often run without an explicit acid catalyst as the hydrazine hydrochloride salt is sufficiently acidic to promote the reaction. The choice of solvent can influence the crystalline form of the final product.[22]
-
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold solvent. For pharmaceutical applications, a higher degree of purity is required. Recrystallization from a solvent mixture like isopropanol/water is a common final purification step to meet pharmacopeial standards.
Comparative Analysis
The synthesis of a fungicide and a pharmaceutical from the same intermediate highlights key differences in the objectives and constraints of each industry.
| Parameter | Agrochemical Synthesis (Fungicide) | Pharmaceutical Synthesis (NSAID) |
| Key Reagent | 2-Chlorophenylhydrazine | 4-Hydrazinobenzenesulfonamide |
| Primary Goal | High efficacy against target pest, cost-effectiveness at large scale. | High purity, safety, specific crystalline form (polymorph). |
| Purity Req. | Technical grade (e.g., 95-98%) is often sufficient. | Pharmacopeial grade (>99.5%), strict impurity profiling. |
| Regulatory Body | EPA (Environmental Protection Agency) or equivalent. | FDA (Food and Drug Administration) or equivalent. |
| Scale | Often thousands of metric tons per year. | Tens to hundreds of metric tons per year. |
| Cost Pressure | Very high; synthesis must be economically viable for agricultural use. | High, but secondary to safety and efficacy. |
Conclusion
The trifluoromethyl-pyrazole scaffold serves as a powerful testament to the concept of privileged structures in chemical design. Through a straightforward and robust synthetic platform centered on a 1,3-diketone intermediate, chemists can access divergent molecular pathways leading to highly effective, yet functionally distinct, commercial products. The application notes provided herein demonstrate not only the synthetic protocols but also the crucial logic behind reagent choice and reaction conditions. For researchers, this dual-use intermediate exemplifies how foundational chemical principles can be leveraged to address critical needs in both global food security and human health.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]
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Drews, J. (2000). Privileged structures: applications in drug discovery. Current Medicinal Chemistry, 7(5), 537-548. Available at: [Link]
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Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306-1311. Available at: [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available at: [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Available at: [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2024). ACS Publications. Available at: [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
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Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). PubMed. Available at: [Link]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). RSC Advances. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]
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Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). University of Mississippi eGrove. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
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Privileged Structures. (n.d.). OpenOChem Learn. Available at: [Link]
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1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). ACS Figshare. Available at: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2022). MDPI. Available at: [Link]
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Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). PubMed. Available at: [Link]
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). NIH. Available at: [Link]
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Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed. Available at: [Link]
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How to check if your chemicals are dual use chemicals. (2024). AZoM.com. Available at: [Link]
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Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
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1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. Available at: [Link]
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Synthesis of phenyl pyrazole inner salts of fipronil derivatives. (2020). ResearchGate. Available at: [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules. Available at: [Link]
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Application Notes & Protocols: Synthesis of High-Performance Quinacridone Pigments from Diethyl 1,4-Cyclohexanedione-2,5-dicarboxylate
Introduction: The Enduring Legacy of Quinacridone Pigments
Quinacridone pigments represent a pinnacle of synthetic organic pigment technology, renowned for their exceptional lightfastness, thermal stability, and vibrant colors ranging from reddish-yellow to violet.[1] These high-performance pigments are indispensable in demanding applications such as automotive coatings, high-quality industrial paints, and durable plastics.[1] The core structure of quinacridone is a pentacyclic aromatic system, which is responsible for its remarkable stability and color properties. This guide provides a comprehensive protocol for the synthesis of quinacridone pigments, starting from the versatile building block, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, also known as diethyl succinylosuccinate.
The synthetic strategy detailed herein follows a well-established multi-step pathway that involves the initial condensation of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate with aromatic amines, followed by oxidative cyclization to construct the rigid and chromophoric quinacridone scaffold. This application note is designed for researchers and professionals in materials science, organic synthesis, and the coatings industry, providing both the theoretical underpinnings and practical, step-by-step guidance for the successful synthesis and characterization of these valuable pigments.
Underlying Scientific Principles: A Four-Step Synthetic Strategy
The synthesis of quinacridone pigments from diethyl 1,4-cyclohexanedione-2,5-dicarboxylate is a fascinating journey in organic synthesis, transforming a non-pigmentary aliphatic precursor into a highly conjugated, brilliantly colored aromatic system. The overall process can be logically divided into four key stages:
-
Condensation: The synthesis commences with the acid-catalyzed condensation of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate with two equivalents of an aromatic amine. This reaction forms a diethyl 2,5-bis(arylamino)-3,6-dihydroterephthalate intermediate. The choice of the aromatic amine is crucial as it determines the substitution pattern and, consequently, the final color and properties of the quinacridone pigment.
-
Oxidation to the Terephthalate: The dihydroterephthalate intermediate is then oxidized to the corresponding aromatic terephthalate derivative. This step is critical for creating the fully aromatic central ring that will become part of the quinacridone core.
-
Cyclization to Dihydroquinacridone: The aromatic terephthalate is subjected to a high-temperature, acid-catalyzed cyclization. Polyphosphoric acid (PPA) is a commonly used reagent for this step, acting as both a catalyst and a solvent. This intramolecular condensation reaction forms the pentacyclic dihydroquinacridone structure.
-
Final Oxidation to Quinacridone: The synthesis culminates in the oxidation of the dihydroquinacridone to the final, fully aromatic, and highly colored quinacridone pigment. This final step establishes the extended π-conjugated system that is the source of the pigment's intense color.
This multi-step approach allows for a modular synthesis, where variations in the starting aromatic amine can lead to a diverse library of quinacridone pigments with tailored properties.
Visualizing the Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of quinacridone pigments.
Caption: A simplified workflow for the synthesis of quinacridone pigments.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves the use of corrosive acids, high temperatures, and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Unsubstituted Quinacridone Pigment (Pigment Violet 19)
This protocol details the synthesis of the parent, unsubstituted quinacridone from diethyl 1,4-cyclohexanedione-2,5-dicarboxylate and aniline.
Step 1: Condensation to Diethyl 2,5-dianilino-3,6-dihydroterephthalate
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (25.6 g, 0.1 mol) and ethanol (200 mL).
-
Stir the mixture to form a suspension.
-
Add aniline (18.6 g, 0.2 mol) followed by the dropwise addition of concentrated hydrochloric acid (5 mL) as a catalyst.[2]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid using a Büchner funnel and wash the filter cake with cold ethanol (2 x 50 mL) to remove unreacted aniline and other impurities.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight. The expected product is a pale yellow to orange solid.
Step 2: Oxidation to Diethyl 2,5-dianilinoterephthalate
-
In a 500 mL flask, suspend the dried diethyl 2,5-dianilino-3,6-dihydroterephthalate (from the previous step) in a suitable solvent such as nitrobenzene or a high-boiling point alcohol.
-
Add an oxidizing agent. A common method is to use a mild oxidizing agent in the presence of a base. Alternatively, dehydrogenation over a catalyst like palladium on carbon can be employed. For a specific example using a chemical oxidant: To a suspension of the dihydro intermediate in methanol, add a solution of sodium nitrobenzene-meta-sulfonate in water, followed by a solution of sodium hydroxide in water.[3]
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the product by filtration. Wash thoroughly with methanol and then water to remove residual reagents.
-
Dry the product in a vacuum oven.
Step 3: Cyclization to 6,13-Dihydroquinacridone
-
In a reaction vessel suitable for high temperatures and viscous mixtures (e.g., a resin kettle), carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the terephthalate intermediate).
-
Heat the PPA to around 100-120 °C with stirring.
-
Slowly add the dried diethyl 2,5-dianilinoterephthalate to the hot PPA. The mixture will become thick.[2][4]
-
Increase the temperature to 140-160 °C and maintain for 2-4 hours to effect the cyclization.[4]
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully "drown" the reaction mixture by pouring it into a large volume of vigorously stirred water or an alcohol. This will precipitate the crude dihydroquinacridone.[4]
-
Filter the resulting solid, and wash extensively with water until the filtrate is neutral to remove all traces of PPA.
-
Dry the crude dihydroquinacridone.
Step 4: Oxidation to Quinacridone (Pigment Violet 19)
-
The crude dihydroquinacridone can be oxidized using various methods. A common laboratory and industrial method involves heating in a suitable solvent with an oxidizing agent. For example, using a nitrobenzene compound in a mixed solvent system of water, alcohol, and a base.[2]
-
Suspend the dried dihydroquinacridone in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
-
Add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Heat the mixture to 140-160 °C for 2-4 hours. The color of the suspension will change as the quinacridone is formed.
-
Cool the mixture, and isolate the pigment by filtration.
-
Wash the pigment with hot NMP, followed by methanol, and finally hot water to ensure all impurities are removed.
-
Dry the final product in an oven at 80-100 °C. The result is a vibrant violet solid.
Characterization of Intermediates and Final Pigment
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.
| Technique | Intermediate 1 (Dihydroterephthalate) | Intermediate 2 (Terephthalate) | Final Pigment (Quinacridone) |
| FT-IR (cm⁻¹) | N-H stretching, C=O (ester), C=C (alkene) | N-H stretching, C=O (ester), C=C (aromatic) | N-H stretching, C=O (amide), C=C (aromatic) |
| ¹H NMR | Signals for aromatic protons, N-H protons, ethyl ester protons, and aliphatic ring protons. | Signals for aromatic protons, N-H protons, and ethyl ester protons. Absence of aliphatic ring proton signals. | Broad signals in the aromatic region due to aggregation and low solubility. |
| UV-Vis | Absorption maxima in the UV or near-visible region. | Shifted absorption maxima compared to the dihydro intermediate. | Strong absorption in the visible region, characteristic of the pigment's color. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass. | Molecular ion peak corresponding to the expected mass. | Molecular ion peak corresponding to the expected mass. |
| X-ray Diffraction (XRD) | Crystalline or amorphous solid. | Crystalline or amorphous solid. | Characteristic diffraction pattern indicating the crystal phase (e.g., α, β, γ), which influences the pigment's color and properties. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions; check the purity of reagents; extend reaction time. |
| Incomplete oxidation in Step 2 | Insufficient oxidizing agent; low reaction temperature. | Increase the amount of oxidizing agent; ensure the reaction temperature is maintained. |
| Difficult workup after cyclization (Step 3) | Highly viscous PPA mixture. | Ensure efficient stirring during drowning; add the PPA mixture slowly to the water. |
| Off-color final pigment | Impurities from previous steps; incomplete final oxidation. | Ensure thorough purification of intermediates; use a more potent oxidizing agent or extend the reaction time in the final step. |
Visualizing the Chemical Transformations
The following diagram illustrates the chemical structures of the key molecules in the synthesis of unsubstituted quinacridone.
Caption: Key chemical structures in the synthesis of quinacridone.
Conclusion: A Versatile Platform for Pigment Innovation
The synthesis of quinacridone pigments from diethyl 1,4-cyclohexanedione-2,5-dicarboxylate offers a robust and adaptable method for producing high-performance colorants. By carefully controlling the reaction conditions at each stage and by varying the aromatic amine used in the initial condensation, a wide spectrum of colors and properties can be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to explore this fascinating area of color chemistry, enabling the development of novel pigments for a multitude of advanced applications.
References
-
Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. International Journal of Scientific & Engineering Research. Available at: [Link]
- Process for preparation of quinacridone series pigments. Google Patents. CN1521218A.
-
Process for the preparation of quiacridone pigments. European Patent Office. EP 0682090 A1. Available at: [Link]
- Process for the preparation of quiacridone pigments. Google Patents. EP0682090A1.
- Process for preparing quinacridone pigments. Google Patents. CZ98497A3.
-
Quinacridone. Wikipedia. Available at: [Link]
Sources
Application Notes and Protocols: Synthesis and Characterization of Novel Soluble Polyamides via Polycondensation of Diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate
Abstract: This document provides a comprehensive guide to the synthesis and characterization of novel N-substituted polyamides derived from the monomer diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate. Traditional aromatic polyamides (aramids) exhibit exceptional thermal and mechanical properties but often suffer from poor solubility, limiting their processability. The unique structure of the title monomer, featuring N-benzyl substitution and a non-aromatic dihydroterephthalate core, is designed to disrupt the strong inter-chain hydrogen bonding and rigid backbone structure typical of conventional aramids. This guide details the low-temperature solution polycondensation protocol, explains the scientific rationale behind key experimental steps, and outlines standard procedures for polymer characterization. These protocols are intended for researchers in materials science, polymer chemistry, and drug development seeking to create solution-processable high-performance polymers.
Introduction and Scientific Rationale
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their high strength and thermal stability.[1][2] These properties arise from their rigid aromatic backbones and extensive intermolecular hydrogen bonding. However, these same structural features render them largely insoluble in common organic solvents, necessitating the use of harsh solvents like concentrated sulfuric acid for processing.
This application note focuses on a strategic molecular design to overcome this processability challenge. The monomer, diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate, incorporates two key modifications:
-
N-Substitution: The presence of benzyl groups on the amine nitrogens physically prevents the formation of hydrogen bonds between amide linkages, which is a primary driver of insolubility in traditional aramids.
-
Flexible Dihydro-aromatic Core: The 3,6-dihydroterephthalate ring is non-planar and more flexible than a fully aromatic terephthalate ring. This "kinked" structure disrupts the rigid, rod-like chain conformation, further enhancing solubility.[3]
The polycondensation of this monomer with aromatic diacid chlorides is expected to yield novel polyamides with significantly improved solubility, allowing for processing via conventional solution-casting techniques, while retaining good thermal stability. The most common and effective method for this type of reaction is low-temperature solution polycondensation, which minimizes side reactions and allows for the formation of high molecular weight polymers.[2]
Proposed Monomer Synthesis Workflow
While the title monomer is not commercially available, a plausible synthetic route can be derived from established chemical principles. The following workflow illustrates a potential two-step synthesis starting from diethyl succinate.
Caption: Proposed synthetic pathway for the target monomer.
Polycondensation Protocol: Low-Temperature Solution Method
This protocol describes the synthesis of a polyamide from diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate and terephthaloyl chloride. This method is a well-established technique for producing high molecular weight aramids and related polyamides.[1][4]
Materials and Reagents
-
Monomers:
-
Diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate (Diamine Monomer)
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC) (Diacid Chloride)
-
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Solubilizing Agent: Anhydrous Lithium Chloride (LiCl)
-
Acid Scavenger: Pyridine or Propylene Oxide (PO)
-
Precipitation Solvent: Methanol or Deionized Water
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen or Argon gas inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-water or cryocooler)
-
Experimental Workflow
Caption: Step-by-step workflow for low-temperature solution polycondensation.
Detailed Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon. Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a stopper.
-
Monomer Dissolution: Add anhydrous LiCl (approx. 5% w/v of the solvent) to the flask. Introduce 100 mL of anhydrous DMAc and stir until the LiCl is fully dissolved. Add 10.0 mmol of diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate to the solvent system and stir until a clear, homogeneous solution is obtained.
-
Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Diacid Chloride Addition: Add an equimolar amount (10.0 mmol) of terephthaloyl chloride in several small portions over 30-60 minutes. Maintain vigorous stirring to prevent localized high concentrations. The viscosity of the solution will increase noticeably as the polymerization proceeds.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 4 hours. Afterwards, remove the ice bath and allow the reaction to proceed at room temperature for an additional 18-24 hours. The solution should become highly viscous.
-
Neutralization: The polycondensation reaction generates HCl as a byproduct, which can form salts with any unreacted amines and potentially degrade the polymer.[4] To neutralize it, add an excess of an acid scavenger like propylene oxide and stir for an additional 1-2 hours.[1]
-
Isolation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of methanol while stirring vigorously. A fibrous or powdered precipitate will form.
-
Purification: Collect the polymer by vacuum filtration. Wash the polymer extensively by re-slurrying it in fresh methanol, followed by deionized water, and then methanol again to remove any residual solvent, LiCl, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
Polymer Characterization Protocols
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyamide.
Structural Analysis
-
FTIR Spectroscopy: Prepare a thin film by casting a dilute solution of the polymer (e.g., in DMAc) onto a KBr plate or prepare a KBr pellet. The spectrum should show the disappearance of the acid chloride C=O stretch (around 1775 cm⁻¹) and the appearance of a strong amide C=O stretch (approx. 1650 cm⁻¹) and N-H bending modes.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉). The spectra will confirm the overall structure of the polymer repeating unit.
Molecular Weight and Thermal Properties
The following table summarizes key characterization techniques and the expected data.
| Parameter | Technique | Typical Conditions | Information Obtained |
| Inherent Viscosity | Dilute Solution Viscometry | 0.5 g/dL solution in DMAc at 30 °C | A proxy for molecular weight; higher values indicate longer polymer chains.[5] |
| Glass Transition (T_g) | Differential Scanning Calorimetry (DSC) | Heat-cool-heat cycle, 10 °C/min under N₂ | Temperature at which the polymer transitions from a glassy to a rubbery state. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Ramp from RT to 800 °C at 10 °C/min under N₂ | Onset of decomposition temperature (T_d); char yield at high temperatures. |
| Solubility | Qualitative Testing | Dissolving ~10 mg of polymer in 1 mL of solvent | Determines processability in common organic solvents (e.g., NMP, DMAc, DMF, THF, Chloroform). |
Expected Properties
Based on the monomer structure, the resulting polyamide is anticipated to exhibit the following properties compared to a traditional aramid like Kevlar.
| Property | Expected Outcome for N-Substituted Polyamide | Rationale |
| Solubility | High in polar aprotic solvents (DMAc, NMP) | Absence of hydrogen bonding and flexible backbone. |
| Glass Transition (T_g) | Moderate (e.g., 200-280 °C) | N-benzyl groups and dihydro-aromatic core increase free volume and chain mobility compared to rigid aramids. |
| Thermal Stability | High (T_d > 400 °C) | The aromatic and amide components of the backbone provide inherent thermal resistance. |
| Crystallinity | Low (Amorphous) | The bulky side groups and non-planar backbone hinder efficient chain packing. |
Causality and Troubleshooting
| Observation / Problem | Potential Cause | Recommended Solution |
| Low Polymer Viscosity / Molecular Weight | 1. Impure or wet monomers/solvent. 2. Non-stoichiometric ratio of monomers. 3. Reaction temperature too high. | 1. Purify monomers (recrystallize/sublime) and use freshly distilled, anhydrous solvents. 2. Accurately weigh monomers; add the diacid chloride carefully. 3. Maintain low temperature (0-5 °C) during diacid chloride addition to control reactivity. |
| Polymer Discoloration (Yellow/Brown) | Oxidation of amine groups or side reactions at elevated temperatures. | Ensure the reaction is maintained under a strict inert atmosphere. Avoid exposing the reaction to light. |
| Gel Formation During Polymerization | Impurities in diacid chloride (e.g., trimesoyl chloride) causing cross-linking. | Use freshly purified diacid chloride. |
References
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
- Aramid Definition & uses | Polyamide Synthesis.
- Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry (RSC Publishing).
- Aramids Present
- Soluble, thermally stable poly(ester amide)s derived from terephthalic acid bis(carboxydiphenyl methyl)ester and different diamines.
- Synthetic route for aramids in this study.
Sources
- 1. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application and Protocol for the Purification of Diethyl Succinylsuccinate via Recrystallization
Abstract
This comprehensive guide details the application of recrystallization for the purification of diethyl succinylsuccinate, also known as diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This document provides an in-depth analysis of the principles of recrystallization, followed by detailed, step-by-step protocols using various solvent systems. The causality behind experimental choices is explained to provide a deeper understanding of the purification process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require high-purity diethyl succinylsuccinate for their work.
Introduction to Diethyl Succinylsuccinate and the Imperative for Purity
Diethyl succinylsuccinate (CAS No. 787-07-5) is a cyclic diester that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a cyclohexane ring with two ester and two ketone functionalities, makes it a versatile building block for more complex chemical architectures. The purity of diethyl succinylsuccinate is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and introduce contaminants that may be difficult to remove in later synthetic stages.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent.[2]
This document outlines validated protocols for the recrystallization of diethyl succinylsuccinate, drawing from established synthetic procedures that report its purification.[4][5]
The Science of Recrystallization: A Self-Validating System
The success of a recrystallization procedure is contingent upon the careful selection of a solvent and precise control over the cooling process. The choice of solvent is the most critical variable and is guided by the "like dissolves like" principle, as well as empirical testing. A good recrystallization solvent should:
-
Exhibit a steep solubility curve for the compound of interest, meaning a significant increase in solubility with temperature.
-
Either not dissolve impurities at all, or dissolve them to a very high degree, so they remain in the mother liquor upon cooling.
-
Have a boiling point below the melting point of the compound to be purified to prevent the compound from "oiling out" as an immiscible liquid.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
The protocols described herein are designed to be self-validating. The purity of the recrystallized diethyl succinylsuccinate can be readily assessed by its melting point. Pure diethyl succinylsuccinate has a sharp melting point in the range of 126-128°C.[5] A broad or depressed melting point range is indicative of residual impurities.
Experimental Protocols for the Recrystallization of Diethyl Succinylsuccinate
The following protocols provide detailed methodologies for the recrystallization of diethyl succinylsuccinate using three different solvent systems: ethanol, ethyl acetate, and xylene. The choice of solvent may depend on the nature of the impurities present in the crude material.
General Laboratory Setup and Equipment
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Glassware for solvent handling
Protocol 1: Recrystallization from Ethanol
Ethanol is a common and effective solvent for the recrystallization of moderately polar organic compounds.
Step-by-Step Procedure:
-
Dissolution: Place the crude diethyl succinylsuccinate in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the recovered product.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystalline product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Recrystallization from Ethyl Acetate
Ethyl acetate is another excellent solvent choice, particularly for esters.
Step-by-Step Procedure:
-
Dissolution: In a fume hood, place the crude diethyl succinylsuccinate in an Erlenmeyer flask. Add a small volume of ethyl acetate and heat the mixture to boiling with stirring. Add more ethyl acetate in small portions until the solid is fully dissolved.[5]
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the solution to cool undisturbed to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a minimal amount of cold ethyl acetate.
-
Drying: Dry the purified diethyl succinylsuccinate under vacuum.
Protocol 3: Recrystallization from Xylene
Xylene is a non-polar aromatic solvent that can be effective for recrystallizing compounds with a corresponding polarity.
Step-by-Step Procedure:
-
Dissolution: This procedure must be performed in a well-ventilated fume hood. Place the crude diethyl succinylsuccinate in an Erlenmeyer flask and add a sufficient amount of xylene. Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Let the solution cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Isolate the crystals via vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold xylene or a more volatile, non-polar solvent like hexane to remove residual xylene.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of the high-boiling xylene.
Safety Precautions
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations involving organic solvents in a well-ventilated fume hood.
Solvent-Specific Hazards:
-
Ethanol: Flammable liquid and vapor.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Xylene: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation. Can cause damage to organs through prolonged or repeated exposure.[6][7]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Quantitative Data Summary
| Parameter | Ethanol | Ethyl Acetate | Xylene |
| Melting Point of Pure Product | 126-128°C | 126-128°C[5] | 126-128°C |
| Boiling Point of Solvent | 78°C | 77°C | 138-144°C |
| Key Safety Considerations | Flammable | Highly Flammable, Eye Irritant | Flammable, Harmful (Inhalation/Skin) |
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of diethyl succinylsuccinate.
References
-
VelocityEHS. (2015, November 10). MSDS Chemical Spotlight: Xylene. Retrieved from [Link]
-
Grokipedia. Diethyl succinate. Retrieved from [Link]
-
KHA Online-SDS Management. (2020, October 14). Xylene: Uses and Safety Tips. Retrieved from [Link]
-
SafeWork NSW. Xylene. Retrieved from [Link]
-
PubMed Central. Xylene: An overview of its health hazards and preventive measures. Retrieved from [Link]
-
Ataman Kimya. DIETHYL SUCCINATE. Retrieved from [Link]
-
PubChem. Diethyl Succinate. Retrieved from [Link]
-
Justia Patents. Process for the purification of cyclic esters. Retrieved from [Link]
- Google Patents. Process for the preparation of cyclic esters and method for purification of the same.
-
PrepChem.com. Preparation of this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CUNY. Purification by Recrystallization. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Organic Syntheses. 1,4-Cyclohexanedione. Retrieved from [Link]
-
Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
Sources
- 1. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Xylene: Uses and Safety Tips - KHA Online-SDS Management [kha.com]
- 7. Xylene | SafeWork NSW [safework.nsw.gov.au]
- 8. ehs.com [ehs.com]
- 9. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Synthesis
Welcome to the technical support guide for the synthesis of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and improve your yields.
The synthesis, a self-condensation of diethyl succinate, is a prime example of an intramolecular Claisen condensation, more specifically a Dieckmann condensation.[1][2] While robust, the reaction is sensitive to several factors that can significantly impact yield and purity. This guide is structured to address the most common questions and challenges encountered during the procedure.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction mechanism and component selection.
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction is an intramolecular Claisen condensation (a Dieckmann condensation) of two diethyl succinate molecules.[1][2] The process involves the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-proton from a molecule of diethyl succinate to form a nucleophilic enolate.[3]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second diethyl succinate molecule.
-
Cyclization & Elimination: This intermolecular attack is followed by an intramolecular cyclization. The tetrahedral intermediate then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[3][4]
-
Deprotonation (Driving Force): The product, a β-keto ester, has highly acidic protons between the two carbonyl groups (pKa ≈ 11).[1] The ethoxide base deprotonates this product, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and serves to drive the entire reaction equilibrium toward the product.[1][3]
-
Protonation: An acidic workup in the final stage reprotonates the enolate to yield the neutral this compound product.[5]
Q2: Why is the choice of base so critical? Can I use sodium hydroxide or a different alkoxide?
A2: The choice of base is paramount for two main reasons: preventing side reactions and driving the equilibrium.
-
Preventing Saponification: Using a hydroxide base (like NaOH or KOH) would cause saponification (hydrolysis) of the ester functional groups into carboxylates, which are unreactive under these conditions.[6]
-
Preventing Transesterification: Using an alkoxide base with an alkyl group different from the ester's alcohol component (e.g., sodium methoxide with a diethyl ester) will lead to transesterification, resulting in a mixture of products.[6] Therefore, for diethyl succinate, sodium ethoxide is the ideal base.[6][7]
-
Strength and Stoichiometry: The base must be strong enough to deprotonate the α-carbon of the starting ester. Furthermore, at least one full equivalent of the base is required because it is consumed in the final, irreversible deprotonation of the β-keto ester product. This step is what makes the reaction yield high.[1][4] Using only a catalytic amount of base will result in very low yields.
| Base | Suitability for Diethyl Succinate | Rationale |
| Sodium Ethoxide (NaOEt) | Excellent | Matches the ester's ethyl groups, preventing transesterification. Strong enough to form the initial enolate. |
| Sodium Hydride (NaH) | Good | A very strong, non-nucleophilic base that avoids transesterification. Can increase yields but is more hazardous.[8] |
| Sodium Hydroxide (NaOH) | Poor | Will cause rapid saponification (hydrolysis) of the ester.[6] |
| Sodium Methoxide (NaOMe) | Poor | Will cause transesterification, leading to a mixture of methyl and ethyl esters.[6] |
Q3: What is the role of the final acidification step?
A3: The Claisen condensation results in the sodium salt of the product enolate, which is often a thick precipitate.[9] The final acidification step, typically with a dilute mineral acid like H₂SO₄ or HCl, is crucial to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[2][5] Without this step, you would not isolate the desired this compound.
Troubleshooting Guide: From Low Yield to Impure Product
This guide is structured to follow the experimental workflow, addressing common issues at each stage.
Workflow Overview: Diethyl Succinate Condensation
Caption: Key stages in the synthesis of this compound.
Stage 1: Reagent and Reaction Setup
Problem: The reaction fails to initiate or gives a very low yield.
This is often due to issues with reagent quality or the reaction environment.
-
Q: My yield is extremely low or zero. I see a lot of unreacted diethyl succinate. What went wrong?
-
A (Cause): The most common culprit is the presence of water. Sodium ethoxide is extremely hygroscopic and reacts readily with water. Any moisture in the ethanol, diethyl succinate, or glassware will consume the base, preventing the initial enolate formation.
-
A (Solution):
-
Ensure Anhydrous Conditions: Use commercial absolute ethanol (200 proof) and dry all glassware in an oven (e.g., 120°C for several hours) before assembly.
-
Use Fresh Sodium: Sodium metal readily oxidizes on its surface. Use clean, freshly cut pieces of sodium to ensure accurate stoichiometry.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture contamination and improve reproducibility.
-
-
-
Q: The sodium metal is not dissolving completely, or a white solid forms during the sodium ethoxide preparation.
-
A (Cause): This indicates either insufficient ethanol or the presence of water, which forms sodium hydroxide. The reaction between sodium and ethanol can be slow to complete.
-
A (Solution): Ensure the correct ratio of sodium to absolute ethanol is used. The reaction may require heating under reflux for several hours to ensure all the sodium has reacted to form the soluble sodium ethoxide.[9]
-
Stage 2: During the Condensation
Problem: The reaction mixture color is off, or no precipitate forms.
-
Q: A thick precipitate is supposed to form, but my solution remains clear even after hours of reflux.
-
A (Cause): This is a strong indicator that the condensation is not occurring. The primary reason is an ineffective base (see Stage 1 issues). A secondary cause could be insufficient reaction time or temperature.
-
A (Solution):
-
Verify Base Activity: If you suspect your base was compromised, the run is likely unrecoverable. For the next attempt, rigorously follow anhydrous protocols.
-
Ensure Sufficient Reflux: The reaction is often run for an extended period (e.g., 24 hours) to ensure it goes to completion.[9] Ensure your heating mantle is maintaining a consistent reflux temperature.
-
-
-
Q: The procedure mentions a "pink-colored precipitate," but mine is dark brown or black.
-
A (Cause): Dark coloration often indicates side reactions or decomposition, possibly from overheating or impurities in the starting materials.
-
A (Solution):
-
Control Temperature: Use a temperature-controlled heating mantle and avoid excessive, vigorous heating. A steady, gentle reflux is ideal.
-
Check Reagent Purity: Consider distilling the diethyl succinate before use if its purity is questionable.
-
-
Stage 3: Workup and Purification
Problem: Low recovery of solid product after acidification or difficulties during purification.
-
Q: After adding sulfuric acid, I got very little solid, or an oily substance instead of a powder.
-
A (Cause): If the reaction yield was genuinely low, this is the expected outcome. However, if the reaction appeared to proceed well (precipitate formed), the issue may be in the workup. The product has some solubility, and incomplete precipitation or hydrolysis can be a problem.
-
A (Solution):
-
Ensure Complete Precipitation: After acidification, stir the mixture vigorously for several hours.[9] Chilling the mixture in an ice bath can also help maximize the precipitation of the product before filtration.
-
Avoid Excess Acid/Heat: During acidification, add the acid slowly and with cooling. Excessive heat can promote hydrolysis of the β-keto ester product.[10][11]
-
-
-
Q: I'm having trouble recrystallizing the product. It oils out, or the recovery is very poor.
-
A (Cause): "Oiling out" occurs when a solid melts in the recrystallization solvent before it dissolves. Poor recovery suggests the solvent is too effective (product remains in the filtrate) or the volume is too large. Ethyl acetate is a recommended solvent.[9]
-
A (Solution):
-
Use a Heated Funnel: The product can precipitate prematurely during hot filtration. Using a heated funnel prevents this.[9]
-
Optimize Solvent Volume: Use the minimum amount of boiling ethyl acetate required to dissolve the crude solid.
-
Cool Slowly: After dissolving, allow the solution to cool slowly to room temperature to encourage crystal formation before moving it to an ice bath.
-
Second Crop: Concentrate the mother liquor (the filtrate from the first crystallization) to obtain a second crop of crystals, which can significantly improve the overall yield.[9]
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocol: A Validated Approach
This protocol is adapted from a robust procedure published in Organic Syntheses, known for its reliability and detailed notes.[9]
A. Preparation of 2,5-Dicarbethoxy-1,4-cyclohexanedione
-
Prepare Sodium Ethoxide: In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser (fitted with a drying tube), add 900 mL of commercial absolute ethanol. Add 92 g (4 gram-atoms) of sodium in small, clean pieces as rapidly as is safe. Once the vigorous reaction subsides, heat the mixture to reflux for 3–4 hours to ensure all sodium dissolves.
-
Initiate Condensation: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur, and a thick, pink-colored precipitate should form almost immediately. Heat the mixture under reflux for 24 hours.
-
Isolate Crude Product: At the end of the reflux period, remove the ethanol under reduced pressure (e.g., using a rotary evaporator). To the warm residue, add 2 L of a 2N sulfuric acid solution. Stir this mixture vigorously for 3–4 hours to break up lumps of the sodium salt.
-
Filter and Dry: Collect the solid product by suction filtration and wash it several times with water. Air-dry the pale-buff powder. The expected crude yield is 180–190 g.
-
Recrystallize: Add the crude solid to 1.5 L of ethyl acetate and heat the mixture to boiling. Filter the hot solution rapidly through a fluted filter paper (a heated funnel is recommended) to remove insoluble impurities. Chill the filtrate to induce crystallization. Collect the cream-colored crystals by filtration. This first crop should yield 160–168 g (m.p. 126.5–128.5°C). Concentrate the filtrate to obtain a second crop of 5–7 g. The total expected yield is 165–175 g (64–68%).
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Nielsen, A. T., & Carpenter, W. R. (1965). 1,4-Cyclohexanedione. Organic Syntheses, 45, 25. [Link]
-
PrepChem. (n.d.). Preparation of this compound. [Link]
-
Chad's Prep. (2021). 21.6 Claisen Condensation Reactions. YouTube. [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Esterification and Condensation Reactions with Sodium Ethoxide. [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-15. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. nbinno.com [nbinno.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Dieckmann Condensation of Diethyl Succinate
Welcome to the technical support center for the self-condensation of diethyl succinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this classic yet often challenging reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and minimize the formation of common side products.
Understanding the Reaction: An Overview
The self-condensation of diethyl succinate is an intramolecular Claisen condensation, famously known as the Dieckmann condensation.[1] This base-catalyzed reaction is a powerful tool for the formation of a five-membered ring, yielding the desired product, ethyl 2-oxocyclopentanecarboxylate. However, the seemingly straightforward transformation is often plagued by competing side reactions that can significantly reduce the yield and complicate purification.
This guide will equip you with the knowledge to anticipate and address these challenges, ensuring a successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Dieckmann condensation of diethyl succinate.
Q1: My reaction yield is low, and I've isolated a significant amount of a high-molecular-weight solid. What is it, and how can I prevent its formation?
A1: The most common side product in the self-condensation of diethyl succinate is the result of an intermolecular Claisen condensation between two molecules of the starting material. This leads to the formation of a dimeric product, diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[2]
Causality: The formation of the dimer is a competing reaction pathway that is favored under conditions of high concentration. At higher concentrations, the enolate of one diethyl succinate molecule is more likely to react with another diethyl succinate molecule before it can undergo the intramolecular cyclization.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration is the most effective way to favor the intramolecular pathway. By increasing the solvent volume, you decrease the probability of intermolecular collisions. A common recommendation for favoring intramolecular reactions is to use high dilution.[3]
-
Slow Addition: Adding the diethyl succinate slowly to the base solution can help maintain a low concentration of the starting material throughout the reaction, further minimizing the intermolecular reaction.[4]
Q2: I'm observing incomplete conversion of my starting material, even after extended reaction times. What could be the issue?
A2: Incomplete conversion in a Dieckmann condensation can be attributed to several factors:
-
Insufficient Base Strength or Stoichiometry: A full equivalent of a strong base is required. The final, irreversible deprotonation of the β-keto ester product drives the reaction to completion.[1] If the base is not strong enough or is used in a sub-stoichiometric amount, the equilibrium may not favor the product.
-
Presence of Protic Impurities: The enolate intermediate is highly basic and will be readily quenched by protic species like water or ethanol. Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Suboptimal Temperature: While heating is often necessary, the optimal temperature depends on the base and solvent system. For less reactive systems, insufficient heating can lead to a sluggish reaction.
Q3: My product seems to have decomposed during workup. How can I improve my isolation procedure?
A3: The β-keto ester product can be susceptible to hydrolysis or reverse Claisen condensation under harsh workup conditions.
Troubleshooting Strategies:
-
Careful Quenching: Quench the reaction by adding the reaction mixture to a cold, dilute acid (e.g., HCl or H₂SO₄) with vigorous stirring. Avoid localized high temperatures or concentrations of acid.
-
Efficient Extraction: Promptly extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Anhydrous Conditions: Keep the workup as dry as possible until the final acidification step to prevent hydrolysis of the ester groups.[5]
Q4: Can I use sodium ethoxide in ethanol for this reaction?
A4: While sodium ethoxide in ethanol is a classic base-solvent system for Claisen-type condensations, it can lead to complications in this specific case.[6]
-
Transesterification: If your starting material were not an ethyl ester, using sodium ethoxide could lead to transesterification. In the case of diethyl succinate, this is not an issue.
-
Equilibrium: Ethanol is a protic solvent that can participate in proton exchange, potentially hindering the forward reaction. Aprotic solvents are generally preferred for cleaner reactions.
For better results, consider using a stronger, non-nucleophilic base in an aprotic solvent.
Optimizing Reaction Conditions: A Comparative Overview
The choice of base and solvent is critical for maximizing the yield of the desired product and minimizing side reactions.
| Base | Solvent | Temperature | Key Considerations |
| Sodium Hydride (NaH) | Toluene, THF | Reflux | A strong, non-nucleophilic base. Requires careful handling due to its reactivity with water. Often gives good yields. |
| Sodium Ethoxide (NaOEt) | Toluene, Ethanol | Reflux | The classical base. Can be effective, but may lead to more side products compared to hindered bases.[6] |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene | Room Temp to Reflux | A strong, sterically hindered base that often gives cleaner reactions and higher yields. Its bulkiness can disfavor intermolecular reactions.[6] |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to Room Temp | A very strong, non-nucleophilic base. Allows for reactions at low temperatures, which can improve selectivity and minimize side reactions.[6] |
Expert Insight: For the self-condensation of diethyl succinate, the use of a sterically hindered base like potassium tert-butoxide in an aprotic solvent such as THF at moderate temperatures often provides the best balance of reactivity and selectivity, leading to higher yields of the desired cyclic product.
Reaction Pathways and Side Reactions
The following diagram illustrates the desired intramolecular condensation pathway leading to ethyl 2-oxocyclopentanecarboxylate and the competing intermolecular pathway resulting in the dimeric side product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Diethyl Succinylsuccinate Synthesis
Welcome to the technical support center for the synthesis of diethyl succinylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow a procedure but also troubleshoot and optimize it effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of diethyl succinylsuccinate, which is typically prepared via a Dieckmann condensation of diethyl succinate.
Q1: My yield of diethyl succinylsuccinate is consistently low. What are the most likely causes?
Low yields in the Dieckmann condensation of diethyl succinate can stem from several factors. The most common culprits are issues with the base, the presence of water, and suboptimal reaction temperatures. The reaction requires a strong base to deprotonate the α-carbon of the diethyl succinate, initiating the intramolecular cyclization.[1] If the base is old, has been improperly stored, or is not used in a sufficient stoichiometric amount, the reaction will not proceed to completion. Sodium ethoxide is a common choice, but it is highly sensitive to moisture.[2] Any water in the reaction will consume the base and inhibit the condensation. Furthermore, while heating is necessary, excessive temperatures can promote side reactions, such as intermolecular condensation or decomposition.
Q2: I'm observing a significant amount of a dimeric byproduct with the molecular formula C₁₂H₁₆O₆. How can I prevent its formation?
The formation of a dimeric species with the molecular formula C₁₂H₁₆O₆ is a known issue in the Dieckmann condensation of diethyl succinate.[3][4] This occurs when two molecules of diethyl succinate react with each other (an intermolecular Claisen condensation) instead of the desired intramolecular cyclization. This side reaction is often favored at higher concentrations of the starting material. To minimize dimer formation, it is advisable to use high-dilution conditions. By slowly adding the diethyl succinate to the reaction mixture containing the base, the concentration of the starting material at any given time is kept low, which favors the intramolecular pathway.
Q3: What is the optimal base for this reaction, and why?
Historically, sodium ethoxide in ethanol has been the go-to base for the Dieckmann condensation.[1] It is effective and relatively inexpensive. However, to minimize side reactions, modern approaches often utilize sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents such as toluene or THF.[1][5] These bases are less likely to act as nucleophiles and attack the ester carbonyl group, which can lead to unwanted byproducts. The choice of base can significantly impact the reaction's success, and it is often a critical parameter to optimize.
Q4: How do I know when the reaction is complete?
Monitoring the progress of the reaction is crucial for achieving optimal results. Thin-layer chromatography (TLC) is a straightforward method for tracking the disappearance of the starting material, diethyl succinate, and the appearance of the product, diethyl succinylsuccinate. A more quantitative approach is to take aliquots from the reaction mixture at regular intervals and analyze them by gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques will give you a precise measurement of the conversion of the starting material and the formation of the product.
Q5: My final product is difficult to purify. What are the best practices for purification?
Purification of diethyl succinylsuccinate can be challenging due to the presence of unreacted starting material, the dimeric byproduct, and other impurities. After the reaction is quenched with acid, the crude product is typically extracted into an organic solvent. The organic layer should be washed thoroughly with water and brine to remove any remaining acid and salts. The most effective purification method is often column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired product from impurities. Recrystallization from a suitable solvent, such as ethanol or a mixture of xylene and an alcohol, can also be an effective final purification step to obtain a high-purity product.[6]
Section 2: Troubleshooting Guide
This table provides a quick reference for troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base.[1] 2. Presence of water in reagents or glassware.[2] 3. Reaction temperature is too low. | 1. Use fresh, high-quality base in a slight excess. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Gradually increase the reaction temperature while monitoring with TLC. |
| Formation of Dimeric Byproduct | High concentration of diethyl succinate.[3][4] | Employ high-dilution conditions by adding the diethyl succinate dropwise to the base. |
| Multiple Spots on TLC Plate | Side reactions due to high temperature or incorrect base.[1] | 1. Lower the reaction temperature. 2. Switch to a non-nucleophilic base like NaH or t-BuOK.[5] |
| Product Decomposes During Workup | The acidic workup is too harsh or prolonged. | Use a mild acid (e.g., dilute HCl or acetic acid) and perform the workup at a low temperature. |
| Difficulty in Isolating the Product | The product is soluble in the aqueous layer during extraction. | Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product. |
Section 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of diethyl succinylsuccinate, incorporating best practices to maximize yield and purity.
Materials:
-
Diethyl succinate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous toluene (or THF)
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
In the dropping funnel, prepare a solution of diethyl succinate (1 equivalent) in anhydrous toluene.
-
Add the diethyl succinate solution dropwise to the refluxing mixture over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding dilute hydrochloric acid until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Section 4: Visualizing the Process
Diagram 1: The Dieckmann Condensation Mechanism
Caption: The mechanism of the Dieckmann condensation for diethyl succinylsuccinate synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Section 5: References
-
Brainly. (2023, December 13). When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular - Brainly. Retrieved from [Link]
-
Chegg. (2016, August 4). Question: When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular formula C12H16O6. What is the structure of this compound? Retrieved from [Link]
-
Filo. (2024, June 6). When a Dieckmann condensation is attempted with diethyl succinate, the pr... Retrieved from [Link]
-
Google Patents. (n.d.). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester. Retrieved from
-
Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
Technical Support Guide: Purification of Diethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges encountered during its purification.
Introduction: The Challenge of Purity
This compound, also known as diethyl succinylsuccinate, is a versatile intermediate in organic synthesis.[1] It is typically synthesized via the Claisen condensation of diethyl succinate, a reaction that involves the base-mediated self-condensation of two ester molecules.[2][3][4] While the synthesis is robust, the crude product often contains a mixture of unreacted starting materials, side products, and reaction intermediates. Achieving high purity is critical for subsequent synthetic steps and reliable experimental outcomes. This guide addresses the most common purification hurdles and provides validated protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound?
A1: Understanding the potential impurities is the first step toward effective purification. Given its synthesis via a base-catalyzed Claisen condensation, your crude product may contain:
-
Unreacted Diethyl Succinate: The starting material for the condensation. Its presence suggests an incomplete reaction.
-
Sodium Ethoxide/Sodium Metal: The basic catalyst used in the reaction.
-
Sodium Enolate of the Product: The product is a β-keto ester, which has acidic α-hydrogens.[5] In the basic reaction medium, it exists as its sodium enolate salt. If the acidic workup is incomplete, this salt will persist.
-
Hydrolysis Products: If aqueous conditions were not strictly controlled, hydrolysis of the ester groups can lead to the corresponding carboxylic acids (e.g., succinic acid or the mono-ester).
-
Polymeric or Side-Reaction Products: Strong basic conditions can sometimes promote undesired side reactions, leading to colored, tar-like substances.
-
Residual Solvent: Ethanol is often used as a solvent and can be trapped in the crude product.[2]
Q2: My crude product is a colored oil or sticky solid, not the expected off-white powder. What went wrong?
A2: This is a common issue and typically points to two main causes:
-
Incomplete Acidification: The immediate product of the Claisen condensation is the sodium salt of the enolate form of your target molecule. This salt is often soluble in the reaction mixture and can appear as a thick, colored mass.[2] A thorough acidic workup (e.g., with dilute HCl or H₂SO₄) is crucial to protonate the enolate and precipitate the neutral keto-enol tautomers, which are typically solid.[2][6]
-
Presence of Side Products: As mentioned in A1, highly colored impurities can form from side reactions. These are often difficult to remove by simple filtration and may require more advanced purification techniques like column chromatography.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting non-solid crude product.
Q3: The NMR spectrum of my product shows more peaks than expected. Is it impure?
A3: Not necessarily. This is a critical point of characterization for this molecule. This compound is a β-dicarbonyl compound that exists as a mixture of tautomers: the diketo form and the more stable di-enol form (diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate).[7][8]
This keto-enol tautomerism is a rapid equilibrium, and in solution (like your NMR solvent), both forms are present.[9] This results in two distinct sets of peaks in both the ¹H and ¹³C NMR spectra, which can be easily mistaken for impurities. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[8]
Caption: Keto-enol equilibrium of the target compound.
Q4: What is the most effective method to purify the crude product to a high degree?
A4: For this specific compound, a two-stage approach is highly effective.
-
Recrystallization: This is the primary and most efficient method for removing the bulk of impurities, especially unreacted starting materials and some colored byproducts. It is often sufficient to obtain a product with a sharp melting point.[2]
-
Flash Column Chromatography: If recrystallization fails to remove closely related impurities or persistent color, flash chromatography over silica gel is the method of choice.[10] It provides a much higher degree of separation based on polarity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to purify the crude solid obtained after a successful synthesis and workup. The literature melting point for the pure compound is in the range of 127-129 °C.[11]
Causality: The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Solvent Selection Data:
| Solvent | Suitability | Rationale |
| Ethanol | Excellent | Frequently cited for this compound.[6] Good solubility when hot, poor when cold. |
| Ethyl Acetate | Excellent | An effective alternative, especially for removing polar impurities.[2] |
| Water | Poor | The compound has very low water solubility. |
| Hexanes | Poor | The compound is largely insoluble even when hot. |
Step-by-Step Methodology:
-
Solvent Preparation: Place a suitable volume of the chosen solvent (e.g., ethanol) in an Erlenmeyer flask and bring it to a boil on a hot plate.
-
Dissolution: Place your crude, dry solid in a separate, larger Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring/swirling until the solid just dissolves completely. Expertise Note: Using the absolute minimum amount of solvent is critical for maximizing recovery.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymeric material) in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. A constant weight and a sharp melting point close to the literature value indicate a pure product.
Protocol 2: Purification by Flash Column Chromatography
This protocol should be used when recrystallization is insufficient to achieve the desired purity.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10] More polar compounds adhere more strongly to the polar silica gel and thus elute more slowly.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (a less polar mixture than your main eluent). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your semi-purified product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from PubChem. [Link]
-
Chemsrc. (n.d.). CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from Chemsrc. [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from Organic Syntheses. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from Beilstein Journals. [Link]
-
Stenutz. (n.d.). This compound. Retrieved from Stenutz. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. Retrieved from PubChem. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Stobbe condensation. Retrieved from UCLA Chemistry and Biochemistry. [Link]
-
ChemBK. (n.d.). Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. Retrieved from ChemBK. [Link]
-
PubChem. (n.d.). Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate. Retrieved from PubChem. [Link]
-
LookChem. (n.d.). 2,5-Dihydroxy-1,4-cyclohexanedicarboxylic Acid 1,4-Diethyl Ester. Retrieved from LookChem. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from Chemistry LibreTexts. [Link]
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OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from OpenStax. [Link]
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Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses. [Link]
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Khan Academy. (2014, January 3). Keto-enol tautomerization (by Jay) | Alpha Carbon Chemistry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from Chemistry LibreTexts. [Link]
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Troubleshooting low purity in diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Technical Support Center: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals encountering purity challenges during the synthesis and purification of this versatile intermediate. The synthesis, primarily achieved through a Dieckmann condensation of diethyl succinate, is robust yet sensitive to reaction conditions that can lead to significant impurity profiles.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the high purity required for your downstream applications.
Troubleshooting Guide: Common Purity Issues
This section addresses specific experimental observations and provides a logical workflow to identify and rectify the root cause of the problem.
Q1: My final product is a persistent oil or fails to crystallize, even after cooling. What is the likely cause?
Answer: The failure of this compound to crystallize is a strong indicator of significant impurities. The expected product is a solid with a melting point around 127-129 °C. The presence of unreacted starting materials, solvent residues, or side products can act as colligative impurities, depressing the melting point and inhibiting the formation of a crystal lattice.
Causality and Recommended Actions:
-
Incomplete Reaction: The Dieckmann condensation requires a sufficiently strong base and adequate reaction time.[2] If the reaction is incomplete, residual diethyl succinate (a liquid) will contaminate your product.
-
Verification: Use Thin-Layer Chromatography (TLC) to compare your crude product against a spot of the diethyl succinate starting material.
-
Solution: Ensure you are using at least one full equivalent of a strong base (e.g., sodium ethoxide). The reaction described in Organic Syntheses calls for a 2:1 molar ratio of base to the expected product, refluxing for an extended period to drive the reaction to completion.[1]
-
-
Excessive Side Products: The primary side reaction is an intermolecular Claisen condensation between two molecules of diethyl succinate, leading to a linear β-keto ester instead of the desired cyclic product. This is often favored if reaction conditions are not optimized.
-
Solution: Employing sterically hindered bases (like potassium tert-butoxide) or running the reaction at lower temperatures can sometimes minimize these intermolecular side reactions.[2]
-
-
Improper Workup: The workup is critical for neutralizing the base and removing water-soluble byproducts. An incomplete acid quench will leave the product as its sodium salt, which is highly soluble and will not crystallize.
-
Protocol: After removing the ethanol solvent, the residue should be treated with a dilute acid (e.g., 2N sulfuric acid) and stirred vigorously to ensure complete neutralization and precipitation of the product.[1]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for non-crystallizing product.
Q2: My ¹H NMR spectrum is complex. What are the common impurities and their characteristic signals?
Answer: A clean ¹H NMR spectrum of this compound is complicated by keto-enol tautomerism.[4][5][6] The diketo form is in equilibrium with its enol and dienol forms, and the ratio is highly solvent-dependent.[4] Impurities will further complicate this. Below is a table of expected signals for the product and common impurities.
| Compound / Tautomer | Signal Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Product (Diketo form) | Ethyl (CH₃) | ~1.3 | Triplet (t) | -O-CH₂-CH₃ |
| Methylene (CH₂) | ~2.8 - 3.2 | Multiplet (m) | Ring -CH₂ - | |
| Methine (CH) | ~3.6 - 3.8 | Multiplet (m) | Ring -CH (CO₂Et)- | |
| Ethyl (CH₂) | ~4.2 | Quartet (q) | -O-CH₂ -CH₃ | |
| Product (Enol form) | Enolic OH | >12.0 (often broad) | Singlet (s) | =C-OH |
| Diethyl Succinate (SM) | Ethyl (CH₃) | ~1.25 | Triplet (t) | -O-CH₂-CH₃ |
| Methylene (CH₂) | ~2.6 | Singlet (s) | -O₂C-CH₂ -CH₂ -CO₂- | |
| Ethyl (CH₂) | ~4.1 | Quartet (q) | -O-CH₂ -CH₃ | |
| Ethanol (Solvent) | Methyl (CH₃) | ~1.2 | Triplet (t) | CH₃ -CH₂-OH |
| Methylene (CH₂) | ~3.6 | Quartet (q) | CH₃-CH₂ -OH |
Expert Insight: The most telling sign of purity is the integration of the ring protons versus the ethyl ester protons. For the pure product (C₁₂H₁₆O₆), the ratio of ring protons (CH + CH₂) to the total ethyl protons (CH₂ + CH₃) should be 6:10. Any significant deviation suggests impurities. The broad signal above 12 ppm is characteristic of the hydrogen-bonded enolic proton and is a good indicator of the product's presence, not an impurity.
Q3: My melting point is sharp, but lower than the reported 127-129 °C. How can I improve the purity?
Answer: A sharp but low melting point often indicates the presence of a single, isomeric impurity. In this synthesis, the product can exist as cis and trans diastereomers with respect to the two ester groups. These isomers often have slightly different physical properties, including melting points, and may co-crystallize to some extent.
Purification Protocol: Recrystallization
Recrystallization is the most effective method for removing minor impurities and potentially separating diastereomers.
Step-by-Step Methodology:
-
Solvent Selection: Ethyl acetate is a commonly reported and effective solvent for recrystallization.[1] Ethanol/water mixtures can also be effective.[7]
-
Dissolution: In a flask, add the minimum amount of boiling ethyl acetate to your crude solid to fully dissolve it. Work in a fume hood and use a steam bath or heating mantle.
-
Hot Filtration (Crucial Step): If any insoluble material is present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This removes baseline impurities that will prevent proper crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (ethyl acetate) to remove any remaining soluble impurities.
-
Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature (<50 °C) can be used to remove the final traces of solvent.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for the Dieckmann condensation of diethyl succinate? A: Sodium ethoxide (NaOEt) in ethanol is the classic and highly effective base for this reaction.[1] It is crucial to use the ethoxide corresponding to the ester to prevent transesterification side reactions. While other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, NaOEt is readily prepared in situ from sodium metal in absolute ethanol and has a long history of success for this specific transformation.[1][2]
Q: How does keto-enol tautomerism affect the characterization of this compound? A: The presence of both keto and enol forms at equilibrium means that analytical data will reflect a mixture of tautomers. In NMR spectroscopy, you will see distinct sets of peaks for each tautomer.[4] In infrared (IR) spectroscopy, you will observe a broad O-H stretch for the enol form in addition to the sharp C=O stretches for the ketone and ester groups. It is a natural characteristic of the molecule and not an impurity.[5][6]
Reaction and Tautomerism Diagram
Caption: Synthesis via Dieckmann condensation and subsequent tautomerism.
References
- Nielsen, A. T., & Houlihan, W. J. (1968). The Dieckmann Condensation. Organic Reactions, 16, 1-438. (A comprehensive review of the reaction mechanism and scope).
-
Organic Syntheses. (1955). 1,4-Cyclohexanedione. Org. Synth., 35, 32. DOI: 10.15227/orgsyn.035.0032. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Asensio, G., & Andreu, C. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Retrieved from [Link]
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Preventing degradation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate during storage
Welcome to the dedicated technical support guide for diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable synthetic intermediate during storage and handling. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides structured to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a versatile organic compound featuring a cyclohexane ring with two ketone groups and two ethyl ester functionalities.[1][2][3] This structure makes it a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and heterocyclic systems.[2][3] The stability of this compound is paramount as degradation can lead to the formation of impurities that may compromise the yield, purity, and biological activity of the final products.
Q2: What are the primary degradation pathways for this compound?
As a β-keto ester, this compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The ester linkages can be cleaved by water, especially in the presence of acid or base catalysts, to form the corresponding carboxylic acid and ethanol.[1][3]
-
Oxidation: The ketone groups and the cyclohexane ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of various dicarboxylic acids.[3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization and other photochemical reactions in β-dicarbonyl compounds.[7][8][9]
-
Thermal Decomposition: Elevated temperatures can promote decomposition, the specifics of which can be complex for β-dicarbonyl compounds.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[10] The container should be tightly sealed to prevent the ingress of moisture and air.[10] For long-term storage, refrigeration (2-8 °C) is recommended. The material should be stored away from strong oxidizing agents, acids, and bases.[11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated: 2-8 °C) | Slows down the rate of hydrolysis and thermal decomposition. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents hydrolysis and oxidation.[12][13] |
| Light | In the dark (Amber vial) | Minimizes the risk of photodegradation.[14][15] |
| Container | Tightly sealed, appropriate material | Prevents contamination from atmospheric moisture and oxygen.[10][16] |
Troubleshooting Guide
Problem 1: I suspect my sample of this compound has degraded. How can I confirm this?
Solution:
You can use several analytical techniques to assess the purity of your sample and identify potential degradation products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the compound and detect impurities.[17][18][19] Degradation might be indicated by the appearance of new peaks or changes in the integration of existing signals. For example, the formation of the corresponding carboxylic acid from hydrolysis would result in the appearance of a broad peak for the carboxylic acid proton in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your sample.[20][21][22] A degraded sample will likely show additional peaks in the chromatogram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups.[23][24][25] Hydrolysis, for instance, would lead to the appearance of a broad O-H stretch characteristic of a carboxylic acid.
Problem 2: My experiments are giving inconsistent results. Could this be due to the degradation of my starting material?
Solution:
Yes, inconsistent experimental outcomes are a common consequence of using a degraded starting material. The presence of impurities can interfere with the desired reaction, leading to lower yields, the formation of byproducts, and variability between batches.
Recommended Actions:
-
Assess Purity: Immediately assess the purity of your current stock of this compound using one of the analytical methods mentioned above.
-
Implement Proper Storage: Ensure that your entire stock is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).[10][12][14]
-
Purification: If degradation is confirmed, you may need to purify the material before use, for example, by recrystallization.
-
Use a Fresh Batch: For critical applications, it is always best to use a fresh, unopened batch of the reagent.
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Transfer the desired amount of the compound into a clean, dry amber glass vial.
-
Place the vial in a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate) for several hours to remove any surface moisture.
-
In a glove box or using a Schlenk line, flush the vial with a dry, inert gas (e.g., argon or nitrogen) for several minutes.[26][27][28]
-
Tightly seal the vial with a cap that has a chemically resistant liner.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Store the vial in a refrigerator at 2-8 °C.
Protocol 2: Handling Air- and Moisture-Sensitive this compound
-
Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[29]
-
Whenever possible, handle the compound in an inert atmosphere, such as a glove box or under a positive pressure of argon or nitrogen.[12][26][27]
-
Use dry glassware and syringes for all transfers. Glassware should be oven-dried and cooled under a stream of inert gas before use.[26]
-
After dispensing the required amount, re-flush the container with inert gas before sealing and returning it to storage.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the long-term storage of this compound.
References
-
ResearchGate. (n.d.). Degradation of Cyclohexanedione Oxime Herbicides. [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
PubMed. (1998). Oxidation of Cyclohexanediol Derivatives With 12-tungstophosphoric Acid-Hydrogen Peroxide System. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2025). Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. [Link]
-
Scientific Reports. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
-
PubMed Central. (2020). Storage Stability of Volatile Organic Compounds from Petrochemical Plant of China in Different Sample Bags. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
PubMed. (2020). Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation. [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
eScholarship.org. (n.d.). Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. [Link]
-
Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. [Link]
-
ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Redox. (2024). Safety Data Sheet Diethyl Ether. [Link]
-
ResearchGate. (n.d.). Oxidation of different substituted cyclohexane derivatives selected for the training set. [Link]
-
NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
RSC Publishing. (n.d.). Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
The Weizmann Institute of Science. (n.d.). PHOTOISOMERIZATION OF BETA-DIKETONES AND BETA-KETO ESTERS. [Link]
-
ResearchGate. (n.d.). Asymmetric radical allylation of β-keto esters with vinyl cyclopropanes by dual photoredox/nickel catalysis. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. [Link]
-
lookchem. (n.d.). Cas 2490-58-6,1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-dichloro-3,6-dioxo-, diethyl ester. [Link]
- Google Patents. (n.d.).
-
Unibo. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. [Link]
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Technical Support Center: Scale-up Synthesis of Diethyl Succinylosuccinate
Welcome to the technical support center for the scale-up synthesis of diethyl succinylosuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and practical experience.
Troubleshooting Guide: Navigating Common Scale-up Hurdles
Scaling up the synthesis of diethyl succinylosuccinate, a key intermediate for quinacridone pigments and other valuable compounds, often presents challenges not apparent at the lab scale.[1] This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Low Yield of Diethyl Succinylosuccinate | Incomplete reaction, side reactions, or product degradation. | Action: 1. Optimize Base and Solvent: Ensure the use of a strong, non-nucleophilic base like sodium ethoxide or magnesium alkoxide.[1] The choice of solvent is critical; high-boiling inert solvents such as xylene or toluene are often employed.[1][2] The addition of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can enhance the solubility of the base and improve reaction rates.[1] 2. Efficient Removal of Ethanol: The Claisen condensation is an equilibrium reaction.[3] To drive the reaction towards the product, the ethanol generated must be continuously removed. On a larger scale, this can be achieved through fractional distillation during the reaction.[1] Failure to remove ethanol will result in low yields.[1] 3. Temperature Control: Maintain a reaction temperature between 95-120°C to ensure a sufficient reaction rate without promoting decomposition.[1] |
| Formation of Significant By-products | Self-condensation of the starting material or competing reactions. | Action: 1. Controlled Addition of Diethyl Succinate: Slowly adding the diethyl succinate to the base solution can minimize self-condensation by keeping the concentration of the enolizable ester low.[4][5] 2. Purity of Starting Materials: Ensure the diethyl succinate is of high purity, as impurities can lead to undesired side reactions. 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and other side reactions.[1] |
| Difficulties in Product Isolation and Purification | The product may precipitate as a salt or be difficult to separate from the reaction mixture. | Action: 1. Acidification: After the reaction, the disodium salt of diethyl succinylosuccinate enol is formed.[1][6] Careful acidification with an acid like sulfuric or hydrochloric acid is necessary to convert it to the keto form, which can then be isolated.[1][2] 2. Filtration and Washing: The precipitated product should be filtered and washed thoroughly with water to remove inorganic salts and then with a suitable solvent to remove unreacted starting materials and by-products.[2] 3. Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality, reaction conditions, or work-up procedures. | Action: 1. Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all steps of the synthesis. 2. Raw Material Qualification: Implement a program to test and qualify all incoming raw materials to ensure they meet the required specifications. 3. Process Monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and ensure consistency between batches. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up synthesis of diethyl succinylosuccinate, providing in-depth explanations to enhance your understanding of the process.
1. What is the underlying mechanism of diethyl succinylosuccinate synthesis, and why is it challenging to scale up?
The synthesis of diethyl succinylosuccinate from diethyl succinate is a classic example of a Claisen condensation , specifically an intramolecular Dieckmann condensation followed by an intermolecular Claisen condensation.[1] The reaction proceeds through the formation of an enolate from one molecule of diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of diethyl succinate. The subsequent loss of an ethoxide ion forms a β-keto ester.
Reaction Mechanism Visualization
Caption: Claisen Condensation Pathway for Diethyl Succinylosuccinate Synthesis.
The primary challenges in scaling up this reaction are:
-
Equilibrium Control: The reaction is reversible, and the efficient removal of the ethanol by-product is crucial to drive the reaction to completion.[3] What is easily achieved on a small scale with a Dean-Stark trap becomes a more significant engineering challenge in larger reactors.
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large reactor is critical. Localized overheating can lead to side reactions and decomposition, while poor mixing can result in incomplete reactions.
-
Solid Handling: The product is often isolated as a solid salt, which can be difficult to handle and filter on a large scale.
2. How do I choose the right base for the reaction, and how much should I use?
The base plays a crucial role in deprotonating the diethyl succinate to form the reactive enolate. The ideal base should be strong enough to deprotonate the α-carbon of the ester but should not be overly nucleophilic to avoid side reactions like saponification.
-
Commonly Used Bases: Sodium ethoxide and magnesium methoxide are frequently used.[1] Sodium hydride (NaH) is also an effective, non-nucleophilic base.
-
Stoichiometry: At least one equivalent of base is required per mole of diethyl succinate that forms the enolate.[3] However, in practice, a slight excess of base (1.0 to 1.5 molar equivalents relative to the starting ester) is often used to ensure complete reaction.[1]
3. What are the key safety considerations when scaling up this synthesis?
Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.
-
Flammable Solvents: The use of flammable solvents like xylene and toluene requires proper grounding and bonding of equipment to prevent static discharge, as well as adequate ventilation and explosion-proof equipment.
-
Reactive Reagents: Strong bases like sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. They should be handled in an inert atmosphere and with appropriate personal protective equipment (PPE).[7][8]
-
Exothermic Reaction: The Claisen condensation can be exothermic. A robust cooling system for the reactor is essential to maintain temperature control and prevent runaway reactions.
-
Pressure Build-up: The removal of ethanol by distillation can lead to pressure build-up in the reactor if not properly vented.
Experimental Protocol: A Generalized Scale-up Procedure
This protocol outlines a general procedure for the synthesis of diethyl succinylosuccinate on a larger scale. Note: This is a generalized guide and should be adapted and optimized for your specific equipment and safety protocols.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, condenser, and addition funnel
-
Heating/cooling circulator
-
Nitrogen or Argon source
-
Vacuum pump
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-tight. Purge the system with an inert gas (nitrogen or argon).
-
Solvent and Base Addition: Charge the reactor with the high-boiling solvent (e.g., xylene) and the base (e.g., sodium ethoxide). If using a co-solvent, add it at this stage.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 95-110°C).
-
Diethyl Succinate Addition: Slowly add the diethyl succinate to the reactor via the addition funnel over a period of 2-4 hours. During the addition, begin to remove the ethanol by-product via distillation.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours, or until in-process controls indicate the reaction is complete.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Acidification: Slowly and carefully add a dilute acid solution (e.g., 10% sulfuric acid) to the reaction mixture with vigorous stirring to precipitate the diethyl succinylosuccinate. Monitor the pH to ensure it reaches approximately 1-2.[2]
-
Isolation: Filter the solid product and wash it thoroughly with water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 90-100°C) until a constant weight is achieved.[9]
Process Flow Diagram
Caption: Generalized Workflow for Diethyl Succinylosuccinate Scale-up.
References
-
Orjuela, A., et al. (2012). Diethyl succinate synthesis by reactive distillation. ResearchGate. [Link]
-
Thermodynamic Properties Facility. Diethyl Succinate Production. University of Illinois Chicago. [Link]
- CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
-
Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... ResearchGate. [Link]
- CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS).
-
Ataman Kimya. DIETHYL SUCCINATE. [Link]
- CN112094189A - Synthesis method of dimethyl succinylsuccinate.
-
Loba Chemie. DIETHYL SUCCINATE FOR SYNTHESIS. [Link]
-
Wikipedia. Diethyl succinate. [Link]
-
Organic Syntheses Procedure. Succinic acid, diethyl ester. [Link]
- CN101323566A - Preparation method of diethyl succinate.
- CN102863335A - Preparation method of diethyl succinate.
-
ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. [Link]
-
Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]
- EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
United States Patent 19. Googleapis. [Link]
-
Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]
-
NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
-
Sciencemadness.org. problem in claisen condensation reaction. [Link]
-
Bio-Link. Purification Techniques. [Link]
-
PubMed Central. Optimization of separation and purification processes in diethyl ether production for improved efficiency and sustainability. [Link]
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- 1. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
- 2. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS) - Google Patents [patents.google.com]
Managing exothermic reaction in diethyl succinate condensation
Technical Support Center: Diethyl Succinate Condensation
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the exothermic nature of the Dieckmann condensation of diethyl succinate. The following content is structured to address common challenges and provide actionable solutions to ensure safe and efficient reaction execution.
Frequently Asked Questions (FAQs)
Q1: Why is the Dieckmann condensation of diethyl succinate significantly exothermic?
A1: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester. The reaction's exothermic nature stems from several factors:
-
Acid-Base Neutralization: The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of the diethyl succinate. This initial acid-base reaction is highly exothermic.
-
Bond Formation: The subsequent intramolecular cyclization to form the five-membered ring of 2-ethoxycarbonylcyclopentanone involves the formation of a stable carbon-carbon bond, which releases a significant amount of energy.
-
Favorable Thermodynamics: The overall transformation to the more stable cyclic β-keto ester is thermodynamically favorable, contributing to the net release of heat.
Q2: What are the primary risks associated with uncontrolled exotherms in this reaction?
A2: An uncontrolled exotherm, or "runaway reaction," can lead to several hazardous situations:
-
Rapid Temperature and Pressure Increase: The reaction temperature can quickly exceed the boiling point of the solvent (typically ethanol), leading to a rapid increase in pressure within the reaction vessel. This can result in vessel rupture or explosion.
-
Side Reactions and Impurity Formation: Elevated temperatures can promote side reactions, such as polymerization or decomposition of the starting material and product, leading to a lower yield and complex purification.
-
Thermal Decomposition: At very high temperatures, organic materials can decompose, potentially releasing flammable or toxic gases.
Q3: What are the key parameters to monitor for controlling the exotherm?
A3: Careful monitoring of the following parameters is crucial:
-
Reaction Temperature: Continuous monitoring of the internal reaction temperature is the most critical parameter.
-
Reagent Addition Rate: The rate at which the base (e.g., sodium ethoxide) is added directly controls the rate of heat generation.
-
Stirring Rate: Efficient stirring is essential for uniform heat distribution and preventing localized hot spots.
-
Cooling System Performance: The temperature and flow rate of the cooling medium should be monitored to ensure adequate heat removal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | 1. Too Rapid Addition of Base: The rate of heat generation exceeds the cooling capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or the coolant flow rate is insufficient. 3. Poor Stirring: Localized concentration of reagents leads to a hot spot. | 1. Immediately stop the addition of the base. 2. Increase the efficiency of the cooling system: Lower the cooling bath temperature or increase the coolant flow rate. 3. Ensure vigorous stirring. 4. If the temperature continues to rise, consider an emergency quench with a suitable acidic solution (e.g., acetic acid in ethanol), but only if the reaction scale and setup allow for safe quenching. |
| Reaction Fails to Initiate | 1. Inactive Base: The sodium ethoxide may have decomposed due to improper storage (exposure to moisture or air). 2. Wet Reagents or Solvent: Water will quench the strong base, preventing the reaction. 3. Low Reaction Temperature: The initial temperature may be too low for the deprotonation to occur at a reasonable rate. | 1. Use freshly prepared or properly stored sodium ethoxide. 2. Ensure all reagents and solvents are anhydrous. Dry ethanol and diethyl succinate over molecular sieves if necessary. 3. Allow the reaction mixture to slowly warm to the recommended initiation temperature. |
| Low Product Yield | 1. Side Reactions: Elevated temperatures or prolonged reaction times can lead to side reactions. 2. Incomplete Reaction: Insufficient amount of base or a reaction time that is too short. 3. Work-up Issues: Product loss during the aqueous work-up and extraction steps. | 1. Maintain strict temperature control throughout the reaction. 2. Use a slight excess of the base to ensure complete conversion. 3. Optimize the work-up procedure: Ensure the pH is appropriately adjusted during acidification and perform multiple extractions to maximize product recovery. |
Experimental Protocol: Controlled Diethyl Succinate Condensation
This protocol is designed for a laboratory scale (e.g., 0.1 mol) and should be scaled with appropriate risk assessment.
Materials:
-
Diethyl succinate (anhydrous)
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (e.g., 6 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water or a cryocooler)
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas.
-
Charge the Reactor: Charge the reaction vessel with anhydrous ethanol and diethyl succinate.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling bath.
-
Base Addition: Slowly add the sodium ethoxide solution to the stirred reaction mixture via the addition funnel. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture again and slowly add the hydrochloric acid solution to neutralize the excess base and protonate the enolate. Monitor the temperature during this step as it can also be exothermic.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation.
Visualizing the Workflow
The following diagram illustrates the decision-making process for managing the exothermic reaction.
Caption: Workflow for managing the exothermic Dieckmann condensation.
References
Technical Support Center: Purification of 2,5-Dicarbethoxy-1,4-cyclohexanedione
Welcome to the technical support center for the purification of 2,5-dicarbethoxy-1,4-cyclohexanedione (also known as diethyl succinylsuccinate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important chemical intermediate.
Purification Overview
The purification of 2,5-dicarbethoxy-1,4-cyclohexanedione, typically synthesized via the Dieckmann condensation of diethyl succinate, is crucial to remove unreacted starting materials, byproducts, and other impurities. The most common and effective purification method is recrystallization. A typical procedure involves an acidic workup to neutralize the reaction mixture and protonate the enolate intermediate, followed by recrystallization from a suitable solvent, such as ethyl acetate, to yield the purified product as a crystalline solid.[1]
Below is a general workflow for the purification process:
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Diethyl vs. Dimethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency of a synthetic route and the properties of the final molecule. This guide provides an in-depth comparison of two closely related and widely used intermediates: diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This document will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental insights to inform your selection process.
Introduction: Key Intermediates in Complex Synthesis
Both diethyl and dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, often referred to as diethyl and dimethyl succinylsuccinate respectively, are versatile cyclic diketo-diesters.[1][2] Their rigid cyclohexane core, substituted with two ketone and two ester functionalities, makes them valuable precursors for a variety of complex molecules, including pigments, polymers, and pharmaceutically active compounds.[1][3] The choice between the diethyl and dimethyl ester can have significant implications for solubility, reaction kinetics, and overall synthetic strategy.
At a Glance: A Comparative Overview
A summary of the key physicochemical properties of diethyl and dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is presented below. These properties often dictate the choice of solvent and reaction conditions.
| Property | This compound | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
| CAS Number | 787-07-5 | 6289-46-9 |
| Molecular Formula | C₁₂H₁₆O₆ | C₁₀H₁₂O₆ |
| Molecular Weight | 256.25 g/mol | 228.20 g/mol |
| Appearance | Crystalline solid | White to light yellow-green fine crystalline powder |
| Melting Point | 126-129 °C | 154-157 °C |
| Boiling Point | 375.7 °C (Predicted) | 330 °C (rough estimate) |
| Water Solubility | Low | 0.0016 g/L |
Synthesis via Dieckmann Condensation: A Mechanistic Perspective
The most common and efficient method for synthesizing both diethyl and dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is the Dieckmann condensation, which is an intramolecular Claisen condensation of the corresponding dialkyl succinates.[4][5]
Caption: Key application areas for the title compounds.
Conclusion and Recommendations
The choice between diethyl and dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate depends on the specific requirements of the synthetic route.
-
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is generally preferred when faster reaction rates are desired, owing to the lower steric hindrance and slightly higher acidity of the α-protons of its precursor, dimethyl succinate. Its primary established application is in the synthesis of quinacridone pigments.
-
This compound may be chosen when solubility in less polar organic solvents is a key consideration. While potentially exhibiting slightly slower reaction kinetics, it remains a highly effective and commonly used intermediate.
Ultimately, the optimal choice will be determined by a careful consideration of reaction conditions, desired product properties, and the overall synthetic strategy. It is always recommended to perform small-scale pilot reactions to determine the most suitable reagent for a specific application.
References
-
Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]
-
When a Dieckmann condensation is attempted with diethyl succinate, the pr... (2024, June 6). Filo. Retrieved from [Link]
-
[FREE] When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular. (2023, December 13). Brainly. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ChemBK. (2024, April 10). dimethyl (1R,4R)-2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (n.d.). MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... (n.d.). ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
formation of enolates from esters and other acid derivatives. (2019, January 14). YouTube. Retrieved from [Link]
-
Dieckmann condensation. (n.d.). Grokipedia. Retrieved from [Link]
-
Diethyl succinate synthesis by reactive distillation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Solved 19.27 When a Dieckmann condensation is attempted with. (2018, April 15). Chegg.com. Retrieved from [Link]
-
Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dieckmann condensation. (2019, January 14). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]
-
formation of enolates from esters and other acid derivatives. (2019, January 14). YouTube. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecular architectures, the judicious selection of starting materials is paramount. The dialkyl 2,5-dioxocyclohexane-1,4-dicarboxylates are versatile synthons, prized for their multiple reactive centers that allow for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of the methyl and ethyl esters of 2,5-dioxocyclohexane-1,4-dicarboxylate, offering insights into how the seemingly minor difference in their ester functionalities can influence reaction outcomes. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to empower researchers in making informed decisions for their synthetic strategies.
Core Structural and Physicochemical Properties
Both dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate share a symmetrical cyclohexane core flanked by two ketone and two ester functionalities.[1] This structure provides multiple avenues for chemical modification.
| Property | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | This compound |
| CAS Number | 6289-46-9 | 787-07-5 |
| Molecular Formula | C₁₀H₁₂O₆ | C₁₂H₁₆O₆ |
| Molecular Weight | 228.20 g/mol [2] | 256.25 g/mol [3] |
| Physical State | Solid | Solid |
| Melting Point | 154-157 °C[4] | Data not readily available |
The primary distinction between these two molecules lies in the steric bulk of the ester group. While the electronic influence of a methyl versus an ethyl group is generally considered minimal, the difference in their spatial footprint can exert a significant impact on the kinetics of a reaction, particularly when the approach of a nucleophile to the carbonyl carbon is the rate-determining step.[5]
Comparative Reactivity Analysis
The reactivity of these β-keto esters can be broadly categorized into reactions at the α-carbon (alkylation, condensation) and reactions at the carbonyl carbons (acylation, hydrolysis).
Alkylation at the α-Carbon
Alkylation of β-keto esters proceeds through the formation of an enolate intermediate.[6] The acidity of the α-protons in both the methyl and ethyl esters is enhanced by the two adjacent carbonyl groups, facilitating enolate formation.
Causality of Experimental Choices: In a typical alkylation, a base is chosen to deprotonate the α-carbon. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation, minimizing side reactions.[6] The subsequent introduction of an alkyl halide results in the formation of a new carbon-carbon bond.
Expected Reactivity Differences: Steric hindrance from the ester group can influence the rate of alkylation. The larger ethyl group may slightly impede the approach of the alkylating agent to the enolate. However, since the reaction occurs at the α-carbon, the steric effect of the more distant ester group is likely to be less pronounced compared to reactions directly involving the ester carbonyl. It is plausible that for very bulky alkylating agents, the methyl ester may exhibit a modest rate advantage.
Acylation
Acylation of the enolate of a β-keto ester is a common method for introducing an acyl group. The mechanism is similar to alkylation, involving the nucleophilic attack of the enolate on an acylating agent, such as an acid chloride or anhydride.
Expected Reactivity Differences: The steric hindrance posed by the ethyl group in this compound is expected to have a more significant impact on the rate of acylation compared to alkylation. The approach of the acylating agent to the enolate could be more sterically hindered by the bulkier ethyl group, potentially leading to lower reaction rates or yields compared to the methyl ester under identical conditions.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, such as our β-keto esters, with an aldehyde or ketone. This reaction is a cornerstone of carbon-carbon bond formation.
Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as an amine or an amine salt, which facilitates the formation of the enolate in equilibrium. The choice of catalyst and reaction conditions can influence the rate and outcome of the condensation.
The Hantzsch Pyridine Synthesis: An Analogue for Reactivity Comparison
The Hantzsch pyridine synthesis is a multi-component reaction that utilizes β-keto esters to produce dihydropyridines.[7] While not a direct reaction of 2,5-dioxocyclohexane-1,4-dicarboxylate, comparative studies on the yields of the Hantzsch reaction with methyl acetoacetate versus ethyl acetoacetate provide valuable insights into the relative reactivity of the ester functionality.
Experimental Data: In a comparative study of the Hantzsch reaction, for most aldehydes tested, ethyl acetoacetate provided slightly higher to comparable yields compared to methyl acetoacetate under the same reaction conditions.[1] For instance, with benzaldehyde, ethyl acetoacetate afforded a 95% yield, while methyl acetoacetate resulted in a 92% yield.[1] This trend was also observed with substituted benzaldehydes.
Interpretation: This counterintuitive result, where the bulkier ester leads to a slightly higher yield, suggests that factors other than simple steric hindrance at the reaction center may be at play. These could include differences in the stability of intermediates, solubility, or the electronic influence of the ester group on the overall reaction pathway.
Experimental Protocols
To facilitate a direct comparison of the reactivity of methyl and ethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, the following detailed experimental protocols for a representative alkylation and a Hantzsch-type condensation are provided.
Protocol 1: Comparative Alkylation
This protocol is designed to be a self-validating system by running two parallel reactions under identical conditions, with the only variable being the methyl or ethyl ester of 2,5-dioxocyclohexane-1,4-dicarboxylate.
Objective: To compare the yield of the mono-alkylated product for the methyl and ethyl esters.
Materials:
-
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In two separate, flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Enolate Formation: To each flask, add anhydrous THF. Cool the suspensions to 0 °C in an ice bath. To one flask, add a solution of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (1 equivalent) in anhydrous THF dropwise. To the other flask, add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Stir the mixtures at 0 °C for 30 minutes, then allow them to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool both reaction mixtures back to 0 °C. To each flask, add the alkyl halide (1.1 equivalents) dropwise. Allow the reactions to warm to room temperature and stir overnight.
-
Work-up: Quench both reactions by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layers with ethyl acetate (3 x 20 mL). Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the ratio of starting material to mono-alkylated product. Purify the products by column chromatography to determine the isolated yields.
Protocol 2: Comparative Hantzsch-Type Condensation
This protocol outlines a one-pot synthesis that can be used to compare the efficiency of the methyl and ethyl esters in a multicomponent reaction.
Objective: To compare the yield of the dihydropyridine product formed from the methyl and ethyl esters.
Materials:
-
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective 2,5-dioxocyclohexane-1,4-dicarboxylate (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents).
-
Reaction: Add ethanol to each flask and heat the mixtures to reflux. Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixtures under reduced pressure and purify the residue by column chromatography.
-
Analysis: Determine the isolated yields of the purified dihydropyridine products.
Visualization of Key Concepts
Reaction Mechanism: Alkylation
Caption: Generalized mechanism for the alkylation of a β-keto ester.
Experimental Workflow: Comparative Alkylation
Caption: Parallel workflow for the comparative alkylation experiment.
Conclusion
The choice between dimethyl and this compound in a synthetic sequence warrants careful consideration. While their electronic properties are similar, the steric bulk of the ethyl group can influence reaction kinetics. For reactions involving nucleophilic attack at the ester carbonyl, the methyl ester is generally expected to be more reactive. However, in reactions at the α-carbon, the difference in reactivity may be less pronounced and, as evidenced by analogous systems like the Hantzsch synthesis, other factors may lead to unexpected outcomes.
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling the selection of the optimal substrate for their specific synthetic targets. Ultimately, a deep understanding of the interplay between steric effects, reaction mechanisms, and experimental conditions will guide the successful application of these versatile building blocks in the development of novel chemical entities.
References
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Organic Syntheses. 1,4-Cyclohexanedione. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
PubChem. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. [Link]
-
PubChem. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Matrix Fine Chemicals. 1,4-DIMETHYL 2,5-DIOXOCYCLOHEXANE-1,4-DICARBOXYLATE. [Link]
-
Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. [Link]
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A Senior Scientist's Guide to Alternative Synthetic Routes for 1,4-Cyclohexanedione Precursors
For the discerning researcher, scientist, and drug development professional, the synthesis of key intermediates is a critical juncture where efficiency, scalability, and elegance converge. 1,4-Cyclohexanedione, a versatile building block in organic synthesis, serves as a gateway to a multitude of complex molecules, including pharmaceuticals and liquid crystals.[1][2][3][4] This guide provides an in-depth comparison of alternative synthetic routes to 1,4-cyclohexanedione precursors, moving beyond mere protocols to elucidate the underlying chemical principles and provide the experiential insights necessary for informed experimental design.
The Central Role of 1,4-Cyclohexanedione
The strategic importance of 1,4-cyclohexanedione lies in its bifunctional nature, possessing two carbonyl groups that can be selectively manipulated to introduce a variety of substituents onto a six-membered ring. This seemingly simple molecule is a linchpin in the construction of more elaborate molecular architectures.
Comparative Analysis of Synthetic Strategies
The synthesis of 1,4-cyclohexanedione and its immediate precursors can be broadly categorized into several distinct approaches. Here, we will dissect and compare three prominent routes: the classical Dieckmann Condensation of succinic acid esters, the hydrogenation of readily available hydroquinone, and a greener oxidation pathway starting from cyclohexane-1,4-diol.
The Dieckmann Condensation: A Classic Ring-Forming Strategy
The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters.[5][6] In the context of 1,4-cyclohexanedione synthesis, this intramolecular cyclization of a diester, typically diethyl succinate, provides a reliable pathway to a key precursor.[1][4][7][8]
Mechanism and Rationale: The reaction is initiated by the deprotonation of an α-carbon of one ester moiety by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the target 1,4-cyclohexanedione. The choice of a strong, non-nucleophilic base is crucial to favor enolate formation without competing transesterification.
Caption: The Dieckmann condensation route to 1,4-cyclohexanedione.
Experimental Protocol: Synthesis of 1,4-Cyclohexanedione via Dieckmann Condensation [1]
Part A: 2,5-Dicarbethoxy-1,4-cyclohexanedione
-
Preparation of Sodium Ethoxide: In a 3-L three-necked round-bottomed flask equipped with a reflux condenser, add 900 mL of absolute ethanol. Carefully add 92 g (4 g atoms) of sodium in small pieces. Once the reaction subsides, heat the mixture to reflux for 3-4 hours to ensure complete reaction.
-
Condensation: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur. Heat the mixture under reflux for 24 hours. A thick precipitate will form.
-
Work-up: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2 L of 2N sulfuric acid and stir vigorously for 3-4 hours.
-
Isolation: Collect the solid product by suction filtration and wash with water. The air-dried product is a pale-buff powder.
-
Purification: Recrystallize the crude product from hot ethyl acetate to yield 165-175 g (64-68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione as cream to pink-cream colored crystals.
Part B: 1,4-Cyclohexanedione
-
Hydrolysis and Decarboxylation: Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 mL of water in a glass liner of a steel pressure vessel.
-
Heating: Heat the vessel to 185-200°C for 90 minutes.
-
Isolation: After cooling, the reaction mixture will consist of two layers. Separate the layers and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent. Distill the residue under reduced pressure (b.p. 130–133°C at 20 mmHg) to obtain 60–66 g (81–89% from the diester) of 1,4-cyclohexanedione as a white to pale-yellow solid.[1]
The Green Route: Hydrogenation of Hydroquinone and Subsequent Oxidation
An environmentally conscious approach utilizes the readily available and inexpensive hydroquinone as the starting material. This two-step process involves the catalytic hydrogenation of the aromatic ring followed by the oxidation of the resulting diol.[2][9]
Mechanism and Rationale: The first step is the catalytic hydrogenation of hydroquinone to 1,4-cyclohexanediol. This is typically carried out using a heterogeneous catalyst such as Raney nickel or a supported ruthenium catalyst.[9][10] The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieve high conversion and selectivity, avoiding over-reduction. The subsequent oxidation of 1,4-cyclohexanediol to 1,4-cyclohexanedione can be achieved using various oxidizing agents. A particularly "green" approach employs hydrogen peroxide with a tungstate catalyst, where the tungstate forms a peroxotungstate species that acts as the active oxidant.[2][9] This method avoids the use of stoichiometric heavy metal oxidants.
Caption: A greener synthetic route to 1,4-cyclohexanedione.
Experimental Protocol: Environmentally Friendly Synthesis of 1,4-Cyclohexanedione [2][9]
Part A: 1,4-Cyclohexanediol
-
Catalyst Preparation: Prepare a skeletal nickel (Raney nickel) catalyst.
-
Hydrogenation: In an autoclave, combine 56 g of hydroquinone, 6 g of the skeletal nickel catalyst, and 250 mL of water. Add 1 mL of 50% NaOH solution.
-
Reaction: Pressurize the autoclave with hydrogen gas to 1-5 MPa and heat to 150-200°C for 3-5 hours.
-
Work-up: After the reaction, cool the autoclave, filter to recover the catalyst for reuse, and distill the water from the filtrate to obtain 1,4-cyclohexanediol.
Part B: 1,4-Cyclohexanedione
-
Catalyst Solution: In a three-necked flask, dissolve 0.66 g of sodium tungstate and 0.25 g of oxalic acid in 30 mL of hydrogen peroxide. Stir for 5 minutes.
-
Oxidation: Add 11.6 g of 1,4-cyclohexanediol to the flask. Set the temperature to 80°C and react for 24 hours.
-
Isolation: Distill the reaction mixture to obtain the product, 1,4-cyclohexanedione. A conversion rate of 95.2% and a product selectivity of 99.1% have been reported for a similar procedure.[2]
Direct Oxidation of Cyclohexane-1,4-diol
This route focuses solely on the oxidation step, assuming the availability of cyclohexane-1,4-diol from a commercial source or a separate synthesis. The key advantage here is the potential for a high-yielding and clean conversion to the dione.
Mechanism and Rationale: Various oxidizing agents can be employed, ranging from traditional chromium-based reagents to more modern and environmentally benign systems. As mentioned previously, the use of hydrogen peroxide with a catalyst like sodium tungstate is a highly attractive option due to its green credentials.[2][9] The mechanism involves the formation of a peroxo-metal complex that efficiently transfers an oxygen atom to the alcohol functionalities.
Performance Comparison
| Parameter | Dieckmann Condensation Route | Green Route (Hydroquinone) |
| Starting Material | Diethyl succinate | Hydroquinone |
| Overall Yield | ~52-60%[1] | High (reported high conversion and selectivity for each step)[2][9] |
| Reagents | Sodium, ethanol, sulfuric acid | H₂, Raney Ni, NaOH, H₂O₂, Na₂WO₄, oxalic acid |
| Reaction Conditions | Reflux, elevated pressure and temperature for decarboxylation | High pressure and temperature for hydrogenation, moderate temperature for oxidation |
| Environmental Impact | Use of strong acid and base, organic solvents | Use of a recyclable catalyst, water as a solvent in hydrogenation, H₂O₂ as a "green" oxidant |
| Scalability | Well-established and scalable[1] | Potentially scalable for industrial production[9] |
Conclusion: A Strategic Choice for Synthesis
The choice of a synthetic route to 1,4-cyclohexanedione precursors is a strategic decision that hinges on several factors, including the desired scale of production, cost considerations, and environmental impact.
-
The Dieckmann condensation remains a reliable and well-understood laboratory-scale method, particularly when high purity is paramount and the starting materials are readily available. Its scalability has also been demonstrated.[1]
-
The green route starting from hydroquinone presents a compelling alternative for larger-scale and industrial applications.[9] Its use of inexpensive starting materials, recyclable catalysts, and environmentally friendly reagents aligns with the principles of sustainable chemistry.
For researchers and drug development professionals, understanding the nuances of these alternative synthetic pathways is paramount. The ability to select and optimize a synthetic route based on a comprehensive understanding of the underlying chemistry and practical considerations is a hallmark of an experienced and effective scientist. This guide serves as a foundational resource to inform such critical decisions in the pursuit of novel and impactful chemical entities.
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A Comparative Guide to the Structural Characterization of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Derivatives for Drug Discovery and Development
Introduction
1.1 The Succinoyl Succinate Core: Chemical Significance and Applications
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, often referred to as diethyl succinoylsuccinate, is a fascinating and highly versatile scaffold in organic synthesis.[1][2] Synthesized through the Dieckmann condensation of diethyl succinate, this cyclic β-keto ester serves as a foundational building block for a diverse array of more complex molecules. Its symmetrically substituted cyclohexane ring, featuring two keto and two ester functionalities, offers multiple reactive sites for chemical modification. This structural richness makes its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] In the realm of drug development, the rigid cyclohexanedione core is an attractive template for designing enzyme inhibitors and receptor antagonists, where a well-defined three-dimensional structure is crucial for biological activity.[4][5]
1.2 The Critical Role of Structural Characterization
In the journey from a synthesized molecule to a potential drug candidate, unambiguous structural characterization is a non-negotiable cornerstone. For derivatives of this compound, confirming the molecular structure, stereochemistry, and purity is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's architecture is essential to correlate structural features with biological activity.
-
Intellectual Property: Patent applications require definitive proof of the novel chemical entity's structure.
-
Regulatory Submission: Agencies like the FDA demand comprehensive characterization data to ensure the identity, quality, and purity of a drug substance.
This guide provides a comparative overview of the key analytical techniques used to characterize these derivatives, offering insights into the causality behind experimental choices and presenting data in a clear, comparative format for researchers, scientists, and drug development professionals.
Key Derivatives and Their Structural Nuances
The reactivity of the parent scaffold allows for the generation of a wide library of derivatives. Modifications can be targeted at the ester groups, the ketone functionalities, or the acidic α-carbons. Below are a few representative examples that highlight common derivatization strategies.
| Derivative Name | Parent Compound | Key Structural Modification |
| Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | This compound | Transesterification from ethyl to methyl esters.[6][7] |
| Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | This compound | Reduction of ketones to hydroxyls, leading to the enol form.[8][9] |
| Alkylated Derivatives | This compound | Substitution at the C3 and/or C6 positions. |
A Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete structural picture. A synergistic and orthogonal approach, combining data from multiple analytical methods, is the gold standard for comprehensive characterization.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10]
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments. For the parent diethyl ester, one would expect to see signals for the ethyl group (a quartet and a triplet), the methine protons (at C1 and C4), and the methylene protons (at C3 and C6). Derivatization, such as alkylation, would introduce new signals and alter the splitting patterns of existing ones.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum of the parent compound is characterized by signals for the two types of carbonyl carbons (ketone and ester), the methine carbons, the methylene carbons, and the ethyl group carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the connectivity through the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the positions of ester and keto groups relative to other parts of the molecule.
-
3.2 Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of a compound, offering definitive confirmation of the molecular formula.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Fragmentation Patterns: The way a molecule breaks apart upon ionization (e.g., in Electron Ionization, EI) can provide structural clues. For this class of compounds, characteristic fragmentation patterns often involve cleavages alpha to the carbonyl groups and McLafferty rearrangements, which can help differentiate isomers.[11]
3.3 X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof.[13][14]
-
The "Gold Standard": It determines the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry, bond lengths, and bond angles.
-
Conformational Analysis: It can reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat), which can be critical for understanding biological activity.
-
Challenges: The primary limitation is the need to grow high-quality single crystals, which can be a significant challenge.
3.4 Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[10]
-
Key Diagnostic Peaks: For this compound and its derivatives, the carbonyl (C=O) stretching region of the IR spectrum is particularly informative. Distinct absorption bands for the ketone and ester carbonyls are expected. Typically, the ketone C=O stretch appears at a lower wavenumber (around 1715 cm⁻¹) compared to the ester C=O stretch (around 1740 cm⁻¹). Changes in these bands upon derivatization (e.g., the appearance of a broad O-H stretch upon reduction to the diol) provide clear evidence of a chemical transformation.
Comparative Analysis: Data Interpretation for Representative Derivatives
To illustrate the power of this multi-technique approach, the table below presents a comparison of expected analytical data for the parent diethyl ester and its dimethyl analogue.
| Analytical Technique | This compound | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | Rationale for Differences |
| Molecular Formula | C₁₂H₁₆O₆[1] | C₁₀H₁₂O₆[6] | Difference of two CH₂ groups in the ester alkyl chains. |
| Exact Mass | 256.0947 g/mol [1] | 228.0634 g/mol [6] | Reflects the change in molecular formula. This is readily confirmed by HRMS. |
| ¹H NMR | Signals for -OCH₂CH₃ (quartet, ~4.2 ppm; triplet, ~1.3 ppm) | Signal for -OCH₃ (singlet, ~3.7 ppm) | The defining difference in the proton NMR is the replacement of the ethyl group signals with a methyl singlet. |
| ¹³C NMR | Signals for -OCH₂CH₃ (~61 ppm, ~14 ppm) | Signal for -OCH₃ (~52 ppm) | The carbon signals for the ester alkyl group change accordingly. |
| FT-IR (C=O stretch) | ~1740 cm⁻¹ (ester), ~1715 cm⁻¹ (ketone) | ~1740 cm⁻¹ (ester), ~1715 cm⁻¹ (ketone) | The local environment of the carbonyl groups is largely unchanged, so their stretching frequencies will be very similar. |
Validated Experimental Protocols
5.1 Protocol: Acquiring and Processing High-Resolution NMR Data
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[10]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire a ¹H spectrum, followed by ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters. Ensure sufficient scans are acquired for good signal-to-noise, especially for the ¹³C and 2D experiments.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Analysis: Integrate the ¹H signals and analyze the splitting patterns. Assign all ¹H and ¹³C signals using the combination of 1D and 2D data.
5.2 Protocol: Sample Preparation and Analysis by ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive or negative ion mode, depending on the analyte's properties. Look for protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.
-
Data Processing: Use the instrument software to calculate the elemental composition for the observed accurate mass. Compare the experimental mass to the theoretical mass of the expected formula; a mass error of <5 ppm is considered excellent confirmation.
Workflow and Logic Visualization
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for systematic structural characterization.
Caption: Logical combination of data for structural proof.
Conclusion and Future Perspectives
The structural characterization of this compound derivatives relies on a coordinated, multi-technique approach. While 1D NMR and FT-IR provide initial fingerprints, it is the combination of high-resolution mass spectrometry and advanced 2D NMR techniques that builds a conclusive case for a proposed structure. For absolute proof, especially in cases with complex stereochemistry, single-crystal X-ray diffraction remains the unequivocal gold standard. As synthetic methodologies become more advanced, allowing for the creation of increasingly complex derivatives, the principles of orthogonal and rigorous analytical validation outlined in this guide will remain central to the advancement of chemistry and drug discovery.
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Diethyl Succinylsuccinate (CAS 787-07-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Diethyl Succinylsuccinate
Diethyl Succinylsuccinate (CAS 787-07-5), a cyclic diketone ester, is a pivotal intermediate in the synthesis of complex molecules, including pharmaceuticals and pigments.[1][2] Its chemical structure, featuring two ketone and two ethyl ester functional groups, makes it a versatile precursor.[1] The purity of this intermediate is paramount, as even trace impurities can propagate through a synthetic route, potentially impacting the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[3] Therefore, robust, validated analytical methods are required to quantify Diethyl Succinylsuccinate and to detect and identify any process-related impurities or degradation products.
This guide explores two gold-standard chromatographic techniques, HPLC and GC-MS, providing the foundational knowledge to select and implement the most appropriate method for purity analysis. The choice is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.
Analyte Profile: Diethyl Succinylsuccinate | Property | Value | Significance for Analysis | | :--- | :--- | :--- | | Molecular Formula | C₁₂H₁₆O₆ | Provides the basis for mass spectrometry. | | Molecular Weight | 256.25 g/mol |[1][4] | Influences solubility and chromatographic behavior. | | Appearance | Powder | | Requires dissolution in a suitable solvent for analysis. | | Melting Point | 127-129 °C |[2] | Suggests low volatility, a key consideration for GC analysis. | | Structure | Cyclic Diketone Ester | Contains chromophores (C=O) suitable for UV detection in HPLC. | | Solubility | Moderately soluble in organic solvents | | Guides the selection of sample diluents and mobile phases. |
The Methodological Divide: HPLC vs. GC-MS
The fundamental difference between HPLC and GC-MS lies in the state of the mobile phase and the conditions required to analyze a compound.[5] HPLC utilizes a liquid mobile phase to separate components at or near ambient temperatures, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive.[6] Conversely, GC requires the analyte to be volatile and thermally stable enough to be vaporized in a heated inlet without decomposition.[7]
For Diethyl Succinylsuccinate, with a melting point exceeding 125°C, its volatility is limited. This immediately positions HPLC as a more direct and potentially less destructive analytical technique. GC-MS, while offering exceptional specificity, may require higher temperatures that risk thermal degradation of the analyte or necessitate a derivatization step to increase volatility.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a robust, self-validating system, grounded in the principles of USP <621>.[7][8] It is suitable for quantifying the purity of Diethyl Succinylsuccinate and detecting non-volatile impurities.
Rationale: A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a mixture of acetonitrile and water, provides good solubility and allows for manipulation of retention time. UV detection is chosen because the ketone functional groups exhibit absorbance at lower wavelengths (around 210 nm).
Step-by-Step Methodology:
-
Chromatographic System:
-
System: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent/Diluent: Acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of Diethyl Succinylsuccinate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria (per USP <621>): [7]
-
The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
The tailing factor for the Diethyl Succinylsuccinate peak must be ≤ 2.0.
-
The theoretical plate count must be ≥ 2000.
-
-
-
Procedure and Calculation:
-
Inject the blank (diluent), followed by the Standard Solution and the Sample Solution.
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Protocol: GC-MS Method
This protocol is designed for the identification of volatile and semi-volatile impurities and can be used for purity assessment, though it requires careful consideration of the analyte's thermal stability.
Rationale: A high-temperature inlet is required to ensure complete vaporization of the compound. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points. Mass spectrometry provides definitive identification of the main component and any separated impurities by comparing their mass spectra to library entries.[9]
Step-by-Step Methodology:
-
Chromatographic System:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 280 °C (high temperature necessary due to melting point).
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Sample Solution: Prepare a solution of approximately 1 mg/mL in the chosen solvent.
-
-
Procedure and Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the main peak corresponding to Diethyl Succinylsuccinate by its retention time and mass spectrum (expected molecular ion at m/z 256).
-
Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST).
-
Calculate purity using the area percent method, similar to the HPLC procedure.
-
Method Performance: A Comparative Analysis
The selection between HPLC and GC-MS should be based on a clear understanding of their respective strengths and weaknesses for this specific analyte. The following table provides a comparative summary based on established chromatographic principles and analyte properties.
| Performance Parameter | HPLC with UV Detection | GC-MS | Causality and Rationale |
| Specificity | High. Potential for interference from co-eluting, UV-active impurities without mass spectrometric detection. | Very High. Mass spectral data provides definitive identification, resolving co-eluting peaks if their mass spectra differ. | MS detection provides a second dimension of separation (mass-to-charge ratio), offering superior compound identification. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/mL range. | Excellent. Can reach low ng/mL (ppb) levels, especially in Selected Ion Monitoring (SIM) mode. | GC detectors, particularly MS, are inherently more sensitive for volatile compounds than UV detectors for many analytes. |
| Precision (%RSD) | Excellent (< 2%). Liquid injections are highly reproducible. | Very Good (< 5%). Subject to variability from injection port conditions. | HPLC autosamplers provide very precise volume delivery. GC injection can be more variable due to potential backflash or discrimination effects in the hot inlet. |
| Analyte Stability Risk | Low. Analysis is performed at or near ambient temperature. | Moderate to High. High inlet temperature (280°C+) required for vaporization may cause thermal degradation of the ester. | Diethyl Succinylsuccinate's high melting point necessitates aggressive GC conditions that approach the limits of thermal stability for many organic esters. |
| Sample Throughput | Moderate. Typical run times are 15-30 minutes. | Moderate. Similar run times, but may require more method development to optimize temperature ramps. | Both techniques have comparable run times for a single sample. |
| Impurity Identification | Limited. Requires isolation of the impurity or use of a mass detector (LC-MS). | Excellent. Tentative identification of unknown volatile impurities is possible via library matching of mass spectra. | This is a key advantage of GC-MS; it not only detects but helps identify what the impurity is.[9] |
| Validation Framework | Both methods must be validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, and robustness.[10][11][12] |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the purity assessment of Diethyl Succinylsuccinate, but they serve different primary purposes.
HPLC-UV is the recommended primary method for routine quality control and purity quantification. Its key advantages are its operational simplicity, high precision, and, most importantly, the low risk of analyte degradation.[13][14] It is a robust and reliable technique for determining the purity percentage based on the primary component and quantifying known impurities.
GC-MS serves as an essential complementary and investigatory tool. Its unparalleled specificity and sensitivity make it the superior choice for identifying unknown volatile or semi-volatile impurities that may be present at trace levels.[15] It is invaluable during process development or in troubleshooting out-of-specification batches where the identity of an impurity is critical.
For a comprehensive quality control strategy, an orthogonal approach is often best. HPLC should be used for routine purity testing and assay, while GC-MS should be employed to characterize the impurity profile fully and to investigate any unexpected peaks observed in the HPLC chromatogram. This dual-methodology approach provides a complete and defensible picture of the purity of Diethyl Succinylsuccinate, ensuring the quality required for downstream applications in pharmaceutical development.
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Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Retrieved from Sigma-Aldrich website.[24]
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Labmate Online. (n.d.). Analysis of Diacetyl and other Vicinal Diketones (VDK's) in alcoholic beverages. Retrieved from Labmate Online website.[27]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies website.[29]
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Synthetic advantages of diethyl succinylsuccinate over other cyclic diketones
A Comparative Guide for the Research Chemist
In the landscape of synthetic organic chemistry, cyclic β-diketones are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Among these, diethyl succinylsuccinate (DESS) emerges as a uniquely powerful scaffold, offering a suite of synthetic advantages that distinguish it from more conventional cyclic diketones like dimedone and 1,3-cyclohexanedione. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the strategic benefits of employing DESS in the synthesis of novel compounds for pharmaceutical and materials science applications.
The Structural Edge: Multifunctionality as a Synthetic Lever
The primary advantage of diethyl succinylsuccinate lies in its intricate molecular structure. Unlike its simpler counterparts, DESS incorporates two ketone and two ester functionalities within a six-membered ring. This dense arrangement of reactive sites provides a remarkable level of synthetic flexibility.
-
Multiple Points of Reactivity: The presence of four acidic α-protons, two electrophilic ketone carbonyls, and two ester groups allows for a diverse array of chemical transformations. This multifunctionality enables sequential and selective reactions, paving the way for the efficient assembly of complex target molecules.
-
Symmetry and Stereocontrol: The inherent C2 symmetry of the DESS core can be exploited in stereoselective synthesis, offering a predictable framework for the introduction of chiral centers.
The base-induced condensation of diethyl succinate produces diethyl succinylsuccinate, a versatile precursor for dyes and pigments.[1][2] This process highlights the compound's utility in creating valuable chemical entities.
Comparative Analysis: DESS vs. Dimedone and 1,3-Cyclohexanedione
To fully appreciate the synthetic utility of DESS, a direct comparison with dimedone and 1,3-cyclohexanedione is instructive. While all three are valuable reagents, their capabilities differ significantly.
| Feature | Diethyl Succinylsuccinate (DESS) | Dimedone | 1,3-Cyclohexanedione |
| Structure | Cyclohexane-1,4-dione with ester groups at C2 and C5 | 5,5-dimethylcyclohexane-1,3-dione | Cyclohexane-1,3-dione |
| Key Functional Groups | 2 x Ketone, 2 x Ester | 2 x Ketone | 2 x Ketone |
| pKa of α-protons | Not readily available, but expected to be acidic | ~5.23[3][4] | ~5.26[5][6][7] |
| Key Reactions | Knoevenagel, Michael, Aromatization, Heterocycle formation | Knoevenagel, Michael, Aldehyde derivatization | Knoevenagel, Michael, Annulation |
| Synthetic Versatility | High: Precursor to heterocycles, aromatics, and functional materials | Moderate: Primarily used in condensation and annulation reactions | Moderate: Similar to dimedone, but with potential for aromatization |
| Potential for Aromatization | Yes, readily aromatized to terephthalic acid derivatives | No, blocked by gem-dimethyl group | Yes |
Dimedone, with its gem-dimethyl group, is a workhorse for Knoevenagel and Michael reactions and is often used to derivatize aldehydes.[8][9] However, this structural feature also prevents its aromatization, limiting its utility in the synthesis of planar, aromatic systems. 1,3-Cyclohexanedione offers slightly more flexibility due to the absence of the methyl blockers, allowing for aromatization, but it still lacks the dual ester functionality that makes DESS so versatile.[5][10]
Key Synthetic Applications of DESS
The unique structural attributes of DESS translate into a broad range of synthetic applications, particularly in the construction of high-value chemical entities.
Synthesis of Heterocycles: A Gateway to Quinolones
DESS is a powerful precursor for the synthesis of quinolone scaffolds, which are prevalent in many pharmaceutically active compounds.[11] The Gould-Jacobs reaction, for instance, utilizes the reaction of an aniline with a β-ketoester derivative to construct the quinolone core.[12][13] The dicarbonyl functionality of DESS provides an ideal starting point for such cyclization strategies.
Experimental Workflow: Quinolone Synthesis via DESS
Caption: Workflow for the synthesis of a quinolone precursor from DESS.
Aromatization: Access to Functionalized Terephthalates
A significant advantage of DESS is its facile aromatization to form substituted terephthalic acid derivatives. This transformation is typically achieved through oxidation and provides a direct route to valuable monomers for the synthesis of polyesters, polyamides, and other functional polymers.[14]
Experimental Protocol: Aromatization of DESS
-
Dissolution: Dissolve diethyl succinylsuccinate in a suitable solvent, such as acetic acid.
-
Oxidation: Add an oxidizing agent, for example, a stoichiometric amount of bromine or N-bromosuccinimide (NBS), to the solution.
-
Heating: Gently heat the reaction mixture under reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it into water. The solid aromatic product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure diethyl terephthalate derivative.
Mechanistic Insights: The Reactivity of DESS
The versatility of DESS stems from its ability to form various reactive intermediates, most notably enolates. The presence of both ketone and ester functionalities influences the regioselectivity of enolate formation and subsequent reactions.
Caption: Reactivity pathways of DESS via its dienolate intermediate.
This ability to generate a dienolate allows for reactions at multiple sites, leading to a wider range of products than is possible with simpler cyclic diketones. This is a key factor in its utility for building complex molecular scaffolds.
Conclusion: A Strategic Choice for Advanced Synthesis
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Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
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Michael addition reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Kinetics Lab - Methanolysis of Diethyl Succinate - Odinity. (2018, January 22). Retrieved January 22, 2026, from [Link]
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Michael addition reaction #Michael #additionreaction - YouTube. (2024, December 29). Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE - YouTube. (2021, May 25). Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Theoretical and Computational Investigation of Diethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate
Abstract
This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. While this molecule is a valuable building block in organic synthesis, detailed computational characterization is not yet widely available in the scientific literature.[1] This document serves as a roadmap for researchers, scientists, and drug development professionals to conduct in-depth computational analyses of this and similar compounds. We will explore its conformational landscape, the critical keto-enol tautomerism, and the prediction of its spectroscopic properties, drawing parallels with established computational studies on analogous cyclic dicarbonyl systems. The guide will culminate in a detailed, step-by-step protocol for a robust computational workflow, enabling the generation of high-quality, publishable data.
Introduction: The Significance of this compound
This compound, a symmetrically substituted cyclohexanedione derivative, holds considerable importance as a versatile precursor in the synthesis of a wide array of organic molecules.[1] Its applications span the creation of complex heterocyclic frameworks and the development of novel materials. The reactivity and conformational flexibility of this molecule are pivotal to its synthetic utility and are governed by the interplay of its constituent functional groups: two ketone and two ethyl ester moieties.
A thorough understanding of the molecule's conformational preferences, the equilibrium between its keto and enol tautomers, and its electronic properties is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational chemistry offers a powerful and cost-effective avenue to explore these molecular characteristics with a high degree of accuracy. This guide will compare and contrast various computational approaches to elucidate the structure-property relationships of this compound.
Comparative Computational Methodologies
The selection of an appropriate computational method is paramount for obtaining reliable and accurate results. This section compares different theoretical approaches applicable to the study of this compound.
Conformational Analysis: Navigating the Potential Energy Surface
The flexible cyclohexane ring and the two ethyl ester groups give rise to a complex conformational landscape. Identifying the global minimum energy structure and other low-energy conformers is the first step in any comprehensive computational study.
-
Molecular Mechanics (MM): Force fields such as MMFF94 and UFF are computationally inexpensive and suitable for an initial, broad exploration of the conformational space.[2] They are particularly useful for generating a large number of initial guess structures for higher-level calculations.
-
Semi-Empirical Methods: Methods like AM1 and PM3 offer a balance between computational cost and accuracy, making them suitable for refining the geometries of a large set of conformers.[3]
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and dispersion corrections (e.g., B3LYP-D3), provide a high level of accuracy for both geometries and relative energies of conformers.[4][5][6] The choice of basis set (e.g., 6-31G(d,p) or larger) is crucial for obtaining accurate results.
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Computational Cost | Accuracy for Geometries | Accuracy for Relative Energies | Recommended Use Case |
| Molecular Mechanics | Very Low | Low to Medium | Low | Initial conformational search |
| Semi-Empirical | Low | Medium | Medium | Pre-optimization of conformers |
| DFT (e.g., B3LYP) | High | High | High | Accurate geometry and energy calculations |
Keto-Enol Tautomerism: A Delicate Equilibrium
The presence of 1,3-dicarbonyl moieties in this compound makes the study of its keto-enol tautomerism essential. The equilibrium between the diketo and the various possible enol forms can be significantly influenced by the solvent environment.[4][5][7]
Caption: A comprehensive computational workflow for the target molecule.
Step 1: Initial Structure Generation and Conformational Search
-
Build the 3D structure of this compound using a molecular editor.
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers.
-
Optimize the geometries of the identified conformers using a semi-empirical method (e.g., PM7) to refine the structures.
Step 2: DFT Geometry Optimization and Frequency Calculations
-
Perform geometry optimization and frequency calculations for all unique conformers using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).
-
Confirm that all optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
Calculate the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections.
Step 3: Investigation of Keto-Enol Tautomerism
-
Generate the structures of the possible enol tautomers.
-
Perform DFT geometry optimization and frequency calculations for each tautomer in the gas phase and with a PCM for relevant solvents (e.g., water, ethanol, chloroform).
-
Calculate the relative Gibbs free energies of the tautomers to predict the equilibrium constants in different environments.
Step 4: Prediction of Spectroscopic Properties
-
Calculate the IR and Raman spectra for the most stable conformers and tautomers.
-
Predict the ¹H and ¹³C NMR chemical shifts using the GIAO method.
-
Compute the UV-Vis absorption spectra using TD-DFT.
Step 5: Analysis and Comparison with Experimental Data
-
Compare the calculated spectroscopic data with available experimental spectra to validate the computational model and identify the predominant species in solution.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to gain insights into the molecule's reactivity.
Alternative and Complementary Computational Approaches
For a more in-depth understanding, especially in the context of drug development, several other computational techniques can be employed:
-
Quantitative Structure-Activity Relationship (QSAR): If a series of analogous compounds with known biological activity is available, QSAR models can be developed to predict the activity of new derivatives. [8]* Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including conformational changes and interactions with solvent molecules. [9][10]* Docking and Virtual Screening: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. [11]
Conclusion
This guide has outlined a comprehensive framework for the theoretical and computational investigation of this compound. By employing a multi-faceted approach that combines conformational analysis, the study of keto-enol tautomerism, and the prediction of spectroscopic properties, researchers can gain a deep understanding of this important synthetic building block. The detailed computational workflow provides a practical roadmap for generating high-quality data that can guide experimental work and accelerate the discovery of new materials and therapeutics. The principles and methodologies discussed herein are broadly applicable to a wide range of organic molecules, making this guide a valuable resource for the broader scientific community.
References
- Alagona, G., & Ghio, C. (2007). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM, 811(1-3), 225-236.
- Al-Kahtani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 40-46.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Hehre, W. J. (2003).
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ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
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- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.
- Cook, A. G., & Feltman, P. M. (2012). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Runge, E., & Gross, E. K. (1984). Density-functional theory for time-dependent systems. Physical review letters, 52(12), 997.
- Patrascu, M. B., et al. (2019). Computational methods for prediction of drug properties – Application to metabolism prediction. Arkivoc, 2019(iv), 0-0.
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Q-Chem. (n.d.). 10.8.6 Vibrationally-Resolved Electronic Spectra and Resonance Raman Simulations. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 13.6: Electronic Spectra Contain Electronic, Vibrational, and Rotational Information. Retrieved from [Link]
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CrystEngComm. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Retrieved from [Link]
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PMC. (2023). Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. Retrieved from [Link]
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ResearchGate. (2011). Theoretical study on conformational conversion of cyclohexane inside two cylindrical molecular capsules. Retrieved from [Link]
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ResearchGate. (2001). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. Retrieved from [Link]
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RSC Publishing. (2021). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, ensuring the protection of laboratory personnel and the environment.
Part 1: Pre-Disposal Assessment & Chemical Characterization
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This initial assessment forms the basis of a safe and compliant waste management plan.
Chemical Identification
Correctly identifying the chemical is the first step to ensure it is handled and segregated appropriately.
| Identifier | Value |
| Chemical Name | This compound |
| Common Synonyms | Diethyl succinylsuccinate, Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinylsuccinic acid ethyl ester[1] |
| CAS Number | 787-07-5[1] |
| Molecular Formula | C₁₂H₁₆O₆[1] |
Hazard Evaluation
While not classified as acutely toxic, this compound is recognized as an irritant. The Globally Harmonized System (GHS) provides the following hazard classifications, which must inform all handling and disposal decisions.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Causality: The ester and ketone functionalities in the molecule can interact with biological tissues, leading to irritation upon contact with skin, eyes, or the respiratory tract. Therefore, all handling and disposal operations require appropriate Personal Protective Equipment (PPE).
Regulatory Waste Determination
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste.[2][3]
-
Listed Wastes: These are chemicals from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[3][4][5] this compound does not appear on these lists.
-
Characteristic Wastes: Waste is considered hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[2] Based on available safety data, this compound does not meet the criteria for a characteristic hazardous waste.
Part 2: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation & Collection
-
Establish a Dedicated Waste Stream: Designate a specific waste container for this compound. Do not mix it with other waste types, particularly solvents or aqueous waste, unless directed by your EH&S office.
-
Avoid Incompatibilities: Ensure the waste does not come into contact with strong oxidizing agents, strong acids, or strong bases.[9]
-
Collect at the Source: Collect the waste directly into the designated container as it is generated to minimize handling and potential for spills.
Containerization & Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring safe transport.
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) bottle is a suitable choice.
-
Label the Container Clearly: The label must be accurate and legible. Affix a completed waste label that includes:
-
Full Chemical Name: "Waste - this compound"
-
CAS Number: "787-07-5"
-
Hazard Information: "Irritant"
-
Accumulation Start Date
-
Principal Investigator and Laboratory Information
-
On-Site Storage & Disposal Workflow
-
Temporary Storage: Keep the sealed waste container in a designated and well-ventilated satellite accumulation area or central chemical waste storage room.[9] The storage location should be secondary containment.
-
Arrange for Pickup: Contact your institution's EH&S department or licensed chemical waste disposal contractor to schedule a pickup.[9]
-
Recommended Final Disposal Method: The standard and environmentally preferred method for this type of organic solid is controlled incineration at a licensed chemical destruction facility.[6][7] This process ensures complete destruction of the compound.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Ensure Immediate Safety: Alert personnel in the immediate area and ensure proper ventilation. If the spill is large or ventilation is poor, evacuate the area.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Contain the Spill: Cover the spilled solid material with an inert absorbent material such as vermiculite, sand, or cat litter.[6] Avoid raising dust.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a sealable container designated for hazardous waste.[7]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Label the spill cleanup waste container and dispose of it through your institution's chemical waste program.
References
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Proper Disposal of Diethyl Succinate-13C4: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
Diethyl succinate - Safety Data Sheet. ChemicalBook.
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DIETHYL SUCCINATE, Natural- SDS. Aurochemicals.
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Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Sigma-Aldrich.
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504689 diethyl succinate natural safety data sheet. Vigon International.
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Diethyl succinate-SDS. MedChemExpress.
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Waste Code - RCRAInfo. EPA.
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CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Chemsrc.
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How To Dispose Non-Hazardous Waste. IDR Environmental Services.
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RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov.
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1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. PubChem, National Center for Biotechnology Information.
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Safety-Kleen.
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Hazardous Waste Determination Guide. Southwestern University.
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Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
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Hazardous vs. Non-Hazardous Waste. VLS Environmental Services.
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A Researcher's Guide to the Safe Handling of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in organic synthesis. As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, ensuring both scientific excellence and a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
This compound, also known as Diethyl succinosuccinate, is a combustible solid that presents potential hazards upon exposure. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] A thorough understanding of these hazards is the first step in implementing a robust safety protocol.
Hazard Identification and Mitigation
| Hazard | GHS Classification | Recommended Mitigation Measures |
| Skin Irritation | H315: Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.[1] |
| Combustibility | Combustible Solid | Store away from heat and open flames. Use appropriate fire extinguishing media (dry chemical, foam, water spray, carbon dioxide).[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where splashing is a possibility.[2]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. The choice of glove material should be based on the specific laboratory task and potential for exposure.[4] For tasks with a high risk of direct contact, consider thicker, more durable gloves.[4]
-
Lab Coat: A standard lab coat is sufficient for most procedures. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
